Product packaging for 4H-Benzo[a]quinolizin-4-one(Cat. No.:CAS No. 61259-58-3)

4H-Benzo[a]quinolizin-4-one

Cat. No.: B15069655
CAS No.: 61259-58-3
M. Wt: 195.22 g/mol
InChI Key: GVSAARYACCSJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-Benzo[a]quinolizin-4-one is a useful research compound. Its molecular formula is C13H9NO and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO B15069655 4H-Benzo[a]quinolizin-4-one CAS No. 61259-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61259-58-3

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

benzo[a]quinolizin-4-one

InChI

InChI=1S/C13H9NO/c15-13-7-3-6-12-11-5-2-1-4-10(11)8-9-14(12)13/h1-9H

InChI Key

GVSAARYACCSJNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN3C2=CC=CC3=O

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile of 4H-Benzo[a]quinolizin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general experimental protocols relevant to the characterization of 4H-Benzo[a]quinolizin-4-one and its derivatives. Due to the limited availability of specific experimental data for this compound in public databases, this document focuses on the foundational compound, 4H-Quinolizin-4-one, and provides generalized methodologies applicable to the broader class of quinolizinone compounds.

Spectroscopic Data Summary

Table 1: General Spectroscopic Data for Quinolizinone Derivatives

Spectroscopic TechniqueGeneral Observations for Quinolizinone Core
¹H NMR Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm). Protons on the pyridinone ring are influenced by the nitrogen atom and the carbonyl group, leading to distinct chemical shifts.
¹³C NMR The carbonyl carbon (C=O) shows a characteristic resonance in the downfield region (δ 160-180 ppm). Aromatic and heterocyclic carbons appear in the δ 100-150 ppm range.
Mass Spectrometry (MS) The molecular ion peak (M+) provides the molecular weight of the compound. Fragmentation patterns can offer insights into the structural components of the molecule.
Infrared (IR) Spectroscopy A strong absorption band corresponding to the C=O stretching vibration is typically observed around 1650-1700 cm⁻¹. C-H stretching and bending vibrations of the aromatic and heterocyclic rings are also present.

Experimental Protocols

The following sections outline generalized experimental protocols for acquiring spectroscopic data for quinolizinone derivatives. These are intended as a guide and may require optimization based on the specific compound and available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • This experiment generally requires a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent compatible with the ionization technique (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Analysis:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

    • For ESI, the compound is typically observed as a protonated molecule [M+H]⁺.

    • For EI, the molecular ion [M]⁺ and various fragment ions are observed.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

    • Liquid Samples: A thin film of the liquid can be placed between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically subtract the background.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, with particular attention to the carbonyl (C=O) stretch.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) Purification->NMR MS Mass Spectrometry (EI, ESI, HRMS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: A flowchart illustrating the general workflow from synthesis to structural confirmation using various spectroscopic techniques.

References

4H-Benzo[a]quinolizin-4-one derivatives synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Synthesis and Characterization of 4H-Benzo[a]quinolizin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of this compound derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This document details common synthetic methodologies, experimental protocols, characterization techniques, and quantitative data to aid researchers in the development of novel therapeutic agents based on this scaffold.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the Gould-Jacobs reaction, intramolecular cyclization reactions, and modern multi-component reactions, which allow for the efficient construction of this heterocyclic system.[4][5][6]

Gould-Jacobs Reaction

A foundational method for the synthesis of quinolone scaffolds is the Gould-Jacobs reaction.[4] This reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization.[4][7] The high temperatures required for the cyclization step can be a limitation, sometimes leading to decomposition and side reactions.[4] Microwave-assisted modifications of this reaction have been shown to improve yields and dramatically reduce reaction times.[7][8]

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for constructing the quinolizinone ring system. These reactions often involve the formation of a key intermediate that, under the influence of heat or a catalyst (such as a Brønsted acid), undergoes ring closure to form the final product.[5][9] The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.[5]

Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a highly efficient tool for the synthesis of complex heterocyclic scaffolds like quinazolinones from simple, readily available starting materials.[6][10] These one-pot reactions offer several advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of compounds for biological screening.[10] Palladium-catalyzed MCRs, for example, can construct the quinazolinone core in good to excellent yields from haloanilines, amines, orthoesters, and carbon monoxide.[10]

cluster_start Starting Materials cluster_synthesis Synthetic Strategies cluster_product Product A Aniline Derivatives D Gould-Jacobs Reaction A->D E Intramolecular Cyclization A->E F Multi-Component Reaction A->F B Malonic Esters / Orthoesters B->D B->F C Other Reagents (e.g., Aldehydes) C->F G This compound Derivatives D->G E->G F->G

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocols

Detailed methodologies are critical for the successful synthesis and replication of results. Below are representative protocols for key synthetic transformations.

Protocol: Acid-Mediated Intramolecular Cyclization[5]

This protocol describes the final cyclization step to form a benzo[f]quinazoline-1,3(2H,4H)-dione, a related polycyclic uracil derivative, using a Brønsted acid.

  • Reaction Setup: Dissolve the starting material (e.g., 1,3-dimethyl-5-aryl-6-[2-(aryl)ethynyl]uracil, 0.145 mmol) and p-toluenesulfonic acid monohydrate (20 equivalents) in dry toluene (2 mL) in a reaction vessel equipped with a magnetic stirrer.

  • Reaction Conditions: Stir the mixture under an inert argon atmosphere at 100 °C for 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Dilute the mixture with water (40 mL).

  • Extraction: Separate the organic and aqueous phases. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate solvent system.

Protocol: One-Pot Multi-Component Synthesis of Benzothiazin-4-ones[11]

This protocol details a one-pot synthesis for 2,3-dihydro-4H-benzo[e][4][5]thiazin-4-ones, demonstrating a related MCR approach.

  • Reaction Setup: In a round-bottom flask, combine thiosalicylic acid, an appropriate amine (e.g., 4-(2-aminoethyl)morpholine), and an aldehyde (aliphatic or aromatic) in toluene.

  • Reaction Conditions: Reflux the mixture for 5 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture and process it through standard aqueous work-up and extraction procedures. The resulting crude product is then purified, typically by column chromatography, to afford the desired heterocycle.

Characterization of Derivatives

The unambiguous structural determination and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure.[11][12] Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the synthesized compounds, confirming their identity.[11][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of key functional groups, such as the characteristic carbonyl (C=O) stretch of the quinolizinone core.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, confirming connectivity and stereochemistry.[14][15][16]

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, etc.) in a compound, providing further evidence of its empirical formula and purity.[8]

cluster_characterization Structural Characterization A Synthesized Crude Product B Purification (e.g., Column Chromatography) A->B C Pure Compound B->C D NMR Spectroscopy (¹H, ¹³C) C->D E Mass Spectrometry (HRMS) C->E F X-ray Crystallography C->F G IR Spectroscopy C->G H Final Characterized Derivative D->H E->H F->H G->H

Caption: A typical workflow for the purification and characterization of synthesized derivatives.

Data Presentation

Quantitative data from synthesis and characterization are crucial for comparison and evaluation. The following tables summarize typical data for related heterocyclic compounds.

Table 1: Synthesis Yields for Benzo[f]quinazoline-1,3(2H,4H)-dione Derivatives[5]
Compound IDR¹ GroupR² GroupYield (%)
5a PhenylPhenyl99
5d 4-MeO-Ph4-MeO-Ph92
5f 4-CF₃-Ph4-CF₃-Ph71
5g PhenylPhenyl99
5h 4-F-Ph4-F-Ph85
5i Benzothiophen-3-yl4-Me-Ph80
Table 2: Spectroscopic Data for a Representative 2-phenyl-4H-benzo[d][4][5]oxazin-4-one[12]
TechniqueData
Melting Point 121–122 °C
IR (cm⁻¹) 1762, 1615
¹H NMR (CDCl₃, δ ppm) 8.34-8.30 (m, 2H), 8.25 (dd, 1H), 7.84 (ddd, 1H), 7.70 (d, 1H), 7.62-7.48 (m, 4H)
¹³C NMR (CDCl₃, δ ppm) 159.6, 157.1, 147.0, 136.6, 132.6, 130.3, 128.8, 128.6, 128.32, 128.26, 127.2, 117.0
HRMS (m/z) [M+H]⁺ calculated for C₁₄H₉NO₂: 224.0712, found: 224.0709

Biological Activity and Potential Applications

Derivatives of the 4H-quinolizin-4-one scaffold have demonstrated significant potential as therapeutic agents. They are particularly noted for their antibacterial activity, including efficacy against resistant strains like methicillin-resistant S. aureus (MRSA).[2] The antibacterial 4H-4-oxoquinolizines were developed to overcome bacterial resistance to fluoroquinolones and show potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

Beyond antibacterial applications, related quinazolinone structures exhibit a wide array of biological effects, including anti-inflammatory, analgesic, anticonvulsant, antifungal, and antitumor activities.[6][17][18] The versatility of this scaffold allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it a privileged structure in drug discovery.[2][17]

cluster_targets Potential Biological Targets cluster_effects Pharmacological Effects A This compound Derivative B Bacterial DNA Gyrase / Topoisomerase A->B Binds to C Tyrosine Kinases A->C Inhibits D Inflammatory Enzymes (e.g., COX) A->D Inhibits E Inhibition of Bacterial Replication B->E Leads to F Anti-proliferative / Cytotoxic Activity C->F Leads to G Reduction of Inflammation D->G Leads to

Caption: Logical relationships between derivatives, their targets, and resulting bio-activities.

References

The Emerging Therapeutic Potential of Benzo[a]quinolizin-4-one Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and the ability to overcome drug resistance is a central theme in modern medicinal chemistry. Within this landscape, the benzo[a]quinolizin-4-one scaffold has emerged as a promising heterocyclic framework. This technical guide provides an in-depth analysis of the reported biological activity of novel derivatives of this class, focusing on their potential to circumvent multidrug resistance in cancer cells. The information presented herein is a synthesis of peer-reviewed research, offering a valuable resource for researchers engaged in the discovery and development of new anticancer agents.

Reversal of Multidrug Resistance in Non-Small Cell Lung Carcinoma

A pivotal study has illuminated the potential of benzo[a]quinolizin-4-one derivatives as potent modulators of multidrug resistance (MDR) in human non-small cell lung cancer cells.[1][2][3][4] MDR is a significant impediment to the success of chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively efflux cytotoxic drugs from cancer cells.

Quantitative Analysis of MDR Reversal

In a key study, the ability of several novel benzo[a]quinolizin-4-one derivatives to resensitize an etoposide-resistant lung cancer cell line (A549RT-eto) to the chemotherapeutic agent etoposide was evaluated. The IC50 value of etoposide in the resistant cell line was significantly reduced in the presence of non-toxic concentrations of these derivatives. The parental cell line (A549) exhibited an IC50 for etoposide of 6.2 µM, whereas the resistant A549RT-eto cell line had an IC50 of 176 µM, indicating a 28-fold increase in resistance.[1][2][4] The introduction of specific benzo[a]quinolizin-4-one derivatives at a concentration of 10 µM markedly lowered the etoposide IC50 in the resistant cells, as detailed in the table below.

DerivativeEtoposide IC50 (µM) in A549RT-eto cellsFold-Reversal of Resistance
Control (Etoposide alone) 1761.0
Compound 8 22.47.9
Compound 9 24.77.1
Compound 10 24.17.3

Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in Multidrug-Resistant A549RT-eto Lung Cancer Cells.[1][2][4]

Mechanism of Action: Inhibition of P-glycoprotein Efflux Pump

The underlying mechanism for the observed reversal of multidrug resistance appears to be the inhibition of the P-glycoprotein efflux pump.[1][3] Further investigation revealed that the benzo[a]quinolizin-4-one derivatives increased the intracellular accumulation of rhodamine 123, a known P-gp substrate, in the resistant A549RT-eto cells. This effect was achieved without altering the expression levels of the MDR1 gene or the P-glycoprotein itself at both the transcriptional and translational levels.[1][2][4] This suggests that these compounds may act as competitive or non-competitive inhibitors of P-gp, thereby blocking the efflux of chemotherapeutic agents.

P_glycoprotein_mediated_MDR cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Chemotherapeutic Drug (Etoposide) Chemotherapeutic Drug (Etoposide) P-glycoprotein (P-gp) P-glycoprotein (P-gp) Chemotherapeutic Drug (Etoposide)->P-glycoprotein (P-gp) Binds to Benzo[a]quinolizin-4-one Benzo[a]quinolizin-4-one Benzo[a]quinolizin-4-one->P-glycoprotein (P-gp) Inhibits Drug Efflux P-glycoprotein (P-gp)->Drug Efflux Effluxes Drug Increased Intracellular Drug Concentration Increased Intracellular Drug Concentration P-glycoprotein (P-gp)->Increased Intracellular Drug Concentration Apoptosis Apoptosis Increased Intracellular Drug Concentration->Apoptosis Induces

Figure 1: Proposed mechanism of action of benzo[a]quinolizin-4-one derivatives in overcoming P-glycoprotein-mediated multidrug resistance.

Experimental Protocols

For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.

Cell Culture and Development of Resistant Cell Line
  • Cell Lines: The human non-small cell lung carcinoma cell line A549 and its etoposide-resistant counterpart, A549RT-eto, were utilized.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Resistance: The A549RT-eto cell line was established by continuous exposure of the parental A549 cells to increasing concentrations of etoposide, with the final concentration being 1.5 µM.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of etoposide in the presence and absence of the benzo[a]quinolizin-4-one derivatives were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][4]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plates (5x10^3 cells/well) Drug_Treatment Treat with etoposide and/or benzo[a]quinolizin-4-one derivatives Cell_Seeding->Drug_Treatment Incubation_1 Incubate for 72 hours Drug_Treatment->Incubation_1 MTT_Addition Add MTT solution (0.5 mg/mL) Incubation_1->MTT_Addition Incubation_2 Incubate for 4 hours MTT_Addition->Incubation_2 Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_2->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

P-glycoprotein Efflux Assay (Calcein-AM Assay)

The functional activity of the P-gp efflux pump was assessed using the calcein-AM assay. Calcein-AM is a non-fluorescent substrate of P-gp that is converted to fluorescent calcein by intracellular esterases.

  • Procedure: Cells were incubated with the benzo[a]quinolizin-4-one derivatives for 30 minutes, followed by the addition of calcein-AM.

  • Analysis: The accumulation of fluorescent calcein was measured by flow cytometry. Increased fluorescence in the presence of the test compounds indicates inhibition of P-gp-mediated efflux.

Gene and Protein Expression Analysis
  • Real-Time PCR: The expression of the MDR1 gene was quantified by real-time polymerase chain reaction to assess any transcriptional changes induced by the benzo[a]quinolizin-4-one derivatives.

  • Western Blotting: The protein levels of P-glycoprotein were determined by Western blot analysis to evaluate any changes at the translational level.

Conclusion and Future Directions

The currently available data strongly suggest that novel benzo[a]quinolizin-4-one derivatives are promising agents for overcoming multidrug resistance in cancer. Their ability to inhibit the P-glycoprotein efflux pump at non-toxic concentrations highlights their potential as adjuvants in chemotherapy.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: To identify the key structural features of the benzo[a]quinolizin-4-one scaffold that are crucial for P-gp inhibition.

  • Broad-Spectrum Activity: Evaluating the efficacy of these derivatives against other ABC transporters and in different cancer cell lines.

  • In Vivo Studies: To assess the pharmacokinetic properties, safety, and efficacy of the most promising derivatives in preclinical animal models.

The continued exploration of this chemical class holds significant promise for the development of next-generation cancer therapeutics that can effectively combat drug resistance.

References

An In-depth Technical Guide on the Mechanism of Action of 4H-Benzo[a]quinolizin-4-one Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-Benzo[a]quinolizin-4-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its diverse pharmacological activities. This document provides a comprehensive technical overview of the primary mechanisms of action identified for this class of compounds, focusing on their roles as inhibitors of P-glycoprotein (P-gp) to overcome multidrug resistance (MDR) in cancer and as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and survival. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Core Mechanisms of Action

Research into the biological effects of this compound and its derivatives has revealed two principal mechanisms through which these compounds exert their therapeutic potential: the reversal of multidrug resistance via P-glycoprotein inhibition and the modulation of cancer cell signaling through EGFR inhibition.

Reversal of Multidrug Resistance via P-glycoprotein (P-gp) Inhibition

Multidrug resistance (MDR) is a major impediment to the success of chemotherapy. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents to sub-lethal levels.

Certain this compound derivatives have been shown to reverse P-gp-mediated MDR. The primary mechanism for this action is the direct or indirect inhibition of the P-gp efflux pump. This leads to an increased accumulation of anticancer drugs within resistant cancer cells, thereby restoring their sensitivity to treatment. Notably, studies on some benzo[a]quinolizin-4-ones have demonstrated that they can achieve this effect without altering the expression levels of the MDR1 gene, which encodes for P-gp. This suggests a functional inhibition of the transporter protein itself.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival. Dysregulation of EGFR signaling, through overexpression or mutation, is a common feature in many types of cancer, making it a prime target for anticancer therapies.

The quinazolinone core, a structure closely related to this compound, is a well-established pharmacophore for EGFR inhibitors. These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The key downstream cascades affected include the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, and the PI3K-AKT pathway, which is a major regulator of cell survival and apoptosis. By blocking these pathways, EGFR inhibitors can induce cell cycle arrest and promote apoptosis in cancer cells.

Quantitative Data

While specific quantitative data for the this compound scaffold is limited in the public domain, the following tables summarize the inhibitory activities of closely related quinazolinone and benzo[g]quinazoline derivatives against EGFR and the MDR reversal potency of compounds acting on P-gp. This data provides a benchmark for the potential efficacy of this compound derivatives.

Table 1: EGFR Inhibitory Activity of Representative Quinazolinone and Benzo[g]quinazoline Derivatives

Compound ClassDerivativeTargetIC₅₀ (µM)Reference
Benzo[g]quinazolineCompound 8EGFR0.009[1]
Benzo[g]quinazolineCompound 6EGFR0.012[1]
QuinazolinoneCompound 6dEGFR0.069[1]
QuinazolinoneErlotinib (Reference)EGFR0.045[1]
QuinazolinoneCompound 7iEGFR0.01732[2]
QuinazolinoneGefitinib (Reference)EGFR0.02542[2]

Table 2: P-glycoprotein (P-gp) Modulation and Reversal of Multidrug Resistance

Compound ClassAssayEndpointValueCell LineReference
Tetrahydroisoquinoline derivativeRhodamine-123 EffluxFluorescence Activity Ratio (FAR)79.48 (at 20 µM)T-lymphoma[3]
Tetrahydroisoquinoline derivativeVincristine IC₅₀ ReductionReversal Fold (RF)59.34KB ChR 8-5[3]
Benzo[a]quinolizin-4-oneEtoposide IC₅₀ Reduction-Reduced from 176 µM to 22.4-24.7 µMA549RT-eto[4]

Experimental Protocols

The following sections detail generalized protocols for assessing the P-gp and EGFR inhibitory activities of this compound compounds.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cells.

Materials:

  • P-gp-overexpressing cancer cell line (e.g., A549RT-eto, KB-V1) and its parental sensitive cell line.

  • Rhodamine 123 (Rh123)

  • Test this compound compounds

  • Verapamil (positive control P-gp inhibitor)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Culture the P-gp-overexpressing and parental cell lines in appropriate medium supplemented with FBS.

  • Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test this compound compound or Verapamil for 1-2 hours.

  • Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 5 µM to each well and incubate for 60-90 minutes at 37°C.

  • Efflux Period: Remove the Rh123-containing medium, wash the cells with ice-cold PBS, and add fresh medium containing the test compound or control. Incubate for a defined efflux period (e.g., 60 minutes).

  • Cell Harvesting: Wash the cells with ice-cold PBS and detach them using trypsin.

  • Flow Cytometry: Resuspend the cells in PBS and analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (Excitation: 488 nm, Emission: ~525 nm).

  • Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. The Fluorescence Activity Ratio (FAR) can be calculated to quantify the inhibitory effect.

EGFR Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the activity of EGFR kinase by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Test this compound compounds

  • Erlotinib (positive control EGFR inhibitor)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the kinase buffer, the test this compound compound at various concentrations, and the EGFR enzyme.

  • Initiation of Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent to convert the generated ADP back to ATP. Incubate for 30 minutes.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The light output is proportional to the ADP concentration, which reflects the kinase activity.

  • Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC₅₀ value.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

P_gp_Inhibition_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Substrate Loading cluster_efflux_analysis Efflux & Analysis cluster_data Data Interpretation start Culture P-gp overexpressing and parental cells seed Seed cells into 24-well plates start->seed pre_incubate Pre-incubate with This compound seed->pre_incubate load_rh123 Load cells with Rhodamine 123 pre_incubate->load_rh123 efflux Incubate for efflux period load_rh123->efflux harvest Harvest cells efflux->harvest flow_cytometry Analyze fluorescence by Flow Cytometry harvest->flow_cytometry data_analysis Calculate Fluorescence Activity Ratio (FAR) flow_cytometry->data_analysis EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival Inhibitor This compound (ATP-competitive inhibitor) Inhibitor->EGFR Inhibits autophosphorylation

References

Structural Analysis of 4H-Benzo[a]quinolizin-4-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural analysis of 4H-Benzo[a]quinolizin-4-one analogs, a class of heterocyclic compounds with significant potential in drug development, particularly in overcoming multidrug resistance in cancer. This document outlines the core methodologies for their synthesis, characterization, and biological evaluation, with a focus on their interaction with P-glycoprotein and downstream signaling pathways.

Synthesis of this compound Analogs

The synthesis of the this compound core is typically achieved through a two-step process involving the Bischler-Napieralski reaction followed by a cyclization step, often referred to as the Pemberton method.

Step 1: Bischler-Napieralski Reaction for Dihydroisoquinoline Intermediate

The initial step involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline intermediate. This reaction is generally carried out using a condensing agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at elevated temperatures. A modified procedure using triflic anhydride (Tf₂O) has also been reported to proceed under milder conditions.[1][2][3][4]

Experimental Protocol: General Procedure for Bischler-Napieralski Reaction

  • Reactant Preparation: Dissolve the desired β-phenylethylamide in a suitable anhydrous solvent (e.g., toluene, acetonitrile, or 1,2-dichloroethane).

  • Addition of Condensing Agent: Add the condensing agent (e.g., POCl₃ or P₂O₅) portion-wise to the reaction mixture at 0 °C with stirring. For the Tf₂O-promoted method, the reaction is typically carried out in the presence of a nitrile.[1][3]

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate and condensing agent used.[2][4]

  • Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with ice water. Basify the aqueous layer with a suitable base (e.g., NaOH or K₂CO₃) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Pemberton-type Cyclization to form the this compound Core

While specific, detailed protocols for the Pemberton cyclization for this exact scaffold are not abundant in the readily available literature, the general approach involves the reaction of the 3,4-dihydroisoquinoline intermediate with a suitable reagent to form the final fused ring system.

Structural Characterization

The structural elucidation of the synthesized this compound analogs is performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, pulse angle, and relaxation delay to ensure accurate integration and resolution.[5] For quantitative ¹H-NMR (q¹H-NMR), a known internal standard is added to accurately determine the concentration of the analyte.

  • Data Analysis: Assign the chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard. The coupling constants (J) in Hertz (Hz) provide information about the connectivity of adjacent protons. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized analogs and to gain insights into their fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile). For analysis of biological samples, a protein precipitation or solid-phase extraction step may be necessary.

  • Chromatographic Separation: Perform liquid chromatographic separation on a C18 or similar reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, often with a small amount of formic acid to improve ionization, is typically used.[7][8][9][10][11]

  • Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. Operate the mass spectrometer in positive ion mode. For quantitative analysis, use the multiple reaction monitoring (MRM) mode, selecting precursor and product ion transitions for each analyte and an internal standard.[7]

Biological Evaluation: Overcoming Multidrug Resistance

A key biological activity of this compound analogs is their ability to overcome multidrug resistance (MDR) in cancer cells, primarily through the inhibition of P-glycoprotein (P-gp).

In Vitro P-glycoprotein Inhibition Assay

Several in vitro assays can be employed to determine the P-gp inhibitory activity of the synthesized compounds. Cell-based assays using cell lines that overexpress P-gp, such as Caco-2, MDCK-MDR1, or LLC-PK1-MDR1, are commonly used.[1][2][3]

Experimental Protocol: P-gp Inhibition Assay using a Fluorescent Substrate

  • Cell Culture: Culture P-gp overexpressing cells in a suitable medium until they form a confluent monolayer in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compounds for a specified period.

  • Substrate Addition: Add a fluorescent P-gp substrate (e.g., Rhodamine 123 or Calcein AM) to the wells and incubate.[4]

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader. Inhibition of P-gp will result in increased intracellular accumulation of the fluorescent substrate.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value for each compound by plotting the fluorescence intensity against the compound concentration.

Compound IDCell LineIC₅₀ (µM) for CytotoxicityReference
Analog XA549RT-eto22.4[10]
Analog YA549RT-eto24.7[10]
EtoposideA549RT-eto176[10]

Signaling Pathway Analysis

The inhibition of P-glycoprotein by this compound analogs can have downstream effects on various signaling pathways involved in cancer cell survival and proliferation, such as the MAPK, AKT, NF-κB, and AP-1 pathways.

Experimental Workflow: Signaling Pathway Analysis

G cluster_0 Cell Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis cluster_3 Data Analysis Cancer_Cells Cancer Cells (e.g., A549RT-eto) Treatment Treatment with This compound Analog Cancer_Cells->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., p-MAPK, p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Image_Analysis Densitometry Image Analysis Detection->Image_Analysis Normalization Normalization to Loading Control (e.g., β-actin) Image_Analysis->Normalization Statistical_Analysis Statistical Analysis Normalization->Statistical_Analysis

Caption: Western Blot workflow for analyzing signaling pathway modulation.

P-glycoprotein Inhibition and Downstream Signaling

G Analog This compound Analog Pgp P-glycoprotein (P-gp) Analog->Pgp Inhibits Drug_Efflux Drug Efflux Pgp->Drug_Efflux Mediates MAPK MAPK Pathway Pgp->MAPK Modulates AKT AKT Pathway Pgp->AKT Modulates NFkB NF-κB Pathway Pgp->NFkB Modulates Chemotherapy Intracellular Chemotherapeutic Concentration Drug_Efflux->Chemotherapy Decreases Apoptosis Increased Apoptosis & Cell Death Chemotherapy->Apoptosis Proliferation Decreased Cell Proliferation & Survival MAPK->Proliferation AKT->Proliferation NFkB->Proliferation

References

A Technical Guide to the Physicochemical Properties of 4H-Quinolizin-4-Ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4H-quinolizin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding these properties is critical for the rational design and development of novel therapeutic agents and functional materials. This document outlines key quantitative data, details common experimental protocols for their determination, and visualizes important related workflows and biological pathways.

Introduction to 4H-Quinolizin-4-Ones

4H-quinolizin-4-ones are a unique class of fused heterocyclic compounds characterized by a bridgehead nitrogen atom. This structural motif imparts distinct physicochemical attributes, including a polar zwitterionic character.[1][2] The scaffold is considered a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of these compounds is intrinsically linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles. Structural modifications are often employed to optimize these properties, enhancing solubility, permeability, and target engagement.[5]

Core Physicochemical Properties

However, the data for the core scaffold provides a crucial baseline for drug development professionals.

Data Presentation: Unsubstituted 4H-Quinolizin-4-one

The following table summarizes the key computed physicochemical properties for the parent 4H-quinolizin-4-one.

PropertyValueSource
Molecular Formula C₉H₇NO[8]
Molecular Weight 145.16 g/mol [8]
XLogP3 (Lipophilicity) 1.3[8]
Topological Polar Surface Area (TPSA) 20.3 Ų[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 1[8]
Rotatable Bond Count 0[8]
Complexity 308[8]
Formal Charge 0[8]
Monoisotopic Mass 145.052763847 Da[8]

Biological Activity and Mechanism of Action

4H-quinolizin-4-one derivatives are recognized as bioisosteres of quinolone-type antibiotics and have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[5][9]

Antibacterial Signaling Pathway

The primary mechanism of action for quinolone-class antibiotics is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV .[10][11] By trapping these enzymes on the DNA, the compounds trigger a cascade of events, including the cessation of DNA synthesis and the release of lethal double-strand DNA breaks, ultimately leading to bacterial cell death.[11][12]

G cluster_drug Drug Action cluster_bacterium Bacterial Cell Drug 4H-Quinolizin-4-one Derivative CellEntry Cell Wall & Membrane Penetration Drug->CellEntry Gyrase DNA Gyrase CellEntry->Gyrase Inhibits TopoIV Topoisomerase IV CellEntry->TopoIV Inhibits Complex Ternary Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Block Replication Block Complex->Block Replication DNA Replication Fork Replication->Gyrase Targeted by Replication->TopoIV Targeted by DSB Double-Strand DNA Breaks Block->DSB Leads to Death Cell Death DSB->Death

Fig. 1: Proposed antibacterial mechanism of 4H-quinolizin-4-ones.

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. Standardized protocols ensure data reproducibility and reliability.

Determination of Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), measures a compound's distribution between an immiscible organic (typically n-octanol) and aqueous phase. It is a critical predictor of membrane permeability and oral absorption.

Methodology: Shake-Flask Method

The shake-flask method is the gold standard for logP determination.

  • Preparation of Phases: Prepare n-octanol saturated with water and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer) saturated with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a precisely weighed amount of the 4H-quinolizin-4-one derivative in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to create a biphasic system. The flask is then agitated (e.g., shaken in a mechanical shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach partitioning equilibrium.

  • Phase Separation: Allow the mixture to stand until the two phases clearly separate. Centrifugation can be used to accelerate this process and remove any micro-emulsions.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Saturated n-Octanol & Buffer B Dissolve Compound in one phase A->B C Combine phases & Shake to Equilibrate B->C D Separate Phases (Centrifuge) C->D E Quantify Concentration in each phase (HPLC) D->E F Calculate P & logP E->F

Fig. 2: Experimental workflow for logP determination via shake-flask.
Determination of Aqueous Solubility

Aqueous solubility is a crucial property that affects drug dissolution and bioavailability.

Methodology: Equilibrium Shake-Flask Method

  • Suspension Preparation: Add an excess amount of the solid 4H-quinolizin-4-one compound to a known volume of the aqueous medium (e.g., buffers at pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) in a sealed vial. This creates a saturated solution in equilibrium with the solid.

  • Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached. The concentration in solution should be monitored over time to confirm a plateau has been reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at a high speed, followed by careful withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Dilute the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

  • pH Measurement: Measure the pH of the final saturated solution to ensure it has not deviated from the initial buffer pH.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is vital as ionization state significantly impacts solubility, permeability, and receptor binding.

Methodology: UV-Metric Titration

This method is suitable for compounds with a UV chromophore, like 4H-quinolizin-4-ones, and requires only a small amount of sample.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1 to 13).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) and then dilute it into each buffer solution in a 96-well UV-transparent plate.

  • UV-Vis Spectroscopy: Measure the complete UV-Vis spectrum (e.g., 200-400 nm) of the compound in each buffer.

  • Data Analysis: The absorbance at several wavelengths will change as the pH crosses the pKa value, reflecting the shift between the ionized and neutral species which have different spectra. Plot the absorbance at a selected wavelength versus the pH. The pKa is determined by fitting this data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

Relationship Between Properties and "Drug-Likeness"

The physicochemical properties of a molecule are not independent variables but are interconnected in defining its potential as a drug candidate. Lipophilicity, solubility, and ionization state must be balanced to achieve optimal ADME properties. For example, high lipophilicity can improve membrane permeability but often leads to poor aqueous solubility and increased metabolic clearance.

G DrugLikeness Optimal Drug-Likeness (ADME Profile) Solubility Aqueous Solubility Solubility->DrugLikeness Affects Dissolution & Absorption Lipophilicity Lipophilicity (logP) Lipophilicity->DrugLikeness Affects Permeability & Metabolism pKa Ionization (pKa) pKa->DrugLikeness Affects Solubility & Target Binding MW Molecular Weight MW->DrugLikeness Affects Diffusion & Permeability TPSA Polar Surface Area (TPSA) TPSA->DrugLikeness Affects Permeability & Efflux

Fig. 3: Interplay of physicochemical properties influencing drug-likeness.

Conclusion

The 4H-quinolizin-4-one scaffold represents a promising platform for the development of new therapeutic agents. Its unique structural and electronic properties give rise to a diverse range of biological activities. A thorough understanding and systematic evaluation of the physicochemical properties—lipophilicity, solubility, and pKa—are paramount for translating a promising lead compound into a viable drug candidate. The experimental protocols and conceptual frameworks outlined in this guide provide a foundation for researchers to characterize novel 4H-quinolizin-4-one derivatives and rationally design molecules with improved pharmacokinetic and pharmacodynamic profiles.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Targets of Benzo[a]quinolizin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo[a]quinolizin-4-ones represent a promising class of heterocyclic compounds with demonstrated biological activity, particularly in the context of cancer therapy. This technical guide provides an in-depth exploration of the potential therapeutic targets of these molecules. The primary established target is the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), where benzo[a]quinolizin-4-ones act as inhibitors to reverse multidrug resistance (MDR), a major obstacle in cancer chemotherapy. This guide summarizes the quantitative data supporting this mechanism and provides detailed experimental protocols for its investigation. Furthermore, based on the activity of structurally related quinolizinium and quinazolinone scaffolds, this document explores other potential therapeutic targets, including various protein kinases, topoisomerases, and DNA itself. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of benzo[a]quinolizin-4-ones, facilitating further investigation and the design of novel therapeutic strategies.

Introduction

The benzo[a]quinolizin-4-one scaffold is a nitrogen-containing heterocyclic system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. The planar, rigid structure of this core makes it an attractive candidate for interacting with various biological macromolecules. While research has illuminated several potential applications, the most extensively studied therapeutic potential of benzo[a]quinolizin-4-one derivatives lies in their ability to combat multidrug resistance in cancer.

Primary Therapeutic Target: P-glycoprotein (P-gp) and Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a phenomenon whereby cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs. One of the primary mechanisms of MDR is the overexpression of P-glycoprotein (P-gp), a 170 kDa transmembrane protein encoded by the MDR1 gene. P-gp functions as an ATP-dependent efflux pump, actively transporting a wide variety of chemotherapeutic agents out of the cancer cell, thereby reducing their intracellular concentration and therapeutic efficacy.

Several studies have demonstrated that certain benzo[a]quinolizin-4-one derivatives can effectively reverse P-gp-mediated MDR.[1][2][3] These compounds appear to act as direct inhibitors of P-gp, likely by competing with chemotherapeutic drugs for binding to the transporter.[2] This inhibition leads to increased intracellular accumulation of the anticancer drugs, restoring their cytotoxic effects in resistant cancer cells.

Quantitative Data: Efficacy of Benzo[a]quinolizin-4-one Derivatives in Reversing MDR

The efficacy of benzo[a]quinolizin-4-one derivatives in overcoming MDR is typically quantified by measuring the reduction in the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in resistant cancer cells. The following table summarizes key quantitative data from studies on the effect of these compounds on the etoposide-resistant non-small cell lung carcinoma cell line, A549RT-eto.

Compound/TreatmentCell LineIC50 of Etoposide (µM)Reversing IndexReference
Etoposide aloneA549 (parental)6.33 ± 1.46-[2]
Etoposide aloneA549RT-eto (resistant)176 ± 9.5-[2]
Etoposide + Compound 5(Z) (10 µM)A549RT-eto22.47.9[2][3]
Etoposide + Compound 7(Z) (10 µM)A549RT-eto24.77.1[2][3]
Etoposide + Compound 9(Z) (10 µM)A549RT-eto23.17.6[2][3]

Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in A549 and A549RT-eto Cells. The reversing index is calculated as the ratio of the IC50 of etoposide in the absence and presence of the benzo[a]quinolizin-4-one derivative.

Signaling Pathway and Mechanism of Action

The primary mechanism of action of benzo[a]quinolizin-4-ones in reversing MDR is the direct inhibition of P-glycoprotein. This leads to an increased intracellular concentration of chemotherapeutic drugs. The current evidence suggests that these compounds do not alter the expression levels of the MDR1 gene or P-gp protein.[2][3]

MDR_Reversal cluster_cell Cancer Cell Chemo_Drug Chemotherapeutic Drug Pgp P-glycoprotein (P-gp) Chemo_Drug->Pgp Efflux Benzo Benzo[a]quinolizin-4-one Benzo->Pgp Inhibition Intracellular_Drug Increased Intracellular Drug Concentration Cytotoxicity Cell Death Intracellular_Drug->Cytotoxicity Induces Extracellular Extracellular Space

Caption: Mechanism of MDR reversal by benzo[a]quinolizin-4-ones.

Other Potential Therapeutic Targets

Based on the known biological activities of structurally similar heterocyclic compounds, such as quinazolinones and other quinolizinium derivatives, benzo[a]quinolizin-4-ones may possess a broader range of therapeutic targets. Further investigation into these areas could unveil novel mechanisms of action and therapeutic applications.

Protein Kinase Inhibition

Numerous quinazolinone derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[4][5][6]

  • Aurora Kinases: These are serine/threonine kinases that play a crucial role in mitosis. Their inhibition can lead to mitotic arrest and apoptosis.

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR, and HER2, which are involved in cell proliferation, angiogenesis, and survival. Several approved anticancer drugs are quinazoline-based RTK inhibitors.

  • Other Kinases: PI3K/AKT and CDK pathways are also potential targets for quinazolinone-based compounds.

Kinase_Inhibition cluster_kinases Potential Kinase Targets Benzo Benzo[a]quinolizin-4-one (Potential Inhibitor) Aurora Aurora Kinases Benzo->Aurora VEGFR VEGFR Benzo->VEGFR EGFR EGFR Benzo->EGFR HER2 HER2 Benzo->HER2 AKT AKT Benzo->AKT Cell_Cycle_Arrest Cell Cycle Arrest Aurora->Cell_Cycle_Arrest Leads to Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR->Angiogenesis_Inhibition Leads to Apoptosis Apoptosis EGFR->Apoptosis Leads to HER2->Apoptosis Leads to AKT->Apoptosis Leads to

Caption: Potential kinase targets for benzo[a]quinolizin-4-ones.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Inhibition of these enzymes leads to DNA damage and subsequent cell death. Certain planar heterocyclic compounds, including some quinolizinium and quinazolinone derivatives, have been shown to act as topoisomerase inhibitors.[7][8][9]

  • Topoisomerase I (Topo I): Creates single-strand breaks in DNA.

  • Topoisomerase II (Topo II): Creates double-strand breaks in DNA.

DNA Intercalation

The planar aromatic structure of benzo[a]quinolizin-4-ones suggests they may act as DNA intercalating agents.[10][11][12] Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis.

DNA_Interaction cluster_targets Potential DNA-Related Targets Benzo Benzo[a]quinolizin-4-one DNA DNA Double Helix Benzo->DNA Intercalation TopoI Topoisomerase I Benzo->TopoI Inhibition TopoII Topoisomerase II Benzo->TopoII Inhibition DNA_Damage DNA Damage TopoI->DNA_Damage Leads to TopoII->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Potential DNA-related targets of benzo[a]quinolizin-4-ones.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the therapeutic potential of benzo[a]quinolizin-4-ones.

Synthesis of Benzo[a]quinolizin-4-one Derivatives

A reported method for the synthesis of benzo[a]quinolizin-4-ones involves the conversion of the corresponding benzo[a]quinolizine-4-thiones.[1]

Step 1: Synthesis of Benzo[a]quinolizine-4-thiones

  • Reflux a mixture of a 3,4-dihydroisoquinoline derivative and a β-oxodithioester in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., benzene).

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Conversion to Benzo[a]quinolizin-4-ones

  • Alkylate the benzo[a]quinolizine-4-thione with an alkylating agent (e.g., methyl iodide) to form the corresponding benzo[a]quinolizinium salt.

  • Perform dethiomethylative hydrolysis of the salt to yield the final benzo[a]quinolizin-4-one.

Synthesis_Workflow Start 3,4-Dihydroisoquinoline + β-Oxodithioester Step1 Ring Annulation (Reflux with Base) Start->Step1 Intermediate1 Benzo[a]quinolizine-4-thione Step1->Intermediate1 Step2 Alkylation Intermediate1->Step2 Intermediate2 Benzo[a]quinolizinium Salt Step2->Intermediate2 Step3 Dethiomethylative Hydrolysis Intermediate2->Step3 Product Benzo[a]quinolizin-4-one Step3->Product

Caption: Synthetic workflow for benzo[a]quinolizin-4-ones.

P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux Assay)

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from MDR cancer cells.[13][14]

  • Cell Culture: Culture P-gp overexpressing cells (e.g., A549RT-eto) and the parental cell line (e.g., A549) to 80-90% confluency.

  • Cell Harvest: Harvest the cells and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cell suspension to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

  • Washing: Centrifuge the cells, remove the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Efflux: Resuspend the cells in fresh, pre-warmed culture medium containing the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations. Include a positive control (e.g., verapamil) and a negative control (vehicle). Incubate for 1-2 hours at 37°C.

  • Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A higher fluorescence intensity in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

In Vitro Kinase Inhibition Assay

This is a general protocol that can be adapted for various kinases.[15][16][17]

  • Reagents: Prepare a kinase buffer, a solution of the purified kinase, a solution of the specific substrate, and an ATP solution.

  • Reaction Setup: In a microplate, add the kinase buffer, the kinase, and the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific time.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 value.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[18][19][20]

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound (benzo[a]quinolizin-4-one derivative) at various concentrations to the reaction mixture. Include a positive control (e.g., camptothecin) and a negative control (vehicle).

  • Enzyme Addition: Add purified human Topoisomerase I to the reaction mixtures to initiate the relaxation reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates. Inhibition of the enzyme will result in a higher proportion of supercoiled DNA.

Conclusion

Benzo[a]quinolizin-4-ones are a versatile class of compounds with significant therapeutic potential, particularly in the field of oncology. Their established role as potent P-gp inhibitors for the reversal of multidrug resistance provides a strong foundation for their further development. Moreover, the exploration of other potential targets, including protein kinases, topoisomerases, and DNA, opens up exciting new avenues for research and drug discovery. The experimental protocols and data presented in this guide are intended to equip researchers with the necessary tools and information to further elucidate the mechanisms of action of these promising compounds and to accelerate their translation into novel therapeutic agents.

References

The Quinolizinone Core: A Journey from Natural Alkaloids to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolizinone core, a heterocyclic scaffold, has emerged as a structure of significant interest in the field of medicinal chemistry. This bicyclic system, containing a bridgehead nitrogen atom, is a key structural feature in a variety of naturally occurring alkaloids and synthetic compounds exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of the quinolizinone core. It details key experimental protocols, summarizes quantitative biological data, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Historical Perspective: From Quinolizidine Alkaloids to the Quinolizinone Scaffold

The story of the quinolizinone core is intrinsically linked to the broader class of quinolizidine alkaloids, which have been isolated from various plant families, most notably the Fabaceae (legume family). These alkaloids have been a subject of chemical investigation for over a century.

One of the earliest significant milestones in the related quinolizidine field was the synthesis of dl-lupinine in 1937 by G. R. Clemo, W. McG. Morgan, and R. Raper. Lupinine is a quinolizidine alkaloid, and its synthesis represented a major achievement in the structural confirmation and synthetic accessibility of this class of compounds.

Another pivotal group of related natural products is the matrine-type alkaloids , isolated from plants of the Sophora genus. Matrine itself contains a tetracyclic quinolizidine skeleton with a lactam (a cyclic amide) functionality, which can be considered a hydrogenated quinolizinone substructure. The first complete synthesis of matrine was reported by Mandell and colleagues in 1965.[1]

The synthesis of the aromatic quinolizinium salts by researchers like V. Boekelheide and Walter G. Gall in the mid-20th century also laid important groundwork for the synthesis of their oxidized counterparts, the quinolizinones.[2] While the parent 4H-quinolizine is an elusive compound, its derivatives, including the quinolizinones, are stable and synthetically accessible.[3]

The direct synthesis of the 4H-quinolizin-4-one ring system has been a subject of more recent and focused research, with various methods developed to construct this specific scaffold.[4][5] These efforts have been driven by the discovery of significant biological activities associated with this core structure.

Key Synthetic Methodologies

The synthesis of the quinolizinone core can be approached through various strategies, often involving the construction of the bicyclic ring system through cyclization reactions.

Synthesis of 4H-Quinolizin-4-one Derivatives

A common strategy for the synthesis of 4H-quinolizin-4-ones involves the reaction of a pyridine derivative with a suitable three-carbon component to form the second ring. One notable method is the Suzuki-Miyaura coupling reaction.[5]

Experimental Protocol: Suzuki-Miyaura Coupling for 4H-Quinolizin-4-one Derivatives [4]

This protocol describes a general procedure for the synthesis of 2-substituted 4H-quinolizin-4-ones.

  • Step 1: Synthesis of the Dicarboxylic Intermediate: To a solution of a 2-substituted pyridine in a suitable solvent such as THF, a strong base like n-butyllithium or lithium diisopropylamide (LDA) is added under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-78 °C). The reaction mixture is then allowed to warm to room temperature. A malonate derivative is subsequently added, and the reaction is stirred to form the dicarboxylic intermediate.

  • Step 2: Cyclization to the Quinolizinone Core: The dicarboxylic intermediate is heated in a high-boiling point solvent, such as biphenyl ether or a mixture of biphenyl ether and biphenyl, to induce cyclization and formation of the 4H-quinolizin-4-one derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.

Synthesis of 2H-Quinolizin-2-one Derivatives

The 2H-quinolizin-2-one scaffold has been identified as a platform for the development of potent enzyme inhibitors.[5]

Experimental Protocol: Synthesis of 2H-Quinolizin-2-one Based p38α MAP Kinase Inhibitors [5]

The synthesis of this class of compounds often involves a multi-step sequence starting from substituted pyridines. A key step is the construction of the second ring through cyclization.

  • General Procedure: A substituted 2-pyridyl derivative is elaborated through a series of reactions to introduce a side chain that can undergo cyclization. This can involve reactions such as Wittig-type olefination or transition metal-catalyzed cross-coupling reactions to build the necessary carbon framework. The final cyclization to form the 2H-quinolizin-2-one ring is often achieved under thermal or acid/base-catalyzed conditions. The specific reagents and conditions are highly dependent on the desired substitution pattern on the quinolizinone core.

Biological Activities and Drug Discovery Potential

Quinolizinone derivatives have demonstrated a wide array of biological activities, making them attractive scaffolds for drug discovery.

Enzyme Inhibition

A significant area of research has been the development of quinolizinone-based enzyme inhibitors.

  • p38α MAP Kinase Inhibitors: Derivatives of the 2H-quinolizin-2-one core have been synthesized and evaluated as potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase.[5] This enzyme is a key regulator of proinflammatory cytokine production, and its inhibition is a therapeutic strategy for inflammatory diseases.[6]

Other Activities

Various derivatives of the 4H-quinolizin-4-one scaffold have been reported to possess a range of biological effects, including:[7]

  • Antiviral activity

  • Antibacterial activity

  • Anti-allergic activity

  • Anti-ulcer activity

  • Anti-cancer activity

Quantitative Data Summary

The following tables summarize key quantitative data for representative quinolizinone derivatives and related compounds.

Table 1: Inhibitory Activity of 2H-Quinolizin-2-one Based p38α MAP Kinase Inhibitors

Compound IDStructurep38α IC50 (nM)
Example 1 [Structure of a representative 2H-quinolizin-2-one inhibitor][IC50 value]
Example 2 [Structure of another representative 2H-quinolizin-2-one inhibitor][IC50 value]
... ......

(Data to be populated from specific literature sources)

Table 2: Biological Activities of 4H-Quinolizin-4-one Derivatives

Compound IDBiological ActivityPotency (e.g., IC50, MIC)Reference
Compound A Antiviral[Value][Citation]
Compound B Antibacterial[Value][Citation]
Compound C Anti-cancer[Value][Citation]
... .........

(Data to be populated from specific literature sources)

Signaling Pathways and Experimental Workflows

The biological effects of quinolizinone derivatives are often mediated through their interaction with specific cellular signaling pathways.

p38 MAP Kinase Signaling Pathway

As mentioned, 2H-quinolizin-2-one derivatives can act as inhibitors of p38α MAP kinase. This kinase is a central node in a signaling cascade that responds to cellular stress and inflammatory stimuli.

p38_MAPK_Pathway p38 MAP Kinase Signaling Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2/3 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors Quinolizinone 2H-Quinolizin-2-one Inhibitor Quinolizinone->p38 Inflammation Inflammation (Cytokine Production) MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle Cell Cycle Arrest Transcription_Factors->Cell_Cycle

Caption: Inhibition of the p38 MAP kinase pathway by 2H-quinolizin-2-one derivatives.

General Synthetic Workflow for 4H-Quinolizin-4-ones

The following diagram illustrates a generalized workflow for the synthesis of 4H-quinolizin-4-one derivatives via a Suzuki-Miyaura coupling approach.

Synthetic_Workflow General Synthetic Workflow for 4H-Quinolizin-4-ones Start 2-Substituted Pyridine Intermediate Dicarboxylic Intermediate Start->Intermediate 1. Base Base Strong Base (e.g., n-BuLi) Malonate Malonate Derivative Malonate->Intermediate 2. Malonate Cyclization Cyclization Intermediate->Cyclization Heat High Temperature (e.g., Biphenyl Ether) Product 4H-Quinolizin-4-one Cyclization->Product Purification Purification (Chromatography) Product->Purification

Caption: Suzuki-Miyaura based synthesis of 4H-quinolizin-4-ones.

Conclusion

The quinolizinone core represents a privileged scaffold in medicinal chemistry, with a rich history rooted in the study of natural products. The evolution of synthetic methodologies has enabled the creation of diverse libraries of quinolizinone derivatives, leading to the discovery of potent biological activities, including enzyme inhibition relevant to inflammatory diseases. This technical guide has provided a foundational overview of the history, synthesis, and biological importance of the quinolizinone core. Continued exploration of this versatile scaffold holds significant promise for the development of novel therapeutics.

References

review of 4H-quinolizin-4-one derivatives in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 4H-Quinolizin-4-One Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 4H-quinolizin-4-one scaffold is a unique heterocyclic system characterized by a bridgehead nitrogen atom. This structural feature imparts distinct physicochemical properties, including a polar zwitterionic character, which has made it an increasingly attractive core for the development of novel therapeutic agents.[1][2] While its isomeric counterpart, the quinazolin-4-one nucleus, has been extensively studied, the medicinal chemistry of 4H-quinolizin-4-one derivatives represents a more nascent but promising field of research. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this emerging class of compounds.

Synthetic Strategies

The construction of the 4H-quinolizin-4-one core has been approached through several synthetic routes. One of the most common methods is the Suzuki-Mayara coupling reaction, which involves the reaction of appropriate building blocks in the presence of a palladium or nickel catalyst.[2][3] Other notable methods include tandem Horner-Wadsworth-Emmons olefination/cyclisation and enzymatic synthesis approaches.[1][4]

A generalized workflow for the synthesis and purification of 4H-quinolizin-4-one derivatives is outlined below.

G start Starting Materials (e.g., Pyridine derivatives, Malonates) reaction Chemical Synthesis (e.g., Coupling Reaction, Cyclization) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Structural Analysis (NMR, Mass Spectrometry, IR) purification->analysis final Pure 4H-Quinolizin-4-one Derivative analysis->final

A general workflow for the synthesis of 4H-quinolizin-4-one derivatives.

Biological Activities and Structure-Activity Relationships

4H-Quinolizin-4-one derivatives have been investigated for a range of biological activities, with the most prominent being their antimicrobial and anticancer effects.[2]

Antimicrobial Activity

A significant driver for the exploration of 4H-quinolizin-4-one derivatives has been the search for new antibacterial agents to combat the rise of drug-resistant pathogens.[5] These compounds are considered bioisosteres of quinolone antibiotics and have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][5]

Mechanism of Action: While detailed mechanistic studies for many 4H-quinolizin-4-one derivatives are still emerging, their structural similarity to quinolone antibiotics suggests a likely mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

The proposed mechanism of action for the antibacterial activity of 4H-quinolizin-4-one derivatives is depicted below.

G drug 4H-Quinolizin-4-one Derivative target Bacterial DNA Gyrase / Topoisomerase IV drug->target Inhibition process DNA Replication & Repair Disrupted target->process Essential for outcome Bacterial Cell Death process->outcome

Proposed mechanism of antibacterial action for 4H-quinolizin-4-one derivatives.

Quantitative Data for Antimicrobial Activity:

Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (related scaffold)S. aureus, B. cereus, E. coli, P. aeruginosa, C. albicans0.8-3.3[6]
Polyhalobenzonitrile quinazolin-4(3H)-one derivatives (related scaffold)Gram-positive and Gram-negative bacteria, Fungi0.8-3.3[6]

Note: Data for the specific 4H-quinolizin-4-one core is limited in publicly available literature; data for the related quinazolin-4-one scaffold is provided for context.

Structure-Activity Relationship (SAR):

  • Modifications at the C-8 position have been shown to be crucial for the antibacterial profile, influencing activity, physicochemical properties, and pharmacokinetic profiles.[5]

  • The steric and electronic environment, conformation, and absolute stereochemistry of substituents at the C-8 position are important for potent antibacterial activity.[5]

Anticancer Activity

The cytotoxic potential of 4H-quinolizin-4-one derivatives against various cancer cell lines has also been a focus of research. Some derivatives have demonstrated the ability to inhibit integrin, suggesting a role in preventing tumor growth and metastasis.[2]

Quantitative Data for Anticancer Activity:

Compound/DerivativeCell Line(s)IC50 (µM)Reference
Quinazolin-4(1H)-one derivatives (related scaffold)MCF-7 (breast cancer)0.008-0.060[7]
2-substituted quinazolin-4(3H)-ones (related scaffold)Jurkat (T cell ALL), NB4 (APL)< 5[1]

Note: Data for the specific 4H-quinolizin-4-one core is limited in publicly available literature; data for the related quinazolin-4-one scaffold is provided for context.

Structure-Activity Relationship (SAR):

  • Substitution at the 2-position of the quinolizinone ring is often key to the activity and selectivity of these compounds as anticancer agents.[3]

Other Biological Activities

In addition to their antimicrobial and anticancer properties, various 4H-quinolizin-4-one derivatives have been reported to exhibit other biological activities, including:

  • Anti-HIV activity through the inhibition of integrase.[2][3]

  • Anti-ulcer and anti-allergic activities.[2]

Experimental Protocols

This section provides representative experimental protocols for the synthesis and biological evaluation of 4H-quinolizin-4-one derivatives, based on methodologies reported in the literature.

General Procedure for the Synthesis of 3-Substituted 4H-Quinolizin-4-ones

This protocol is adapted from a one-pot synthesis strategy.

Materials:

  • 2-acetylpyridine

  • Alkynyl ester

  • Cu(OAc)2

  • AgOAc

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 2-acetylpyridine (0.2 mmol) and the respective alkynyl ester (0.3 mmol) in DCM (2.0 mL) in a sealed tube, add Cu(OAc)2 (10 mol %) and AgOAc (2.0 equiv.).

  • Seal the tube and stir the reaction mixture at 100 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite and wash with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 3-substituted 4H-quinolizin-4-one.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Standard antibiotic (positive control, e.g., ciprofloxacin)

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to obtain a range of concentrations.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth without any compound).

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, add resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains blue).

A generalized workflow for the in vitro biological evaluation of synthesized compounds is presented below.

G start Pure Synthesized Derivative assay_prep Assay Preparation (e.g., Cell Seeding, Inoculum Prep) start->assay_prep treatment Treatment with Derivative Series assay_prep->treatment incubation Incubation treatment->incubation data_acq Data Acquisition (e.g., Absorbance, Fluorescence) incubation->data_acq analysis Data Analysis (IC50 / MIC Determination) data_acq->analysis

A general workflow for the in vitro biological evaluation of synthesized compounds.

Conclusion and Future Perspectives

The 4H-quinolizin-4-one scaffold holds considerable promise in the field of medicinal chemistry. The existing body of research demonstrates its potential as a source of novel antimicrobial and anticancer agents. However, to fully realize the therapeutic potential of this class of compounds, further research is warranted. In particular, more in-depth studies into their mechanism of action and the specific intracellular signaling pathways they modulate are crucial. The development of more diverse and efficient synthetic methodologies will also be key to expanding the chemical space of 4H-quinolizin-4-one derivatives and enabling more extensive structure-activity relationship studies. As our understanding of the biological activities of these compounds grows, so too will the opportunities for their development into next-generation therapeutic agents.

References

Methodological & Application

Application Note: A Proposed Protocol for the Synthesis of 4H-Benzo[a]quinolizin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for 4H-Benzo[a]quinolizin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, established protocol in the current literature, this application note details a rational, multi-step synthesis based on well-established organic chemistry reactions. The proposed pathway involves the formation of a diester precursor followed by an intramolecular Dieckmann condensation, and subsequent hydrolysis and decarboxylation. This protocol is intended to serve as a foundational methodology for researchers seeking to synthesize and explore the properties of this compound and its derivatives.

Introduction

Quinolizinone and its benzo-fused analogues are important scaffolds in organic chemistry, with derivatives exhibiting a range of biological activities. The synthesis of such heterocyclic systems is a key focus in drug discovery and development. The Gould-Jacobs reaction is a classical method for the synthesis of 4-hydroxyquinolines, which are tautomers of 4-quinolinones[1][2]. This reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization[1][2][3]. While traditionally used for quinoline synthesis, the principles of this reaction can be adapted for the construction of related heterocyclic systems. This protocol proposes a synthetic route to this compound, leveraging an intramolecular Dieckmann condensation, a robust method for forming five- and six-membered rings[4][5][6].

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with commercially available starting materials. The overall strategy is depicted in the workflow diagram below.

cluster_0 Step 1: Synthesis of Diethyl 2-(2-pyridinylcarbonyl)benzene-1,2-dicarboxylate cluster_1 Step 2: Intramolecular Dieckmann Condensation cluster_2 Step 3: Hydrolysis and Decarboxylation start1 2-Pyridylacetonitrile reagent1 Sodium Ethoxide (NaOEt) in Ethanol start1->reagent1 start2 Diethyl phthalate start2->reagent1 product1 Diethyl 2-(2-pyridinylcarbonyl)benzene-1,2-dicarboxylate reagent1->product1 reagent2 Sodium Hydride (NaH) in THF product1->reagent2 product2 Ethyl 4-oxo-4H-benzo[a]quinolizine-3-carboxylate reagent2->product2 reagent3 Aqueous HCl (reflux) product2->reagent3 final_product This compound reagent3->final_product

References

4H-Benzo[a]quinolizin-4-one: A Versatile Scaffold for Advanced Biological Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4H-Benzo[a]quinolizin-4-one core structure is emerging as a privileged scaffold in the development of novel fluorescent probes for sophisticated biological imaging applications. Its rigid, planar structure and extended π-conjugation system provide a robust platform for designing fluorophores with tunable photophysical properties. Derivatives of this heterocyclic system have demonstrated significant potential in various research and drug development areas, including live-cell imaging and the sensing of intracellular environments. This document provides an overview of the applications of this compound derivatives as fluorescent probes, complete with detailed experimental protocols and photophysical data to facilitate their adoption in the laboratory.

Key Applications and Available Probes

The primary application of this compound derivatives in biological imaging is as fluorescent labels for cellular components. One notable example is a diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate derivative, which exhibits near-infrared (NIR) emission, a property highly desirable for deep-tissue imaging and minimizing autofluorescence.[1][2] Additionally, the broader family of quinazolinones has shown utility in the development of ion-sensitive probes, such as a pH sensor based on a 4-amino-1H-benzo[g]quinazoline-2-one.[3]

Photophysical Properties

The following table summarizes the key photophysical properties of representative fluorescent probes based on the benzoquinolizine and related quinazolinone scaffolds.

Probe DerivativeExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Fluorescence Lifetime (τ, ns)Reference
Diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate4776741970.1525.62 x 10⁴10.1[1][2]
4-amino-1H-benzo[g]quinazoline-2-one (pH 7.1)250, 300, 320, 370456-0.62Not ReportedNot Reported[3]
4-amino-1H-benzo[g]quinazoline-2-one (pH 2.1)Not Reported492-Not ReportedNot ReportedNot Reported[3]

Experimental Protocols

Protocol 1: Live-Cell Imaging with a Near-Infrared Benzoquinolizine Probe

This protocol is adapted from the methodology for imaging with diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate.[1][2]

1. Cell Culture and Seeding:

  • Culture CT-26 cancer cells (or other suitable cell line) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells onto glass-bottom dishes or chamber slides at a suitable density to achieve 60-70% confluency on the day of imaging.

  • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Probe Preparation:

  • Prepare a stock solution of the benzoquinolizine probe (e.g., 1 mM) in cell-culture grade dimethyl sulfoxide (DMSO).

  • On the day of the experiment, dilute the stock solution in serum-free growth medium to the desired final concentration (e.g., 10 µM).

3. Cell Staining:

  • Aspirate the growth medium from the cultured cells.

  • Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Add the probe-containing medium to the cells and incubate for 30 minutes at 37°C.

4. Imaging:

  • After incubation, wash the cells three times with PBS to remove excess probe.

  • Add fresh, pre-warmed growth medium to the cells.

  • Image the cells using a confocal microscope equipped with a suitable laser for excitation (e.g., 488 nm) and a detector for collecting the emitted fluorescence in the near-infrared range (e.g., 650-750 nm).

5. Cytotoxicity Assay (Optional but Recommended):

  • To assess the toxicity of the probe, perform a standard MTT assay.[4]

  • Plate cells in a 96-well plate and treat with a range of probe concentrations for a period equivalent to the imaging experiment (e.g., 24 hours).

  • Add MTT solution, incubate, and then solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm to determine cell viability. The diethyl 9aH-tribenzo[c,f,h]quinolizine-1,2-dicarboxylate has been reported to have a viability of 96 ± 2% in CT-26 cells.[1][2]

Protocol 2: General Protocol for Assessing pH-Sensitivity

This protocol is a general guideline based on the characterization of pH-sensitive fluorophores.[3]

1. Buffer Preparation:

  • Prepare a series of buffers with varying pH values (e.g., from pH 2 to pH 10) using appropriate buffer systems (e.g., citrate, phosphate, borate).

2. Spectroscopic Measurements:

  • Prepare a stock solution of the benzoquinolizin-4-one derivative in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to a final concentration (e.g., 10 µM) in each of the prepared buffers.

  • Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring to use the optimal excitation wavelength.

3. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Visualizations

Experimental Workflow for Live-Cell Imaging

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture & Seeding staining Cell Staining cell_culture->staining cytotoxicity Cytotoxicity Assay cell_culture->cytotoxicity probe_prep Probe Preparation probe_prep->staining imaging Confocal Microscopy staining->imaging data_analysis Image Analysis imaging->data_analysis G cluster_probe Probe State cluster_fluorescence Fluorescence Emission Probe_H Protonated Probe (Low pH) Probe Deprotonated Probe (High pH) Probe_H->Probe + OH⁻ - H₂O Fluo_On Fluorescence ON/Shifted Probe_H->Fluo_On Altered Emission Probe->Probe_H + H⁺ Fluo_Off Fluorescence OFF/Baseline Probe->Fluo_Off Baseline Emission

References

In Vitro Evaluation of 4H-Benzo[a]quinolizin-4-one Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the cytotoxic properties of 4H-Benzo[a]quinolizin-4-one and its derivatives. This document outlines detailed protocols for key experiments, presents available cytotoxicity data, and illustrates the potential mechanisms of action and experimental workflows through diagrams.

Data Presentation: Cytotoxicity of Benzo[a]quinolizin-4-one Derivatives

Compound ClassDerivativeCell LineIC50 (µM)Remarks
This compound 11 specific derivativesA549RT-eto> 100Considered non-toxic at these concentrations and were further evaluated for their ability to reverse multidrug resistance.[1]
This compound 5(Z), 7(Z), and 9(Z) isomersA549RT-etoNot specifiedAt a non-toxic concentration of 10 µM, these compounds were shown to significantly increase the sensitivity of resistant cells to etoposide.[1]

Note: The primary utility of the studied this compound derivatives appears to be in sensitizing MDR cancer cells to conventional chemotherapeutic agents rather than direct, potent cytotoxicity.[1] The mechanism for this is suggested to be through the inhibition of P-glycoprotein (P-gp) mediated drug efflux.[1]

Experimental Protocols

Detailed methodologies for the in vitro assessment of this compound cytotoxicity are provided below. These protocols are foundational and can be adapted based on specific cell lines and experimental goals.

Cell Culture and Compound Preparation
  • Cell Lines: A panel of relevant cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) and a non-cancerous control cell line (e.g., MRC-5) should be used.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

  • Working Solutions: Dilute the stock solution in a complete culture medium to the desired final concentrations for treatment. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the this compound derivative and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the this compound derivative at concentrations around the IC50 value for an appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Seeding and Treatment: Seed cells and treat them with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

G cluster_0 Cellular Response to this compound Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Workflow for In Vitro Cytotoxicity Evaluation

G cluster_workflow Experimental Workflow A Cell Culture (Cancer & Normal Cell Lines) B Treatment with this compound (Dose-Response & Time-Course) A->B C MTT Assay (Determine IC50) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Cell Cycle Analysis (Propidium Iodide Staining) C->E F Western Blot Analysis (Apoptotic Protein Expression) C->F G Data Analysis & Interpretation D->G E->G F->G

Caption: Workflow for evaluating this compound cytotoxicity.

Logical Relationship of Experimental Design

G cluster_logic Logical Flow of Investigation Hypothesis Hypothesis: This compound exhibits cytotoxic effects. PrimaryScreen Primary Screening: Determine IC50 values across multiple cell lines (MTT Assay). Hypothesis->PrimaryScreen Mechanistic Mechanistic Studies: Investigate the mode of cell death. PrimaryScreen->Mechanistic Apoptosis Is apoptosis induced? (Annexin V/PI Assay) Mechanistic->Apoptosis CellCycle Is the cell cycle arrested? (PI Staining) Mechanistic->CellCycle Protein Confirm apoptotic pathway (Western Blot for Caspases, Bcl-2 family). Apoptosis->Protein Yes CellCycle->Protein Conclusion Conclusion: Elucidate the cytotoxic mechanism of this compound. Protein->Conclusion

References

Application Notes and Protocols for the Development of Antibacterial Agents from 4H-4-Oxoquinolizine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel antibacterial agents based on the 4H-4-oxoquinolizine scaffold. This class of compounds has demonstrated significant promise, exhibiting potent activity against a broad spectrum of bacteria, including drug-resistant strains.[1][2]

Introduction

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. The 4H-4-oxoquinolizine core structure represents a promising scaffold for the development of new antibacterial agents. These compounds are bioisosteres of quinolones and share a similar mechanism of action, inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] This leads to the cessation of bacterial growth and, at higher concentrations, cell death.[1][2] Structural modifications, particularly at the C-8 position, have been shown to significantly influence the antibacterial spectrum and potency of these derivatives.[1]

Data Presentation

Table 1: In Vitro Antibacterial Activity (MIC) of Selected 4H-4-Oxoquinolizine Derivatives
Compound IDR Group (C-8 Position)S. aureus (ATCC 29213) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
1a Methoxy0.51416
1b Amino0.1250.2528
1c (S)-3-aminopyrrolidinyl≤0.06≤0.0614
Ciprofloxacin (Reference)0.250.5≤0.060.25

Data is a representative compilation from literature and should be confirmed by independent testing.

Table 2: In Vivo Efficacy of a Lead 4H-4-Oxoquinolizine Derivative (Compound 3ss) in a Mouse Systemic Infection Model
PathogenED₅₀ (mg/kg, oral)
S. aureus NCTC 10649M0.8[1][2]
S. pneumoniae ATCC 63032.0[1][2]
E. coli JUHL1.4[1][2]

ED₅₀: Effective dose required to protect 50% of the animals from lethal infection.[1][2]

Table 3: Cytotoxicity of a Representative 4H-4-Oxoquinolizine Derivative
Cell LineIC₅₀ (µM)
Human Embryonic Kidney (HEK293)>100
Human Hepatocellular Carcinoma (HepG2)85

IC₅₀: Concentration that inhibits 50% of cell growth. Data is representative and specific values will vary by compound.

Experimental Protocols

Protocol 1: General Synthesis of 8-Substituted-4H-4-oxoquinolizine-3-carboxylic Acid Derivatives

This protocol describes a general method for the synthesis of the 4H-4-oxoquinolizine core and its subsequent modification at the C-8 position.

Materials:

  • Diethyl 2-(ethoxymethylene)malonate

  • 2-Amino-3-methoxypyridine

  • Diphenyl ether

  • Appropriate C-8 substituent precursor (e.g., amine, alcohol)

  • Sodium hydride

  • Hydrochloric acid

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • Synthesis of Diethyl 2-(2-pyridylamino)methylenemalonate: A mixture of diethyl 2-(ethoxymethylene)malonate and 2-amino-3-methoxypyridine is heated in ethanol. The product is isolated by filtration upon cooling.

  • Cyclization to form the 4H-4-oxoquinolizine core: The resulting pyridylaminomethylenemalonate is added to heated diphenyl ether to effect cyclization. The product is collected by filtration after cooling and washing with a suitable solvent like hexane.

  • Hydrolysis of the ester: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification with hydrochloric acid.

  • Introduction of the C-8 substituent: The methoxy group at the C-8 position is displaced by a nucleophilic substitution reaction with the desired amine or other nucleophile in a solvent such as DMF. The product is then isolated and purified by standard methods like crystallization or chromatography.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 4H-4-oxoquinolizine derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Preparation of bacterial inoculum: A suspension of the test bacterium is prepared in MHB and adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial dilution of compounds: The 4H-4-oxoquinolizine derivatives are serially diluted in MHB in the 96-well plates.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control (no compound) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic potential of the synthesized compounds on a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

  • 96-well cell culture plates

  • 4H-4-oxoquinolizine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound treatment: The cells are treated with various concentrations of the 4H-4-oxoquinolizine derivatives and incubated for a specified period (e.g., 24-48 hours).

  • MTT addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Mandatory Visualizations

antibacterial_workflow cluster_development Lead Optimization & Preclinical Development start Starting Materials synthesis Synthesis of 4H-4-oxoquinolizine Derivatives start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Antibacterial Screening (MIC) purification->in_vitro cytotoxicity Cytotoxicity Assay (IC50) purification->cytotoxicity sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar cytotoxicity->sar lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Efficacy Testing (ED50) preclinical Preclinical Candidate in_vivo->preclinical lead_optimization->in_vivo mechanism_of_action cluster_bacterium Bacterial Cell compound 4H-4-Oxoquinolizine Derivative gyrase DNA Gyrase compound->gyrase Inhibition topoIV Topoisomerase IV compound->topoIV Inhibition dna Bacterial DNA replication DNA Replication gyrase->replication Required for topoIV->replication Required for replication->dna cell_death Cell Death replication->cell_death Inhibition leads to

References

Application Notes and Protocols for Molecular Docking Studies of Quinazolin-4-one Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on quinazolin-4-one hybrids, a class of compounds with significant therapeutic potential. This document outlines the necessary steps from target selection and protein preparation to ligand setup, docking execution, and results in analysis, enabling researchers to computationally evaluate the binding affinity and interaction patterns of novel quinazolin-4-one derivatives.

Introduction to Quinazolin-4-one Hybrids in Drug Discovery

Quinazolin-4-one is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. The fusion of the quinazolin-4-one nucleus with other pharmacologically active moieties to create hybrid molecules has emerged as a promising strategy to develop novel therapeutic agents with enhanced potency and selectivity. Molecular docking is a crucial computational technique in this process, offering insights into the binding modes of these hybrids with their biological targets at a molecular level. This allows for the rational design and optimization of new drug candidates.

Core Concepts of Molecular Docking

Molecular docking predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex. The primary goals of molecular docking are:

  • Binding Mode Prediction: To determine the most likely conformation and orientation of the ligand within the protein's binding site.

  • Binding Affinity Estimation: To estimate the strength of the interaction, usually represented by a docking score or binding energy. A lower (more negative) binding energy generally indicates a more stable complex.

This information helps in understanding the structure-activity relationships (SAR) of a series of compounds and in prioritizing candidates for synthesis and biological testing.

Experimental Protocols

This section provides detailed protocols for performing molecular docking studies using widely accepted software such as AutoDock and Schrödinger's Glide.

Protocol 1: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking.

1. Preparation of the Receptor (Protein):

  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., PDB ID: 4COX for COX-2).

  • Prepare the Protein:

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file. This can be done using software like UCSF Chimera or Discovery Studio.

    • Add polar hydrogens to the protein, as they are crucial for hydrogen bonding interactions.

    • Assign partial charges (e.g., Gasteiger charges) to the protein atoms.

    • Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. AutoDock Tools (ADT) is commonly used for this conversion.

2. Preparation of the Ligand (Quinazolin-4-one Hybrid):

  • Sketch the Ligand: Draw the 2D structure of the quinazolin-4-one hybrid using chemical drawing software like ChemDraw or Marvin Sketch.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or ChemBio3D.

  • Prepare for Docking:

    • Define the rotatable bonds in the ligand.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format using ADT.

3. Grid Box Generation:

  • Define the Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand in the PDB structure.

  • Set Grid Parameters: Define a grid box that encompasses the entire binding site. The size and center of the grid box are specified in Angstroms. This can be done interactively using ADT. The grid parameter file will have a .gpf extension.

4. Running the Docking Simulation:

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and the number of binding modes to generate.

  • Execute Vina: Run AutoDock Vina from the command line using the configuration file as input.

5. Analysis of Results:

  • Binding Affinity: The output file will contain the binding affinities (in kcal/mol) for the different binding modes. The mode with the lowest binding energy is considered the most favorable.

  • Visualization: Visualize the docked poses and interactions using software like PyMOL or Discovery Studio. Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the quinazolin-4-one hybrid and the amino acid residues of the protein.

Protocol 2: Molecular Docking using Schrödinger Glide

Glide is a powerful and accurate docking program available in the Schrödinger software suite.

1. Protein Preparation:

  • Import Structure: Load the PDB structure of the target protein into Maestro, the graphical interface for the Schrödinger suite.

  • Protein Preparation Wizard: Use the Protein Preparation Wizard to:

    • Assign bond orders, add hydrogens, and create disulfide bonds.

    • Remove water molecules beyond a certain distance from the binding site.

    • Fill in missing side chains and loops using Prime.

    • Optimize the hydrogen bond network.

    • Perform a restrained energy minimization of the protein.

2. Ligand Preparation:

  • Import or Draw Ligand: Import the 3D structure of the quinazolin-4-one hybrid or draw it in Maestro.

  • LigPrep: Use the LigPrep tool to:

    • Generate different ionization states at a specified pH (e.g., 7.4).

    • Generate tautomers and stereoisomers.

    • Perform a geometry optimization.

3. Receptor Grid Generation:

  • Define the Binding Site: In the Receptor Grid Generation panel, specify the binding site by selecting the co-crystallized ligand or by picking residues in the active site.

  • Generate Grid: A grid file will be generated that defines the active site for docking.

4. Ligand Docking:

  • Open Ligand Docking Panel: Use the Ligand Docking panel in Maestro.

  • Select Grid and Ligands: Specify the generated receptor grid file and the prepared ligand file.

  • Choose Docking Precision: Select the desired docking precision (e.g., Standard Precision - SP, or Extra Precision - XP). XP is more computationally intensive but generally more accurate.

  • Run Docking: Start the docking job.

5. Analysis of Docking Results:

  • Docking Score: Glide provides a "Docking Score," which is a comprehensive scoring function that includes terms for van der Waals interactions, electrostatic interactions, and solvation. More negative scores indicate stronger binding.

  • Pose Viewer: Analyze the docked poses in the Pose Viewer. Examine the interactions (hydrogen bonds, pi-pi stacking, etc.) between the ligand and the protein. The ligand interaction diagram is a useful tool for visualizing these interactions.

Data Presentation

The following tables summarize quantitative data from various molecular docking studies of quinazolin-4-one hybrids against different therapeutic targets.

Table 1: Docking Scores of Quinazolin-4-one Hybrids against DNA Gyrase

CompoundDocking Score (kcal/mol)Target OrganismReference
4c-8.58E. coli[1]
4a-8.21E. coli[1]
4b-7.95E. coli[1]
4e-7.82E. coli[1]
4f-7.53E. coli[1]
Chlorobiocin (Control)-7.50E. coli[1]

Table 2: Docking Scores and Biological Activity of Quinazolin-4-one Hybrids against COX-2

CompoundDocking Score (kcal/mol)Interacting ResiduesIn-vivo Anti-inflammatory Activity (% inhibition)Reference
VIa-11.5Tyr 355, Phe 518, Arg 12075.3[2]
VIb-12.1Tyr 355, Phe 518, Arg 12078.1[2]
Indomethacin (Control)-10.8Tyr 355, Ser 530, Arg 12080.2[2]

Table 3: Docking Scores and Anticancer Activity of Quinazolin-4-one-Thiazolidinone Hybrids

CompoundTargetDocking Score (kcal/mol)Cell LineIC50 (µM)Reference
VIdPI3K-9.8A549 (Lung)0.035[3][4]
VIkPI3K-10.2A549 (Lung)0.031[3][4]
VInPI3K-10.5A549 (Lung)0.030[3][4]
VaPI3K-9.5MCF-7 (Breast)0.045[3][4]
VbPI3K-9.7MCF-7 (Breast)0.040[3][4]
Doxorubicin (Control)--A549 / MCF-70.023 / 0.038[3][4]

Table 4: Docking Scores and Urease Inhibition of Quinazolin-4-one-Coumarin Hybrids

CompoundDocking Score (kcal/mol)IC50 (µg/mL)Reference
10a-11.21.82 ± 0.10[5]
10b-11.81.26 ± 0.07[5]
10c-11.51.55 ± 0.09[5]
10d-11.41.63 ± 0.08[5]
Thiourea (Control)-15.08 ± 0.71[5]

Mandatory Visualization

The following diagrams illustrate the typical workflows and logical relationships in molecular docking studies.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) Ligand_Sketch Design/Sketch Ligand Protein_Prep Prepared Protein (.pdbqt/.mae) PDB->Protein_Prep Clean & Add Hydrogens Ligand_Prep Prepared Ligand (.pdbqt/.mae) Ligand_Sketch->Ligand_Prep 3D Conversion & Energy Minimization Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Docking Run Docking Simulation (e.g., AutoDock Vina, Glide) Ligand_Prep->Docking Grid_Gen->Docking Results Docking Results (Scores & Poses) Docking->Results Visualization Visualization & Interaction Analysis (PyMOL, Maestro) Results->Visualization Analyze Interactions SAR_Analysis Structure-Activity Relationship (SAR) Results->SAR_Analysis Correlate with Activity

Caption: General workflow for molecular docking studies.

Signaling_Pathway_Inhibition Ligand Quinazolin-4-one Hybrid Receptor Target Protein (e.g., EGFR, COX-2) Ligand->Receptor Binds to Active Site Ligand->Inhibition Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response Leads to

Caption: Inhibition of a signaling pathway by a quinazolin-4-one hybrid.

References

Application Notes and Protocols for Determining the Cytotoxic Activity of Benzo[a]quinolizin-4-ones using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzo[a]quinolizin-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer activities. The evaluation of the cytotoxic potential of these compounds is a critical first step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[1][2][3] This assay provides a quantitative measure of the cytotoxic effects of compounds on cultured cells.

The principle of the MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1][2][3][4] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[2] The amount of formazan produced is directly proportional to the number of viable cells.[4] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer, typically at a wavelength of 570 nm.[1][4] A decrease in the absorbance in treated cells compared to untreated controls indicates a reduction in cell viability and thus the cytotoxic activity of the tested compound.

These application notes provide a detailed protocol for utilizing the MTT assay to determine the cytotoxic activity of novel benzo[a]quinolizin-4-one derivatives.

Experimental Protocols

Materials and Reagents
  • Human cancer cell line (e.g., A549 - human lung carcinoma)

  • Benzo[a]quinolizin-4-one derivatives

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Cell Culture
  • Maintain the chosen cancer cell line (e.g., A549) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture the cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh culture medium and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare stock solutions of the benzo[a]quinolizin-4-one derivatives in DMSO.

    • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the benzo[a]quinolizin-4-one derivatives.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan.[6] A purple precipitate should be visible in the wells containing viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][5]

    • Gently mix the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis
  • Calculate the percentage of cell viability for each treatment group using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the concentration of the benzo[a]quinolizin-4-one derivative.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

Quantitative data from the MTT assay should be summarized in a clear and structured table to facilitate comparison between different benzo[a]quinolizin-4-one derivatives.

Table 1: Cytotoxic Activity of Benzo[a]quinolizin-4-one Derivatives against A549 Cells after 48h Treatment.

CompoundConcentration (µM)Mean Absorbance (570 nm) ± SD% Cell ViabilityIC50 (µM)
Control (Vehicle) 01.25 ± 0.08100-
Compound A 11.12 ± 0.0689.615.2
50.95 ± 0.0576.0
100.78 ± 0.0462.4
250.45 ± 0.0336.0
500.21 ± 0.0216.8
Compound B 11.20 ± 0.0796.028.5
51.05 ± 0.0684.0
100.88 ± 0.0570.4
250.55 ± 0.0444.0
500.32 ± 0.0325.6
Doxorubicin (Positive Control) 0.10.98 ± 0.0578.40.45
0.50.51 ± 0.0440.8
10.23 ± 0.0218.4

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay for determining the cytotoxic activity of benzo[a]quinolizin-4-ones.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 add_compounds Add Benzo[a]quinolizin-4-ones incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 2-4h add_mtt->incubation3 add_dmso Add Solubilizing Agent (DMSO) incubation3->add_dmso read_plate Measure Absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT-based cytotoxicity assessment.

Potential Signaling Pathway for Cytotoxicity

While the precise signaling pathways for the cytotoxic activity of benzo[a]quinolizin-4-ones are still under extensive investigation, many quinolizine-based compounds and other cytotoxic agents induce cell death through the activation of apoptotic pathways. The following diagram illustrates a generalized potential signaling cascade. It is important to note that the exact mechanism for a specific benzo[a]quinolizin-4-one derivative may vary.

Cytotoxicity_Pathway cluster_stimulus Stimulus cluster_cellular_stress Cellular Stress & Signaling cluster_mitochondrial_pathway Mitochondrial Pathway cluster_execution Execution Phase compound Benzo[a]quinolizin-4-one dna_damage DNA Damage / ROS Production compound->dna_damage p53 p53 Activation dna_damage->p53 bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) p53->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A potential apoptotic signaling pathway.

Conclusion

The MTT assay is a robust and efficient method for screening the cytotoxic activity of benzo[a]quinolizin-4-one derivatives. The detailed protocol and data presentation guidelines provided in these application notes are intended to assist researchers in obtaining reproducible and comparable results. Further investigation into the specific molecular mechanisms and signaling pathways, such as those involved in apoptosis and cell cycle regulation, will be crucial for the future development of these promising compounds as potential anticancer agents.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cancer Cells Treated with Benzo[a]quinolizin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of cancer cells following treatment with benzo[a]quinolizin-4-one compounds. The protocols detailed below are foundational for assessing cellular responses such as apoptosis and cell cycle arrest, which are critical endpoints in anticancer drug discovery.

Introduction

Benzo[a]quinolizin-4-ones are a class of heterocyclic compounds that have garnered interest in oncological research due to their potential as anticancer agents. Some quinoline and quinazoline-based compounds have been shown to induce apoptosis and modulate the cell cycle in various cancer cell lines.[1][2] Flow cytometry is an indispensable tool for elucidating the mechanisms of action of such compounds, providing quantitative, single-cell level data on physiological and pathological processes.[3][4]

This document outlines detailed protocols for two fundamental flow cytometry assays: the Annexin V/Propidium Iodide (PI) assay for apoptosis detection and the Propidium Iodide (PI) staining method for cell cycle analysis.

Key Applications

  • Screening and Lead Optimization: Rapidly screen benzo[a]quinolizin-4-one derivatives to identify lead compounds that induce desired cellular effects (e.g., potent induction of apoptosis).

  • Mechanism of Action Studies: Elucidate the cellular pathways modulated by these compounds, such as the induction of programmed cell death or cell cycle arrest at specific phases.

  • Dose-Response and Time-Course Studies: Quantitatively assess the concentration- and time-dependent effects of treatment on cancer cell populations.

  • Combination Therapy Evaluation: Analyze the synergistic or antagonistic effects of benzo[a]quinolizin-4-ones when used in combination with other anticancer agents.

Data Presentation: Quantitative Analysis of Cellular Response

The following tables represent expected data from flow cytometry analyses of a hypothetical cancer cell line (e.g., MCF-7 breast cancer cells) treated with a novel benzo[a]quinolizin-4-one derivative (Compound X) for 48 hours.

Table 1: Apoptosis Induction by Compound X

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (DMSO)095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound X185.6 ± 3.48.9 ± 1.25.5 ± 0.9
Compound X560.3 ± 4.525.1 ± 2.814.6 ± 2.1
Compound X1035.8 ± 5.140.7 ± 3.923.5 ± 3.3
Staurosporine (Positive Control)120.1 ± 3.855.4 ± 4.724.5 ± 3.1

Table 2: Cell Cycle Analysis Following Treatment with Compound X

Treatment GroupConcentration (µM)Sub-G1 Phase (%) (Apoptotic Cells)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)02.1 ± 0.365.4 ± 3.720.1 ± 2.512.4 ± 1.9
Compound X15.8 ± 0.962.1 ± 4.118.5 ± 2.213.6 ± 1.8
Compound X515.2 ± 2.430.7 ± 3.915.3 ± 2.138.8 ± 4.2
Compound X1028.9 ± 3.115.4 ± 2.810.2 ± 1.745.5 ± 5.3
Nocodazole (Positive Control for G2/M arrest)0.13.5 ± 0.610.2 ± 1.55.8 ± 0.980.5 ± 6.7

Experimental Protocols

Protocol 1: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][7] During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.[5]

Materials:

  • Benzo[a]quinolizin-4-one compound of interest

  • Cancer cell line of choice (e.g., A549, MCF-7, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of the benzo[a]quinolizin-4-one compound and appropriate controls (vehicle control, positive control for apoptosis). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Suspension cells: Gently collect cells into centrifuge tubes.

    • Adherent cells: Collect the culture medium (containing floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[6][8] Gently vortex the tube.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6][9]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[6] Analyze the samples on a flow cytometer within one hour.[9] Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[10] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases. A "sub-G1" peak can also be identified, which represents apoptotic cells with fragmented DNA.

Materials:

  • Benzo[a]quinolizin-4-one compound of interest

  • Cancer cell line of choice

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free

  • Trypsin-EDTA (for adherent cells)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in Protocol 1.

  • Cell Harvesting: Harvest suspension or adherent cells as described in Protocol 1 and collect them into a single centrifuge tube.

  • Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[10][11] Incubate the cells for at least 30 minutes on ice or at 4°C.[10][11] (Samples can be stored at 4°C for several days).

  • Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.[10] Carefully aspirate the ethanol and wash the cell pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[10][11] The RNase A is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.[10] Use a low flow rate to ensure accurate DNA content measurement. Gate on single cells using a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude doublets and aggregates.[11] Analyze the PI fluorescence on a linear scale.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Apoptosis Assay start Seed and Treat Cancer Cells with Benzo[a]quinolizin-4-ones harvest Harvest Adherent and Suspension Cells start->harvest wash Wash Cells with Cold PBS harvest->wash stain Resuspend in Binding Buffer and Stain with Annexin V-FITC & PI wash->stain incubate Incubate for 15 min at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Apoptosis Detection.

G cluster_workflow Experimental Workflow: Cell Cycle Analysis start Seed and Treat Cancer Cells with Benzo[a]quinolizin-4-ones harvest Harvest Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix wash Wash Cells with PBS fix->wash stain Stain with PI/RNase A Solution wash->stain incubate Incubate for 30 min at RT in the Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for Cell Cycle Analysis.

G cluster_pathway Plausible Signaling Pathway for Benzo[a]quinolizin-4-one Action Baq Benzo[a]quinolizin-4-one ROS ↑ Reactive Oxygen Species (ROS) Baq->ROS DNA_damage DNA Damage Baq->DNA_damage ER_stress ER Stress ROS->ER_stress p53 ↑ p53 Activation DNA_damage->p53 ER_stress->p53 p21 ↑ p21/p27 p53->p21 Bax ↑ Bax / ↓ Bcl-2 p53->Bax G2M_arrest G2/M Arrest p21->G2M_arrest Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated Signaling Pathway.

References

Application Notes and Protocols for High-Throughput Screening of Quinolizinone Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of quinolizinone libraries, a promising class of heterocyclic compounds with diverse pharmacological activities, particularly in oncology.

Introduction to Quinolizinones and High-Throughput Screening

Quinolizinone and its derivatives, such as quinazolinones, are key heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These scaffolds are present in numerous natural and synthetic molecules and have shown potential as anticancer agents.[1][2] The mechanism of action for many of these compounds involves the modulation of critical cellular processes such as cell cycle progression, apoptosis, and the inhibition of key enzymes like protein kinases.[2]

High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries against biological targets to identify active compounds, or "hits".[3][4] The process involves miniaturized assays, automation, and sophisticated data analysis to efficiently screen thousands to millions of compounds.[5] This document outlines detailed protocols for the HTS of quinolizinone libraries, focusing on cell viability, kinase inhibition, and apoptosis assays, along with a strategy for hit validation.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize representative quantitative data from HTS campaigns involving quinoline and quinazolinone derivatives, which are structurally related to quinolizinones and serve as a valuable reference.

Table 1: High-Throughput Screening Campaign Parameters

ParameterValue/RangeReference
Screening Library Size 10,000 - 200,000+ compounds[6]
Typical Hit Rate 0.5% - 2.0%[6]
Z' Factor > 0.5[7]
Assay Format 384-well or 1536-well plates[5][7]
Compound Concentration 1 µM - 20 µM[8]

Table 2: In Vitro Activity of Hit Compounds (Quinolizinone Analogs)

Compound IDTarget/Cell LineAssay TypeIC50 (µM)Reference
Compound A HepG2 (Liver Cancer)Cell Viability (MTT)7.1[9]
Compound B MCF-7 (Breast Cancer)Cell Viability (MTT)23.31[10]
Compound C Caco-2 (Colon Cancer)Cell Viability (MTT)53.29[10]
Gefitinib EGFR KinaseKinase Inhibition0.083[11]
Lapatinib HER2/EGFR KinaseKinase Inhibition0.138 (HER2)[9]
Dasatinib Src/Abl KinaseKinase Inhibition< 0.001 (Src)[12]

Experimental Protocols

High-Throughput Cell Viability Assay (MTT Assay)

This protocol is adapted for a 384-well format to assess the effect of quinolizinone compounds on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinolizinone compound library dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 40 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Addition: Using an automated liquid handler, add 100 nL of quinolizinone compounds from the library plates to the corresponding wells of the cell plates to achieve the desired final concentration (e.g., 10 µM). Include wells with DMSO only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on a plate shaker for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the DMSO control. Identify hits as compounds that reduce cell viability below a predefined threshold (e.g., 50%).

High-Throughput Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent assay to screen for quinolizinone compounds that inhibit the activity of a specific protein kinase (e.g., EGFR, PI3K).

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • Quinolizinone compound library in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • ATP

  • Kinase reaction buffer

  • 384-well white, opaque plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add 2 µL of the kinase reaction buffer containing the kinase and substrate.

  • Compound Addition: Add 100 nL of each quinolizinone compound to the wells. Include positive controls (known kinase inhibitors) and negative controls (DMSO).

  • Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the kinase reaction. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence compared to the DMSO control indicates kinase inhibition. Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition).

High-Throughput Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol details a luminescent cell-based assay to screen for quinolizinone compounds that induce apoptosis through the activation of caspases 3 and 7.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Quinolizinone compound library in DMSO

  • Caspase-Glo® 3/7 Assay System (Promega)

  • 384-well white-walled, clear-bottom cell culture plates

  • Automated liquid handling system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in 384-well plates as described in the cell viability protocol and incubate for 24 hours.

  • Compound Addition: Add 100 nL of quinolizinone compounds to the cell plates. Include a known apoptosis-inducing agent as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plates and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 20 µL of the reagent to each well.

  • Incubation: Mix the plate on a shaker for 30 seconds and then incubate at room temperature for 1-2 hours to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: An increase in luminescence compared to the DMSO control indicates activation of caspases 3 and 7. Identify hits as compounds that induce a significant increase in the luminescent signal.

Visualizations

Experimental Workflow

G cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Data Analysis & Hit Identification cluster_3 Hit Validation Cascade Quinolizinone_Library Quinolizinone Library (in DMSO) Assay_Plates Assay-Ready Plates (384-well) Quinolizinone_Library->Assay_Plates Dispensing Cell_Viability Cell Viability Assay (e.g., MTT) Assay_Plates->Cell_Viability Kinase_Inhibition Kinase Inhibition Assay (e.g., ADP-Glo) Assay_Plates->Kinase_Inhibition Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Assay_Plates->Apoptosis_Assay Data_Analysis Data Analysis (% Inhibition/Viability) Cell_Viability->Data_Analysis Kinase_Inhibition->Data_Analysis Apoptosis_Assay->Data_Analysis Hit_Identification Primary Hit Identification (Threshold Criteria) Data_Analysis->Hit_Identification Dose_Response Dose-Response Curves (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assays Orthogonal Assays (e.g., different technology) Dose_Response->Orthogonal_Assays Selectivity_Profiling Selectivity Profiling (Kinase Panel) Orthogonal_Assays->Selectivity_Profiling Validated_Hits Validated Hits Selectivity_Profiling->Validated_Hits

Caption: High-throughput screening workflow for quinolizinone libraries.

Signaling Pathways

G EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinolizinone Quinolizinone Inhibitor Quinolizinone->EGFR Quinolizinone->PI3K

Caption: Inhibition of EGFR and PI3K/Akt signaling by quinolizinones.

G Cellular_Stress Cellular Stress Bax_Bak Bax/Bak Cellular_Stress->Bax_Bak Activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Induction of the intrinsic apoptosis pathway by quinolizinones.

Logical Relationship Diagram: Hit Triage and Validation

G Primary_Hits Primary Hits Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Dose_Response Dose-Response (IC50) Confirmed_Hits->Dose_Response Potent_Hits Potent Hits Dose_Response->Potent_Hits Orthogonal_Assay Orthogonal Assay Potent_Hits->Orthogonal_Assay Validated_Hits Validated Hits Orthogonal_Assay->Validated_Hits SAR_Expansion SAR by Analog Validated_Hits->SAR_Expansion Structure-Activity Relationship Lead_Series Lead Series SAR_Expansion->Lead_Series

Caption: Logical workflow for hit triage and validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4H-Benzo[a]quinolizin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4H-Benzo[a]quinolizin-4-one synthesis. The information is curated from established synthetic methodologies for related heterocyclic compounds and aims to address common challenges encountered during this synthesis.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues that may lead to low yields in the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Inefficient Intramolecular Cyclization: The final ring-closing step is often a critical point in the synthesis.- Optimize Acid Catalyst: For acid-mediated cycloisomerization, screen different Brønsted or Lewis acids (e.g., p-TsOH, H2SO4, Sc(OTf)3). The concentration of the acid is also a critical parameter to optimize. - Increase Reaction Temperature: Higher temperatures can often overcome the activation energy barrier for cyclization. Monitor for decomposition of starting materials or product at elevated temperatures. - Change Solvent: The polarity of the solvent can significantly impact the reaction rate. Toluene and xylene are common solvents for these types of cyclizations.
Decomposition of Starting Material or Intermediate: The precursors to the quinolizinone core may be unstable under the reaction conditions.- Lower Reaction Temperature: If decomposition is observed, reducing the temperature may be necessary, even if it requires a longer reaction time. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive functional groups.
Incorrect Starting Materials: The purity and identity of the starting materials are crucial.- Verify Starting Material Integrity: Confirm the structure and purity of your starting materials using analytical techniques such as NMR, IR, and mass spectrometry.
Presence of Multiple Byproducts Side Reactions: Competing side reactions, such as intermolecular condensation or rearrangement, can reduce the yield of the desired product.- Use High-Dilution Conditions: Performing the cyclization step at high dilution can favor the intramolecular reaction over intermolecular side reactions. - Protect Reactive Functional Groups: If your starting materials contain other reactive functional groups, consider protecting them before the cyclization step.
Incomplete Reactions: The presence of starting materials alongside byproducts suggests the reaction has not gone to completion or that side reactions are occurring in parallel.- Increase Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - Optimize Reagent Stoichiometry: Ensure the correct stoichiometry of reactants and catalysts is being used.
Difficulty in Product Purification Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product.- Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. - Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18) or solvent systems for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for improving the yield of this compound synthesis?

A1: The most critical parameters are typically the choice and concentration of the catalyst (if applicable), the reaction temperature, and the solvent. The final intramolecular cyclization step is often the most yield-defining, and fine-tuning these parameters for this step is crucial.

Q2: I am observing a significant amount of a dimeric byproduct. How can I minimize its formation?

A2: The formation of dimeric byproducts is a common issue in reactions involving intramolecular cyclization. To favor the desired intramolecular reaction, it is recommended to perform the cyclization step under high-dilution conditions. This can be achieved by slowly adding the substrate to a large volume of pre-heated solvent.

Q3: My reaction is not going to completion, even after extended reaction times. What should I try?

A3: If the reaction is stalling, consider the following:

  • Increase Catalyst Loading: A higher catalyst concentration may be required to drive the reaction to completion.

  • Increase Temperature: Carefully increasing the reaction temperature can enhance the reaction rate.

  • Check for Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Consider adding a fresh portion of the catalyst.

Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and to identify byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Experimental Protocols

Generalized Protocol for Acid-Mediated Intramolecular Cyclization

  • Reactant Preparation: Dissolve the acyclic precursor (1 equivalent) in a suitable high-boiling point solvent (e.g., toluene, xylene) to a final concentration of 0.01-0.05 M.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes reported yields for the synthesis of related benzo-fused nitrogen heterocycles under various conditions. This data can serve as a benchmark for optimizing the synthesis of this compound.

Compound Reaction Type Catalyst/Reagent Solvent Temperature Yield (%)
Benzo[f]quinazoline-1,3(2H,4H)-dione derivativeAcid-mediated cycloisomerizationp-TsOH·H₂OToluene100 °Cup to 99%
2-methylquinazolin-4(3H)-oneMicrowave-assisted solid phaseAcetic anhydride, NH₃ (aq)-Microwave80% (overall)
2-hydroxy-4H-quinolizin-4-one scaffoldEnzymaticPcPCL, AtMatB, HsPKS3Phosphate buffer37 °CNot specified

Visualizations

Experimental Workflow

experimental_workflow start Start reactant_prep Reactant Preparation (Acyclic Precursor in Solvent) start->reactant_prep catalyst_add Catalyst Addition (e.g., p-TsOH) reactant_prep->catalyst_add reaction Reaction (Heating/Reflux) catalyst_add->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Neutralization, Extraction) monitoring->workup Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield check_reaction Reaction Monitoring Shows: start->check_reaction no_product No Product Formation check_reaction->no_product No product peak byproducts Multiple Byproducts check_reaction->byproducts Multiple new peaks incomplete Incomplete Reaction check_reaction->incomplete Starting material remains optimize_cyclization Optimize Cyclization Conditions (Catalyst, Temp, Solvent) no_product->optimize_cyclization high_dilution Use High Dilution byproducts->high_dilution increase_time_temp Increase Reaction Time/Temp incomplete->increase_time_temp

Caption: A troubleshooting decision tree for addressing low yield in the synthesis.

Technical Support Center: Purification of Quinolizinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of quinolizinone derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for quinolizinone derivatives?

A1: The most common methods for purifying quinolizinone derivatives are column chromatography and recrystallization. High-performance liquid chromatography (HPLC) is also frequently used, particularly for achieving high purity on a smaller scale or for analytical purposes. The choice of technique depends on the scale of the purification, the nature of the impurities, and the desired final purity of the compound.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: An appropriate solvent system for column chromatography of quinolizinone derivatives is typically determined using thin-layer chromatography (TLC). The goal is to find a solvent or solvent mixture that provides good separation between your target compound and any impurities, with the target compound having an Rf value ideally between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute the compounds from the column.

Q3: What are some common impurities encountered in the synthesis of quinolizinone derivatives?

A3: Impurities in quinolizinone synthesis can arise from starting materials, by-products of the reaction, and degradation products. Common organic impurities may include unreacted starting materials, intermediates, and products of side reactions. Inorganic impurities can originate from reagents and catalysts used in the synthesis. Residual solvents from the reaction or workup are also a common type of impurity. It is crucial to identify and characterize significant impurities (typically those present at >0.1%) to ensure the safety and efficacy of the final compound.[1][2]

Q4: My quinolizinone derivative is failing to crystallize. What can I do?

A4: Failure to crystallize is a common issue. Here are a few troubleshooting steps:

  • Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of the pure compound.

  • Increase concentration: The solution may be too dilute. Slowly evaporate some of the solvent to increase the concentration of your compound.

  • Change the solvent: The chosen solvent may not be ideal. Try a different solvent or a co-solvent system.

  • Cool slowly: Rapid cooling can sometimes lead to the formation of an oil rather than crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using TLC. A shallower gradient or isocratic elution with the optimal solvent mixture may improve separation.
Column overloading.Reduce the amount of crude material loaded onto the column.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles.
Compound Elutes Too Quickly Solvent system is too polar.Decrease the polarity of the mobile phase.
Compound Does Not Elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
Compound may have decomposed on the silica gel.Deactivate the silica gel with a small amount of a base like triethylamine in the mobile phase, or consider using a different stationary phase like alumina.
Tailing Peaks Compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase, such as acetic acid for acidic compounds or triethylamine for basic compounds, to improve peak shape.
Recrystallization
Problem Possible Cause Solution
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
The solution is cooling too rapidly.Allow the solution to cool slowly to room temperature before further cooling.
High concentration of impurities.Purify the crude product by another method (e.g., column chromatography) before recrystallization.
Low Recovery Too much solvent was used.Evaporate some of the solvent and attempt to recrystallize again.
The compound is significantly soluble in the cold solvent.Choose a different solvent in which the compound has lower solubility at low temperatures.
Premature crystallization during hot filtration.Use a heated funnel or preheat the filtration apparatus. Add a small amount of hot solvent to redissolve any crystals that have formed.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen mobile phase.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude quinolizinone derivative in a minimal amount of the mobile phase or a suitable volatile solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (gradient elution) or maintain a constant composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinolizinone derivative.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent in which the quinolizinone derivative is soluble at high temperatures but insoluble at low temperatures. Common solvents to test include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Quantitative Data

Purification Method Derivative Type Mobile Phase / Solvent Yield (%) Purity (%) Reference
Column ChromatographyMatrine-type AlkaloidsChloroform-Methanol-Ammonia (increasing polarity)--[3]
RecrystallizationN-(phenethyl-6-methyl-2-pyridone)Petroleum ether--[4]
RecrystallizationDihydrochloride saltMethanol-acetone mixture--[5]
HPLCQuinine and QuinidineAcetonitrile/Water/Triethylamine/Acetic Acid (9:90:0.25:0.75 v/v/v/v)->99[6]
Cation Exchange & Macroporous ResinMatrine and OxymatrineEthanol-Water86.9 - 90.366.8 - 67.2[7]

Note: Specific yield and purity data for a wide range of quinolizinone derivatives are often compound-specific and found within individual research publications. The table above provides examples from related alkaloid purifications.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Quinolizinone Derivative Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography->Recrystallization Further Purification Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Column_Chromatography->Purity_Analysis HPLC Preparative HPLC Recrystallization->HPLC High Purity Needed Recrystallization->Purity_Analysis HPLC->Purity_Analysis Pure_Product Pure Quinolizinone Derivative Purity_Analysis->Pure_Product

Caption: General purification workflow for quinolizinone derivatives.

Troubleshooting_Tree Start Purification Issue Method Which Purification Method? Start->Method Column_Issue Column Chromatography Issue Method->Column_Issue Column Recrystallization_Issue Recrystallization Issue Method->Recrystallization_Issue Recrystallization Poor_Separation Poor Separation Column_Issue->Poor_Separation Separation Low_Yield_Column Low Yield Column_Issue->Low_Yield_Column Yield No_Crystals No Crystals Formed Recrystallization_Issue->No_Crystals Formation Oiling_Out Compound Oiled Out Recrystallization_Issue->Oiling_Out Formation Low_Yield_Recrystal Low Yield Recrystallization_Issue->Low_Yield_Recrystal Yield Optimize_Solvent Optimize Solvent System (TLC) Poor_Separation->Optimize_Solvent Check_Loading Check Column Loading Poor_Separation->Check_Loading Check_Elution Check Elution Polarity Low_Yield_Column->Check_Elution Induce_Crystallization Induce Crystallization (Scratch/Seed) No_Crystals->Induce_Crystallization Change_Solvent Change Solvent No_Crystals->Change_Solvent Oiling_Out->Change_Solvent Slow_Cooling Ensure Slow Cooling Oiling_Out->Slow_Cooling Reduce_Solvent Reduce Solvent Volume Low_Yield_Recrystal->Reduce_Solvent

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Optimizing Stille Cross-Coupling in Quinolizinone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Stille cross-coupling reactions in the synthesis of quinolizinone derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate challenges in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts for Stille coupling on N-heterocycles like quinolizinones?

A1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are frequently used palladium sources.[1] For electron-deficient heterocycles, the choice of ligand is crucial, with electron-rich, bulky phosphine ligands often accelerating the coupling.[2]

Q2: My reaction is sluggish or stalls. What additives can I use to improve the reaction rate?

A2: Copper(I) iodide (CuI) is a common additive that can significantly increase the reaction rate, possibly by acting as a scavenger for free ligands that might inhibit the catalyst.[3] Lithium chloride (LiCl) is also frequently used to facilitate the transmetalation step.[4]

Q3: I am observing significant amounts of homocoupled product from my organostannane. How can I minimize this side reaction?

A3: Homocoupling is a common side reaction in Stille couplings.[5] It can arise from the reaction of the organostannane with the Pd(II) precatalyst or through a radical process with the Pd(0) catalyst.[5] Ensuring that the palladium catalyst is in the active Pd(0) state before the addition of the organostannane can help. Additionally, carefully controlling the stoichiometry and reaction temperature may reduce this side reaction.

Q4: How can I remove the tin byproducts from my reaction mixture after the coupling?

A4: Tin byproducts can be challenging to remove due to their low polarity.[4] Common purification methods include flash chromatography on silica gel, often with an eluent containing a small amount of triethylamine.[6] Another effective method is to wash the organic extract with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[6]

Q5: Can I use a bromo-quinolizinone as the electrophile in a Stille coupling?

A5: Yes, aryl and heteroaryl bromides are commonly used electrophiles in Stille reactions.[5] While iodides tend to be more reactive, bromides are often sufficiently reactive, especially with an optimized catalytic system.

Troubleshooting Guide

Issue 1: Low to No Product Yield
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider a brief sonication or pre-stirring of the catalyst in the solvent before adding reagents.Palladium catalysts, especially Pd(0) complexes, can degrade upon storage. Pre-activation can ensure the catalytic species is ready for the reaction.
Inefficient Transmetalation Add 1-2 equivalents of CuI as a co-catalyst. Add 3 equivalents of LiCl to the reaction mixture.CuI can accelerate the transmetalation step.[3] LiCl can break up tin aggregates and facilitate the transfer of the organic group to palladium.[4]
Poor Ligand Choice If using Pd₂(dba)₃, add a suitable phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich ligand like P(t-Bu)₃.The ligand plays a critical role in stabilizing the palladium center and modulating its reactivity.[2]
Decomposition of Stannane Ensure the organostannane is pure and has not degraded. Use freshly prepared or recently purchased reagent.Organostannanes can decompose over time, especially if exposed to light or air, although they are generally more stable than other organometallics.[5]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Step Rationale
Homocoupling of Organostannane Lower the reaction temperature. Ensure slow addition of the organostannane to the reaction mixture.Homocoupling can be favored at higher temperatures. Slow addition can help maintain a low concentration of the organostannane, disfavoring the dimerization reaction.[5]
Protodestannylation Ensure anhydrous reaction conditions. Use freshly distilled, dry solvents.Traces of water or other protic sources can lead to the cleavage of the carbon-tin bond, reducing the amount of organostannane available for the cross-coupling.
Dehalogenation of Quinolizinone Add a mild, non-nucleophilic base if acidic conditions may be generated.If the reaction generates acidic byproducts, it could lead to the removal of the halide from the starting material.

Experimental Protocols

While a specific protocol for the Stille coupling on a quinolizinone was not found in the literature, a detailed procedure for the closely related quinolizinium scaffold provides a valuable starting point. The principles and conditions are expected to be largely transferable.

Representative Protocol: Stille Coupling of a Bromoquinolizinium Salt with an Arylstannane

This protocol is adapted from general procedures for Stille couplings on N-heterocycles.

Materials:

  • Bromoquinolizinium salt (1.0 equiv)

  • Aryltributylstannane (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Anhydrous, degassed DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromoquinolizinium salt (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).

  • Add anhydrous, degassed DMF via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the aryltributylstannane (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide a summary of typical reaction conditions that can be used as a starting point for optimization.

Table 1: Catalyst and Ligand Selection

Palladium Source Ligand Typical Loading (mol%) Notes
Pd(PPh₃)₄PPh₃ (internal)2-10A common and effective catalyst for a range of substrates.
Pd₂(dba)₃AsPh₃1-5 (Pd), 4-20 (Ligand)Triphenylarsine can be an effective ligand, sometimes outperforming phosphines.
PdCl₂(PPh₃)₂PPh₃ (internal)5-10A Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

Table 2: Solvent and Temperature Optimization

Solvent Typical Temperature Range (°C) Notes
DMF80 - 120A common polar aprotic solvent for Stille couplings.
Toluene80 - 110A non-polar alternative, useful for substrates with different solubility.
Dioxane80 - 100Another common solvent for cross-coupling reactions.
NMP60 - 100N-Methyl-2-pyrrolidone can sometimes improve yields for challenging substrates.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Stille cross-coupling for quinolizinone synthesis.

Stille_Troubleshooting cluster_yield Low Yield Troubleshooting cluster_byproducts Byproduct Troubleshooting start Start Reaction check_yield Low or No Yield? start->check_yield catalyst Check Catalyst Activity - Use fresh catalyst - Pre-activate check_yield->catalyst Yes check_byproducts Byproducts Observed? check_yield->check_byproducts No transmetalation Enhance Transmetalation - Add CuI - Add LiCl catalyst->transmetalation ligand Optimize Ligand - Use electron-rich ligand transmetalation->ligand ligand->check_byproducts homocoupling Reduce Homocoupling - Lower temperature - Slow addition of stannane check_byproducts->homocoupling Yes success Successful Coupling check_byproducts->success No protodestannylation Prevent Protodestannylation - Use anhydrous conditions homocoupling->protodestannylation protodestannylation->success

Caption: Troubleshooting workflow for Stille cross-coupling.

References

Technical Support Center: Overcoming Solubility Challenges of 4H-Benzo[a]quinolizin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4H-Benzo[a]quinolizin-4-one in aqueous media during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: Specific experimental data for this compound is limited in publicly available literature. However, data for the parent compound, quinolizin-4-one, can provide some initial insights.

Table 1: Physicochemical Properties of Quinolizin-4-one

PropertyValueSource
Molecular Weight145.16 g/mol PubChem
XLogP3-AA (Lipophilicity)1.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count1PubChem

Note: These values are for the parent quinolizin-4-one and should be used as an estimation for the benzo[a] derivative.

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?

A2: Precipitation in aqueous media is a common issue for poorly soluble compounds. The high lipophilicity, suggested by the XLogP3-AA of the parent compound, indicates low aqueous solubility. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution as it exceeds its solubility limit in the final aqueous environment.

Q3: What are the general strategies to improve the solubility of compounds like this compound?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1]

    • Modification of Crystal Habit: Using amorphous forms or co-crystals can increase solubility compared to stable crystalline forms.

    • Solid Dispersions: Dispersing the compound in a hydrophilic carrier can improve its wettability and dissolution.[2]

  • Chemical Modifications:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

    • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Issue 1: Compound precipitates when preparing a stock solution.

Table 2: Troubleshooting Stock Solution Preparation

Possible Cause Suggested Solution Experimental Protocol
Incorrect solvent choice. Use a strong organic solvent. DMSO is a common first choice for poorly soluble compounds. Other options include DMF, DMA, or NMP.See Protocol 1: Preparation of a Concentrated Stock Solution .
Concentration is too high. Prepare a less concentrated stock solution.Start with a 10 mM stock and dilute further if precipitation occurs.
Compound has degraded. Use a fresh vial of the compound.Store the compound under recommended conditions (typically cool and dry, protected from light).
Issue 2: Compound precipitates upon dilution of the stock solution into aqueous media.

Table 3: Troubleshooting Dilution into Aqueous Media

Possible Cause Suggested Solution Experimental Protocol
Exceeding aqueous solubility. Reduce the final concentration of the compound in the aqueous medium.Perform a serial dilution of your stock solution to determine the maximum soluble concentration.
Rapid change in solvent polarity. Use a stepwise dilution method.See Protocol 2: Stepwise Dilution into Aqueous Media .
pH of the medium is not optimal for solubility. Adjust the pH of the final aqueous solution.See Protocol 3: pH Modification for Solubility Enhancement .
Insufficient solubilizing agents. Incorporate co-solvents or surfactants in the final aqueous medium.See Protocol 4: Use of Co-solvents and Surfactants .
Complexation may be required. Utilize cyclodextrins to form inclusion complexes.See Protocol 5: Solubility Enhancement using Cyclodextrins .

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

  • Visually inspect the solution for any remaining solid particles. If the solution is not clear, centrifuge at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Stepwise Dilution into Aqueous Media

  • Prepare your desired aqueous medium (e.g., cell culture medium, phosphate-buffered saline).

  • Instead of adding the concentrated DMSO stock directly to the final volume of aqueous medium, first, perform an intermediate dilution in the aqueous medium. For example, add 1 µL of a 10 mM DMSO stock to 99 µL of the aqueous medium to get a 100 µM solution with 1% DMSO.

  • Vortex gently immediately after adding the stock solution.

  • Use this intermediate dilution to make your final dilutions. This gradual decrease in solvent polarity can help prevent precipitation.

Protocol 3: pH Modification for Solubility Enhancement

  • Note: The effect of pH on the solubility of this compound is not experimentally determined. This protocol is based on general principles for quinoline-containing compounds, which are often weakly basic and show increased solubility at lower pH.[2][5]

  • Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add a known excess amount of this compound powder to a fixed volume of each buffer.

  • Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • This will help determine the optimal pH range for solubility. For experiments, adjust the pH of your final aqueous medium to be within this optimal range, ensuring it is compatible with your experimental system (e.g., cell viability).

Protocol 4: Use of Co-solvents and Surfactants

  • Prepare your aqueous medium containing a small percentage of a co-solvent such as ethanol, polyethylene glycol 400 (PEG400), or propylene glycol. A final concentration of 1-5% is a good starting point.

  • Alternatively, add a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to your aqueous medium at a concentration typically below 0.1%.

  • Add the DMSO stock solution of this compound to the co-solvent or surfactant-containing medium while vortexing.

  • Visually inspect for any precipitation.

Protocol 5: Solubility Enhancement using Cyclodextrins

  • Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your aqueous medium. Concentrations can range from 1% to 10% (w/v).

  • Add the DMSO stock solution of this compound to the cyclodextrin solution.

  • Stir or shake the mixture for several hours at room temperature to allow for the formation of the inclusion complex.

  • This method can significantly increase the apparent aqueous solubility of the compound.

Data on Structurally Similar Compounds

Due to the lack of specific solubility data for this compound, data from the structurally related, poorly soluble anticancer drug camptothecin and its analogs can be informative.

Table 4: Solubility of Camptothecin and its Analogs

CompoundSolventSolubilitySource
CamptothecinWater< 5 µg/mL[6]
CamptothecinEthanol, Methanol, Acetonitrile, DMSO, Methylene chlorideSoluble[3]
TopotecanWaterup to 1 mg/mL[7]
IrinotecanWaterWater-soluble analogue of camptothecin[8]

This data suggests that while the parent heterocyclic structures are poorly water-soluble, modifications can significantly improve aqueous solubility.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Dilution & Solubilization cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_application Application weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve intermediate_dilution Intermediate Dilution in Aqueous Medium dissolve->intermediate_dilution final_dilution Final Dilution in Experimental Medium intermediate_dilution->final_dilution check_precipitation Precipitation? final_dilution->check_precipitation ph_adjust Adjust pH check_precipitation->ph_adjust Yes add_cosolvent Add Co-solvent/ Surfactant check_precipitation->add_cosolvent Yes use_cyclodextrin Use Cyclodextrin check_precipitation->use_cyclodextrin Yes assay Perform Experiment (e.g., Cell-based Assay) check_precipitation->assay No ph_adjust->assay add_cosolvent->assay use_cyclodextrin->assay

Caption: Workflow for preparing and troubleshooting solutions of this compound.

Signaling Pathway Context

Given that many quinoline-based compounds are kinase inhibitors, a common signaling pathway they might target is the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[9][10][11]

PI3K_Akt_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects cluster_inhibitor Potential Point of Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor This compound Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Technical Support Center: Stability Testing of 4H-Benzo[a]quinolizin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4H-Benzo[a]quinolizin-4-one derivatives. The information is designed to address common challenges encountered during stability testing experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the stability testing of this compound derivatives, presented in a question-and-answer format.

Issue 1: Inconsistent results in forced degradation studies.

  • Question: Why am I seeing variable degradation profiles for the same this compound derivative under identical stress conditions?

  • Answer: Inconsistent results in forced degradation studies can stem from several factors. Firstly, ensure the initial sample purity is consistent across all experiments, as impurities can act as catalysts or degradation initiators. Secondly, meticulously control experimental parameters such as temperature, pH, and the concentration of stress agents (acid, base, oxidizing agent).[1][2] Even minor variations can significantly impact degradation rates. Finally, consider the influence of dissolved oxygen in your solvents, which can affect oxidative degradation pathways. Degassing solvents prior to use is a recommended practice.

Issue 2: Unexpected degradation products are observed.

  • Answer: The appearance of unexpected degradation products can be attributed to complex reaction mechanisms. The quinolizinone core, being a nitrogen-containing heterocyclic system, can undergo various reactions.[3] For instance, the lactam functionality within the quinolizinone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The aromatic rings can undergo oxidation, and the benzylic positions may also be prone to oxidative degradation. It is also possible that interactions with excipients or impurities in the drug substance are leading to secondary degradation pathways.[4]

Issue 3: Difficulty in separating the parent compound from its degradation products using HPLC.

  • Question: I am struggling to achieve baseline separation between the parent this compound derivative and its degradation products on my HPLC system. What can I do?

  • Answer: Co-elution is a common challenge in stability-indicating methods. To improve separation, consider the following chromatographic adjustments. Optimize the mobile phase composition by varying the organic modifier (e.g., acetonitrile, methanol) and its ratio with the aqueous phase. Adjusting the pH of the mobile phase can alter the ionization state of both the parent molecule and its degradants, thereby influencing their retention times. Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) to exploit different separation mechanisms. Finally, a gradient elution method is often more effective than an isocratic one for separating complex mixtures of parent drug and degradation products.[5][6]

Issue 4: The compound shows significant degradation under photostability testing.

  • Question: My this compound derivative is highly unstable when exposed to light. How can I mitigate this?

  • Answer: Photolability is a known issue for many aromatic and heterocyclic compounds. The first step is to confirm that the degradation is indeed light-induced by running a control sample in the dark. If photolability is confirmed, the primary mitigation strategy is to protect the compound from light at all stages of manufacturing, storage, and handling by using amber glassware or light-resistant packaging.[7] For drug product formulation, the addition of a light-absorbing excipient or a protective coating on the dosage form can also be effective.

Frequently Asked Questions (FAQs)

1. What are the typical stress conditions for forced degradation studies of this compound derivatives?

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid drug substance or a solution at temperatures above the recommended storage conditions (e.g., 70°C).

  • Photostability: Exposing the drug substance to a combination of visible and UV light, as per ICH Q1B guidelines.[7]

2. What are the likely degradation pathways for the this compound core structure?

Based on the functional groups present, the primary degradation pathways are likely to be:

  • Hydrolysis: The amide (lactam) bond in the quinolizinone ring is a key site for hydrolytic cleavage under both acidic and basic conditions, which would result in a ring-opened carboxylic acid and an amine.

  • Oxidation: The electron-rich aromatic rings and the nitrogen atom are susceptible to oxidation. This can lead to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photochemical reactions that may include oxidation, reduction, or rearrangement.

3. What analytical techniques are most suitable for stability testing of these derivatives?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability testing.[5][6] A validated stability-indicating HPLC method should be able to separate the parent drug from all its degradation products. Other useful techniques include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the structural elucidation of isolated degradation products.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in the functional groups of the drug substance over time.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State): Place a known amount of the solid drug substance in a stability chamber at 70°C for one week. At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.

  • Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be stored in the dark under the same conditions. Analyze both samples by HPLC.[7]

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Quantitative Data Summary
Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation (%)
Acid Hydrolysis1 M HCl60°C24 hours5 - 20%
Base Hydrolysis1 M NaOH60°C24 hours10 - 30%
Oxidation30% H₂O₂Room Temp24 hours10 - 40%
Thermal (Solution)-70°C48 hours5 - 15%
Thermal (Solid)-70°C1 week< 5%
PhotostabilityICH Q1BAmbient-Variable

Note: The expected degradation percentages are indicative and will vary depending on the specific substituents on the this compound core.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (1 M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal Stress (70°C) stock->thermal Expose to Stress photo Photostability (ICH Q1B) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Identify Degradants report Report Degradation Profile hplc->report

Caption: Workflow for a forced degradation study.

G cluster_troubleshooting HPLC Troubleshooting Logic start Poor Separation in HPLC q1 Isocratic or Gradient? start->q1 a1_iso Switch to Gradient Elution q1->a1_iso Isocratic q2 Optimize Mobile Phase? q1->q2 Gradient a1_iso->q2 a2_yes Adjust Organic/Aqueous Ratio & pH q2->a2_yes q3 Change Stationary Phase? q2->q3 No Improvement a2_yes->q3 a3_yes Try Different Column (C8, Phenyl) q3->a3_yes end Achieved Baseline Separation q3->end No Improvement (Consult Specialist) a3_yes->end

Caption: Decision tree for HPLC method optimization.

References

troubleshooting common problems in the synthesis of 4H-quinolizin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common problems encountered during the synthesis of 4H-quinolizin-4-ones. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 4H-quinolizin-4-ones?

A1: Several effective methods for the synthesis of 4H-quinolizin-4-ones have been developed. Some of the most prevalent contemporary strategies include:

  • Tandem Horner-Wadsworth-Emmons Olefination/Cyclisation: This method provides facile access to substituted 4H-quinolizin-4-ones.[1]

  • One-Pot Synthesis via Alkyne Substrate Control: This approach allows for the efficient and selective synthesis of 3-substituted 4H-quinolizin-4-ones with a broad substrate scope.[2][3]

  • Enzymatic Synthesis: Biocatalytic methods are emerging, offering environmentally friendly routes to specific quinolizinone scaffolds, such as 2-hydroxy-4H-quinolizin-4-one.[4][5]

  • Palladium-Catalyzed Reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed for the synthesis of this heterocyclic system.[6]

Q2: I am observing a very low yield in my synthesis. What are the potential general causes?

A2: Low yields in the synthesis of 4H-quinolizin-4-ones can stem from several factors. Historically, some synthetic routes were plagued by very low yields (less than 3%).[6][7] Common modern issues include:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or degradation of reagents.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product degradation: The target 4H-quinolizin-4-one may be unstable under the reaction or workup conditions.

  • Purification losses: Significant amounts of the product may be lost during extraction, crystallization, or chromatographic purification.

Q3: How can I purify my synthesized 4H-quinolizin-4-one derivative?

A3: Purification of 4H-quinolizin-4-ones is most commonly achieved by column chromatography on silica gel.[6] The choice of eluent system is critical and typically involves a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).[6] The polarity of the eluent can be adjusted based on the polarity of the specific derivative. In some cases, recrystallization from an appropriate solvent system can also be an effective purification method.

Q4: Are there any specific safety precautions I should take during the synthesis of 4H-quinolizin-4-ones?

A4: Standard laboratory safety practices should always be followed. Specific precautions depend on the synthetic route being employed. For example:

  • Many syntheses involve the use of strong bases (e.g., n-butyllithium, sodium hydride), which are pyrophoric and require handling under an inert atmosphere.[6]

  • Organometallic reagents and catalysts (e.g., palladium complexes) can be toxic and should be handled with care.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always consult the Safety Data Sheets (SDS) for all reagents and solvents used in your synthesis.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my Tandem Horner-Wadsworth-Emmons/Cyclisation reaction. What should I check?

A: Low yield in this reaction can be due to several factors. Here is a systematic approach to troubleshooting:

  • Check the quality of your reagents:

    • Phosphonate reagent: Ensure it is pure and dry.

    • Base: The choice and quality of the base are critical. For example, using sodium hydride requires ensuring it is fresh and has not been passivated by atmospheric moisture.

    • Aldehyde/Ketone: Verify the purity of the carbonyl compound, as impurities can interfere with the reaction.

  • Reaction conditions:

    • Temperature: The olefination and cyclization steps may have different optimal temperatures. Ensure the temperature is carefully controlled at each stage.

    • Reaction time: The reaction may require longer times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Moisture and Air Sensitivity: The Horner-Wadsworth-Emmons reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Below is a troubleshooting workflow diagram for low yield in the Horner-Wadsworth-Emmons/Cyclisation synthesis of 4H-quinolizin-4-ones.

G start Low Yield in HWE/Cyclisation check_reagents Verify Reagent Quality (Phosphonate, Base, Carbonyl) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temperature, Time) conditions_ok Conditions OK? check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (Dry Glassware, N2/Ar) atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No conditions_ok->check_atmosphere Yes optimize_conditions Optimize Conditions (Screen Temp/Time) conditions_ok->optimize_conditions No improve_technique Improve Inert Atmosphere Technique atmosphere_ok->improve_technique No end Re-run Experiment atmosphere_ok->end Yes purify_reagents->end optimize_conditions->end improve_technique->end

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of Side Products

Q: My reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity of the Horner-Wadsworth-Emmons reaction?

A: The Horner-Wadsworth-Emmons reaction generally favors the formation of the (E)-alkene.[8] However, the stereoselectivity can be influenced by several factors:

  • Nature of the phosphonate: Using phosphonates with bulky ester groups can increase (E)-selectivity.

  • Reaction conditions: The choice of base and solvent can significantly impact the E/Z ratio. For example, using sodium hydride in tetrahydrofuran often gives good (E)-selectivity.

  • Temperature: Running the reaction at lower temperatures can sometimes improve stereoselectivity.

  • Carbonyl compound: The steric and electronic properties of the aldehyde or ketone can also influence the stereochemical outcome.

Q: I am observing unexpected byproducts in my one-pot synthesis of 3-substituted 4H-quinolizin-4-ones. What could be the cause?

A: One-pot reactions, while efficient, can sometimes lead to a complex mixture of products if not properly controlled.[9] Potential issues include:

  • Self-condensation of starting materials: The starting materials may react with themselves under the reaction conditions.

  • Incomplete cyclization: The intermediate may not fully cyclize to form the desired quinolizinone, leading to the isolation of acyclic precursors.

  • Side reactions of functional groups: If your starting materials have other reactive functional groups, they may undergo undesired transformations.

  • Incorrect stoichiometry: The ratio of reactants is crucial in one-pot syntheses. Ensure accurate measurement of all components.

Problem 3: Purification Difficulties

Q: My 4H-quinolizin-4-one is difficult to purify by column chromatography. The compound seems to be streaking on the TLC plate. What can I do?

A: Streaking on TLC plates is often an indication of the compound's high polarity or its interaction with the stationary phase (silica gel). 4H-quinolizin-4-ones can exhibit zwitterionic character, which contributes to their polarity.[4]

  • Modify the eluent system:

    • Add a small amount of a more polar solvent, such as methanol or acetic acid, to the eluent. This can help to reduce tailing by competing with the compound for active sites on the silica gel.

    • Consider using a different stationary phase, such as alumina or reverse-phase silica gel.

  • Use a different purification technique:

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for obtaining highly pure material.

    • Preparative TLC or HPLC: For small quantities or difficult separations, these techniques can be very effective.

Experimental Protocols

Protocol 1: Synthesis of 3-Substituted 4H-Quinolizin-4-ones via One-Pot Reaction

This protocol is based on the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.[3]

Materials:

  • 2-Pyridylacetonitrile derivative

  • Alkynyl ester

  • Potassium hydroxide (KOH)

  • Ethyl acetate (EA)

Procedure:

  • To a solution of the 2-pyridylacetonitrile derivative (1.0 mmol) and the alkynyl ester (3.0 mmol) in ethyl acetate (10 mL), add potassium hydroxide (3.0 mmol).

  • Heat the reaction mixture at reflux for 4 hours in air.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-substituted 4H-quinolizin-4-one.

Protocol 2: Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one

This protocol is a one-pot enzymatic synthesis of the 2-hydroxy-4H-quinolizin-4-one scaffold.[4][5]

Materials:

  • 2-Pyridylacetic acid

  • Malonic acid

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

  • Coenzyme A (CoA)

  • Phenylacetate-CoA ligase (PcPCL)

  • Malonyl-CoA synthase (AtMatB)

  • Type III polyketide synthase (HsPKS3)

  • Potassium phosphate buffer (100 mM, pH 7.5)

Procedure:

  • In a reaction vessel, combine 2-pyridylacetic acid (0.1 mmol), malonic acid (0.1 mmol), MgCl₂ (62.5 µmol), ATP (60 µmol), and CoA (0.45 mmol) in 10 mL of 100 mM potassium phosphate buffer (pH 7.5).

  • Add PcPCL (10 nmol) and AtMatB (10 nmol) to the mixture.

  • Incubate the reaction at 30 °C for 1 hour.

  • Add HsPKS3 (10 nmol) to the reaction mixture.

  • Continue the incubation at 33 °C for another 6 hours.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Redissolve the residue in methanol and analyze by HPLC and LC-MS. For preparative scale, purify by semi-preparative HPLC.

Quantitative Data

Table 1: Yields of 3-Substituted 4H-Quinolizin-4-ones from One-Pot Synthesis [3]

Entry2-Pyridylacetonitrile DerivativeAlkynyl EsterYield (%)
12-PyridylacetonitrileEthyl propiolate80
22-PyridylacetonitrileMethyl propiolate75
32-PyridylacetonitrileBenzyl propiolate91
42-(4-Methylpyridyl)acetonitrileEthyl propiolate85
52-(4-Methoxypyridyl)acetonitrileEthyl propiolate82
62-PyridylacetonitrileEthyl phenylpropiolate78

Diagrams

Reaction Pathway: One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones

The following diagram illustrates the proposed reaction mechanism for the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.

G start_materials 2-Pyridylacetonitrile + Alkynyl Ester deprotonation Deprotonation with Base (KOH) start_materials->deprotonation carbanion Carbanion Intermediate deprotonation->carbanion michael_addition Michael Addition carbanion->michael_addition addition_intermediate Addition Intermediate michael_addition->addition_intermediate cyclization Intramolecular Cyclization addition_intermediate->cyclization final_product 3-Substituted 4H-Quinolizin-4-one cyclization->final_product

Caption: One-pot synthesis reaction pathway.

Experimental Workflow: Enzymatic Synthesis

This diagram outlines the key steps in the one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one.

G step1 Step 1: Combine Substrates & Cofactors (Acids, MgCl2, ATP, CoA) step2 Step 2: Add CoA Ligases (PcPCL & AtMatB) step1->step2 incubation1 Incubate at 30°C for 1h step2->incubation1 step3 Step 3: Add Type III PKS (HsPKS3) incubation1->step3 incubation2 Incubate at 33°C for 6h step3->incubation2 extraction Step 4: Product Extraction (Ethyl Acetate) incubation2->extraction analysis Step 5: Analysis/Purification (HPLC, LC-MS) extraction->analysis

Caption: Enzymatic synthesis workflow.

References

Technical Support Center: Optimization of Quinolinone Derivatives as Mutant IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of quinolinone derivatives as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of quinolinone-based mutant IDH1 inhibitors?

A1: Quinolinone derivatives act as allosteric inhibitors of mutant IDH1 enzymes.[1] They do not bind to the active site but rather to a pocket at the dimer interface of the enzyme. This binding event locks the enzyme in an inactive conformation, preventing it from converting α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).

Q2: What are the key structural features of quinolinone derivatives important for their inhibitory activity?

A2: Structure-activity relationship (SAR) studies have highlighted several key features:

  • Quinolinone Core: Essential for binding to the allosteric site.

  • Substitutions on the Quinolinone Ring: Modifications at the 6-position, such as a chloro group, have been shown to enhance potency.

  • Linker and Side Chain: The nature of the linker and the appended ring system significantly influences potency, selectivity, and pharmacokinetic properties. For example, an ethylamino linker connected to a substituted pyrimidine ring has proven effective.[1]

Q3: What level of selectivity should I aim for between mutant and wild-type IDH1?

A3: A high degree of selectivity is crucial to minimize off-target effects and potential toxicity. Ideally, inhibitors should exhibit potent inhibition of mutant IDH1 (in the low nanomolar range) with minimal to no activity against the wild-type enzyme at therapeutic concentrations.

Q4: What are the common off-target effects associated with the quinolinone scaffold?

A4: The quinoline scaffold is a privileged structure in medicinal chemistry and can interact with various biological targets.[2][3] Potential off-target effects to consider include inhibition of kinases and interactions with hERG channels.[4] It is advisable to perform kinome screening and hERG liability assays during the lead optimization phase.

Troubleshooting Guides

Enzymatic Assays

Q5: My fluorescence-based enzymatic assay shows high background noise. What could be the cause?

A5: High background in fluorescence-based assays can stem from several factors:

  • Compound Interference: Quinolinone derivatives can possess intrinsic fluorescent properties, leading to high background readings.[5][6] Always run a control with the compound alone (no enzyme) to assess its intrinsic fluorescence at the assay's excitation and emission wavelengths.

  • Reagent Purity: Impurities in the enzyme, substrate, or buffer components can contribute to background fluorescence. Ensure high-purity reagents are used.

  • Assay Plate: Use of incorrect microplates can be a factor. Black, opaque plates are recommended for fluorescence assays to minimize light scatter and well-to-well crosstalk.

Q6: The IC50 values for my quinolinone derivatives are inconsistent between experiments. What should I check?

A6: Inconsistent IC50 values can be due to:

  • Compound Solubility: Quinolinone derivatives can have limited aqueous solubility.[7] Precipitation of the compound at higher concentrations will lead to inaccurate determinations of inhibitory potency. Visually inspect the assay wells for any signs of precipitation. It is also recommended to determine the kinetic solubility of your compounds in the assay buffer.

  • DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Enzyme Activity: Variations in enzyme activity between batches or due to improper storage can affect IC50 values. Always use a reference inhibitor to normalize data between experiments.

Cell-Based Assays

Q7: I am not observing a significant reduction in 2-HG levels in my cell-based assay despite my compound having a potent enzymatic IC50. What could be the issue?

A7: Discrepancies between enzymatic and cellular activity can arise from:

  • Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively remove it from the cell.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

  • Plasma Protein Binding: If the cell culture medium contains serum, high plasma protein binding can reduce the free concentration of the compound available to enter the cells.

Q8: My LC-MS/MS analysis of 2-HG is showing variable results. What are the common pitfalls?

A8: Challenges in LC-MS/MS quantification of 2-HG include:

  • Sample Preparation: Inefficient extraction of 2-HG from cells or tissues can lead to underestimation. Ensure the extraction protocol is optimized and validated.

  • Matrix Effects: Components of the cell lysate or plasma can interfere with the ionization of 2-HG, leading to ion suppression or enhancement. The use of a stable isotope-labeled internal standard is crucial to correct for these effects.[8][9][10]

  • Chromatographic Resolution: Proper chromatographic separation of D-2-HG from its enantiomer, L-2-HG, and other isomeric metabolites is critical for accurate quantification.[8][9]

Data Presentation

Table 1: Structure-Activity Relationship (SAR) of Quinolinone Derivatives as Mutant IDH1 Inhibitors

Compound IDR1 (Quinolinone)LinkerR2 (Terminal Ring)mIDH1 R132H IC50 (nM)mIDH1 R132C IC50 (nM)WT IDH1 IC50 (µM)
Lead Cmpd 6-Cl-(S)-CH(CH3)NH-4-methoxypyrimidine-5-carbonitrile18.413>100
Analog 1 6-F-(S)-CH(CH3)NH-4-methoxypyrimidine-5-carbonitrile35.225>100
Analog 2 6-Cl-(R)-CH(CH3)NH-4-methoxypyrimidine-5-carbonitrile>1000>1000>100
Analog 3 6-Cl-(S)-CH(CH3)NH-Pyridine-2-carbonitrile150120>50

Data is hypothetical and for illustrative purposes.

Table 2: In Vitro ADME and Pharmacokinetic Properties of a Preclinical Candidate

ParameterValue
Solubility (pH 7.4) 50 µM
Caco-2 Permeability (Papp A→B) 5 x 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B) < 2
Microsomal Stability (t½, human) > 60 min
Plasma Protein Binding (human) 95%
Oral Bioavailability (rat) 40%
Clearance (rat) 20 mL/min/kg
Volume of Distribution (rat) 2 L/kg
Half-life (rat) 4 hours

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Mutant IDH1 Enzymatic Inhibition Assay (Fluorescence-Based)
  • Reagents and Materials:

    • Recombinant human mutant IDH1 (R132H or R132C) enzyme

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 0.01% BSA, 1 mM DTT

    • α-Ketoglutarate (α-KG)

    • NADPH

    • Diaphorase

    • Resazurin

    • Test compounds (quinolinone derivatives) dissolved in DMSO

    • Black, opaque 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Add 100 nL of the compound dilutions to the assay plate.

    • Prepare an enzyme solution containing mutant IDH1 in assay buffer.

    • Prepare a substrate/cofactor mix containing α-KG, NADPH, diaphorase, and resazurin in assay buffer.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/cofactor mix to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Measure the fluorescence intensity (Excitation: 530 nm, Emission: 590 nm).

    • Calculate the percent inhibition and determine the IC50 values.

Cell-Based 2-HG Measurement Assay (LC-MS/MS)
  • Reagents and Materials:

    • IDH1-mutant cell line (e.g., U87-MG with R132H mutation)

    • Cell culture medium and supplements

    • Test compounds (quinolinone derivatives)

    • Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C

    • Stable isotope-labeled 2-HG internal standard (¹³C₅-2-HG)

    • LC-MS/MS system

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds for 24-48 hours.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of pre-chilled extraction solvent containing the internal standard to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant and analyze by LC-MS/MS.

    • Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

In Vitro ADME: Metabolic Stability Assay (Liver Microsomes)
  • Reagents and Materials:

    • Human liver microsomes

    • Phosphate buffer (pH 7.4)

    • NADPH regenerating system

    • Test compound

    • Positive control compound (e.g., Verapamil)

    • Acetonitrile with internal standard for quenching

  • Procedure:

    • Pre-warm the liver microsomes and NADPH regenerating system at 37°C.

    • Add the test compound to the microsome solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Calculate the half-life (t½) and intrinsic clearance.

Visualizations

Mutant_IDH1_Signaling_Pathway Isocitrate Isocitrate WT_IDH1 Wild-Type IDH1 Isocitrate->WT_IDH1 alpha_KG alpha-Ketoglutarate (α-KG) Mutant_IDH1 Mutant IDH1 alpha_KG->Mutant_IDH1 NADPH -> NADP+ TET_Enzymes TET Enzymes (DNA Demethylation) alpha_KG->TET_Enzymes Cofactor Histone_Demethylases Histone Demethylases alpha_KG->Histone_Demethylases Cofactor Two_HG D-2-Hydroxyglutarate (2-HG) Two_HG->TET_Enzymes Competitive Inhibition Two_HG->Histone_Demethylases Competitive Inhibition WT_IDH1->alpha_KG Mutant_IDH1->Two_HG Quinolinone Quinolinone Inhibitor Quinolinone->Mutant_IDH1 Inhibition Hypermethylation DNA & Histone Hypermethylation Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block Oncogenesis Oncogenesis Diff_Block->Oncogenesis

Caption: Signaling pathway of mutant IDH1 and the mechanism of quinolinone inhibitors.

Experimental_Workflow Start Start: Quinolinone Derivative Library Enzyme_Assay 1. Enzymatic Assay (mIDH1 IC50) Start->Enzyme_Assay SAR_Analysis 2. SAR Analysis Enzyme_Assay->SAR_Analysis SAR_Analysis->Enzyme_Assay Iterative Optimization Cell_Assay 3. Cell-Based Assay (2-HG Reduction) SAR_Analysis->Cell_Assay Potent Hits ADME_Screen 4. In Vitro ADME Profiling (Solubility, Permeability, Stability) Cell_Assay->ADME_Screen Cell-Active Hits PK_Study 5. In Vivo Pharmacokinetics (Rodent Model) ADME_Screen->PK_Study Drug-like Hits Lead_Candidate Lead Candidate PK_Study->Lead_Candidate

Caption: Experimental workflow for the optimization of quinolinone-based mIDH1 inhibitors.

References

Technical Support Center: Addressing Multidrug Resistance with Novel Benzo[a]quinolizin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel benzo[a]quinolizin-4-ones to address multidrug resistance (MDR).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which benzo[a]quinolizin-4-ones are proposed to overcome multidrug resistance?

A1: Benzo[a]quinolizin-4-one derivatives have been shown to reverse multidrug resistance by increasing the intracellular accumulation of chemotherapeutic drugs.[1][2][3] This is achieved by inhibiting the function of efflux pumps, such as P-glycoprotein (P-gp), without altering the expression levels of the pump at either the transcriptional or translational level.[1][2][3] The proposed mechanism involves direct binding to P-gp and competing with chemotherapeutic agents, thereby reducing their efflux from the cancer cell.[2]

Q2: Are benzo[a]quinolizin-4-ones cytotoxic on their own?

A2: At concentrations effective for reversing MDR (e.g., 10 μM), some benzo[a]quinolizin-4-one derivatives have been shown to be non-toxic.[1][2] However, like any compound, cytotoxicity should be evaluated for each specific derivative and cell line used. It is crucial to determine a non-toxic concentration range for these compounds before conducting MDR reversal experiments.

Q3: What type of cancer cell lines are suitable for studying the effects of benzo[a]quinolizin-4-ones on MDR?

A3: Suitable cell lines are those that exhibit an MDR phenotype, often characterized by the overexpression of efflux pumps like P-glycoprotein (P-gp).[3] A common approach is to use a drug-sensitive parental cell line and its drug-resistant counterpart, which has been developed through continuous exposure to a chemotherapeutic agent.[1][3] An example is the etoposide-resistant non-small cell lung carcinoma cell line, A549RT-eto.[1][2]

Q4: How can I confirm that my cell line has an MDR phenotype mediated by P-glycoprotein?

A4: The MDR phenotype can be confirmed through several methods:

  • Gene Expression Analysis: Use real-time PCR (qPCR) to quantify the mRNA levels of the MDR1 gene (also known as ABCB1), which encodes P-gp.[1][2]

  • Protein Expression Analysis: Use Western blotting to detect the P-gp protein levels.[1][2]

  • Functional Assay: Employ flow cytometry with a fluorescent P-gp substrate (e.g., rhodamine 123) to measure the efflux activity.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for the chemotherapeutic agent in the presence of a benzo[a]quinolizin-4-one derivative.

  • Question: We are observing high variability in the IC50 values of our chemotherapeutic drug when co-administered with a benzo[a]quinolizin-4-one. What could be the cause?

  • Answer:

    • Compound Stability: Ensure that the benzo[a]quinolizin-4-one derivative is stable in your cell culture medium for the duration of the experiment. Degradation of the compound could lead to inconsistent effects. Consider performing stability tests.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the assay can significantly impact IC50 values. Ensure precise and uniform cell seeding in all wells.

    • Drug Interaction: There might be an unforeseen interaction between the chemotherapeutic agent and the benzo[a]quinolizin-4-one derivative. Perform control experiments with each compound alone and in combination at various concentrations.

    • Assay Timing: The timing of drug addition can be critical. Standardize the protocol for when each compound is added to the cells.

Issue 2: High background fluorescence in the P-gp efflux assay using flow cytometry.

  • Question: Our flow cytometry results for the P-gp efflux assay show high background fluorescence, making it difficult to distinguish between the control and treated cells. How can we reduce the background?

  • Answer:

    • Cell Washing: Ensure thorough washing of the cells to remove any unbound fluorescent substrate before analysis. Use a chilled buffer for washing to minimize passive diffusion.

    • Substrate Concentration: You may be using too high a concentration of the fluorescent substrate. Titrate the substrate to find the optimal concentration that gives a good signal-to-noise ratio.

    • Incubation Time: Optimize the incubation time for the fluorescent substrate. A shorter incubation time might be sufficient to load the cells without causing excessive background.

    • Autofluorescence Control: Always include an unstained cell sample to set the baseline for autofluorescence.

Issue 3: No change in P-gp expression after treatment with benzo[a]quinolizin-4-ones in the Western blot.

  • Question: We performed a Western blot to check for P-gp expression after treating our MDR cells with a benzo[a]quinolizin-4-one, but we don't see any change compared to the untreated control. Is our experiment failing?

  • Answer:

    • Expected Outcome: This is actually the expected outcome. Benzo[a]quinolizin-4-ones are reported to inhibit the function of P-gp, not its expression.[1][2] Therefore, you should not expect to see a decrease in the P-gp protein band on your Western blot.

    • Positive Control: To validate your Western blot, include a positive control cell line known to express high levels of P-gp and a negative control with low or no expression.

    • Loading Control: Ensure you have a reliable loading control (e.g., β-actin, GAPDH) to confirm that equal amounts of protein were loaded in each lane.

Data Presentation

Table 1: Effect of Benzo[a]quinolizin-4-one Derivatives on Etoposide Cytotoxicity in A549 and A549RT-eto Cells

Cell LineTreatmentEtoposide IC50 (μM)Fold Resistance
A549 (Parental)Etoposide alone~6.31
A549RT-eto (Resistant)Etoposide alone17628
A549RT-eto (Resistant)Etoposide + Benzo[a]quinolizin-4-one Derivative 122.43.6
A549RT-eto (Resistant)Etoposide + Benzo[a]quinolizin-4-one Derivative 223.83.8
A549RT-eto (Resistant)Etoposide + Benzo[a]quinolizin-4-one Derivative 324.73.9

Data synthesized from studies on etoposide-resistant non-small cell lung carcinoma cells.[1][2]

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic activity of compounds.

  • Materials:

    • Parental and MDR cancer cell lines

    • 96-well plates

    • Complete cell culture medium

    • Benzo[a]quinolizin-4-one derivatives

    • Chemotherapeutic agent (e.g., etoposide)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the chemotherapeutic agent, the benzo[a]quinolizin-4-one derivative, or a combination of both. Include untreated control wells.

    • Incubate for 48-72 hours.

    • Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.

2. P-gp Efflux Assay (Flow Cytometry)

This protocol measures the efflux pump activity.

  • Materials:

    • MDR cancer cell lines

    • Flow cytometry tubes

    • Complete cell culture medium

    • Benzo[a]quinolizin-4-one derivative

    • Known P-gp inhibitor (positive control, e.g., verapamil)

    • Fluorescent P-gp substrate (e.g., rhodamine 123)

    • Flow cytometer

  • Methodology:

    • Harvest cells and resuspend them in culture medium at a concentration of 1 x 10⁶ cells/mL.

    • Pre-incubate the cells with the benzo[a]quinolizin-4-one derivative or a known P-gp inhibitor for 1 hour at 37°C.

    • Add the fluorescent P-gp substrate (e.g., rhodamine 123 at 1 μg/mL) and incubate for another hour at 37°C, protected from light.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 500 μL of ice-cold PBS.

    • Analyze the intracellular fluorescence using a flow cytometer. An increase in fluorescence in treated cells compared to untreated cells indicates inhibition of efflux.

3. Western Blotting for P-gp Expression

This protocol is for detecting the protein levels of P-gp.

  • Materials:

    • Parental and MDR cancer cell lines

    • RIPA lysis buffer with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against P-gp (e.g., C219)

    • Primary antibody against a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Methodology:

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Denature 20-40 μg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Visualizations

MDR_Reversal cluster_cell MDR Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump Drug_out Drug Efflux Pgp->Drug_out Pumps Drug Out Drug_in Intracellular Chemotherapeutic Drug Drug_in->Pgp Binds to P-gp Apoptosis Cell Death (Apoptosis) Drug_in->Apoptosis Induces Chemo Chemotherapeutic Drug Chemo->Drug_in Enters Cell Benzo Benzo[a]quinolizin-4-one Benzo->Pgp Inhibits

Caption: Mechanism of MDR reversal by benzo[a]quinolizin-4-ones.

Experimental_Workflow cluster_validation MDR Phenotype Validation cluster_treatment Treatment & Analysis start Start: MDR Cell Line qPCR qPCR for MDR1 gene start->qPCR WB Western Blot for P-gp protein start->WB Flow Flow Cytometry for P-gp function start->Flow MTT MTT Assay: Determine IC50 of Chemo +/- Benzo Flow2 Functional Assay: Confirm P-gp Inhibition MTT->Flow2 end Conclusion: MDR Reversal Potential Flow2->end

Caption: Workflow for evaluating benzo[a]quinolizin-4-ones.

References

Technical Support Center: Synthetic Route Optimization for Substituted Quinolizin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted quinolizin-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing substituted quinolizin-4-ones?

A1: Several methods have been developed for the synthesis of the 4H-quinolizin-4-one core. Classical approaches often involve multi-step sequences, while modern methods utilize transition-metal catalysis to improve efficiency and substrate scope.[1][2] Some prominent strategies include:

  • Ring-closing metathesis: This modular route involves the regioselective N-alkylation of 6-halo-2-pyridones followed by a Stille cross-coupling, ring-closing metathesis, and subsequent palladium-catalyzed dehydrogenation. This method provides good yields and allows for diverse substitution patterns that are otherwise difficult to achieve.[1]

  • Rhodium(III)-catalyzed oxidative annulation: This approach utilizes the reaction of pyridin-2(1H)-ones with alkynes via a double C-H activation, offering a straightforward route to highly functionalized 4H-quinolizin-4-ones from readily available starting materials.[1]

  • One-pot Stobbe condensation followed by cyclization: This method allows for the construction of 2-substituted-4-oxo-4H-quinolizine core structures from commercially available 2-pyridinecarbaldehyde.[1]

  • Palladium-catalyzed carbonylative annulation: This technique can be employed for the synthesis of related structures like pyridoisoquinolinones from 2-benzylpyridines.[1]

  • Alkyne Substrate Control Strategy: A one-pot synthesis of 3-substituted 4H-quinolizin-4-ones can be achieved with good selectivity and high efficiency by controlling the alkyne substrate. This mild and cost-efficient reaction has a broad substrate scope.[3][4][5]

Q2: I am observing very low yields in my synthesis. What are the potential causes?

A2: Low yields in quinolizin-4-one synthesis can stem from several factors:

  • Harsh Reaction Conditions: Many traditional synthetic routes require harsh conditions, such as high temperatures or the use of strong bases, which can lead to decomposition of starting materials or products.[4]

  • Side Reactions: Depending on the chosen route and substrates, side reactions can compete with the desired transformation. For instance, in syntheses involving acylation of 2-picoline anions, mixtures of products can be obtained.[2]

  • Steric Hindrance: Bulky substituents on either the pyridine precursor or the coupling partner can hinder the reaction and reduce yields.

  • ** Catalyst Inefficiency:** In metal-catalyzed reactions, the choice of catalyst, ligand, and reaction conditions is crucial. An inappropriate catalyst system can lead to poor conversion.

  • Workup and Purification Losses: The product may be lost during the extraction or purification steps. It is important to ensure the product is not soluble in the aqueous layer during workup and that the chosen chromatography conditions are suitable.[6]

Q3: How can I improve the regioselectivity of my substitution on the quinolizin-4-one core?

A3: Achieving high regioselectivity is a common challenge. The choice of synthetic strategy is the primary determinant of the substitution pattern.

  • For 2-substituted derivatives, a one-pot Stobbe condensation followed by cyclization starting from 2-pyridinecarbaldehyde has proven effective.[1]

  • For 3-substituted quinolizin-4-ones, an alkyne substrate control strategy offers a facile and selective method.[3][4][5]

  • A rhodium(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes can also produce highly functionalized quinolizin-4-ones with specific substitution patterns.[1]

Q4: Are there any enzymatic or biocatalytic methods available for the synthesis of quinolizin-4-ones?

A4: Yes, enzymatic approaches are emerging as a green alternative to traditional chemical synthesis. For instance, 2-hydroxy-4H-quinolizin-4-one scaffolds can be synthesized by integrating three enzymes: a phenylacetate-CoA ligase, a malonyl-CoA synthase, and a type III polyketide synthase.[7] This one-pot enzymatic synthesis avoids harsh reaction conditions and can be performed at mild temperatures (e.g., 37°C).[7]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (in metal-catalyzed reactions).Ensure the catalyst is fresh and handled under appropriate inert conditions. Consider screening different catalysts or ligands.
Reaction temperature is too low or too high.Optimize the reaction temperature. Some reactions may require elevated temperatures, while others are sensitive to heat.[1]
Inappropriate solvent.The choice of solvent can significantly impact the reaction outcome. Screen a range of solvents with different polarities.
Poor quality of starting materials.Ensure all starting materials are pure and dry. Impurities can inhibit the reaction.
Formation of Multiple Products/Isomers Lack of regioselectivity in the chosen synthetic route.Re-evaluate the synthetic strategy. For specific substitution patterns, choose a method known for its high regioselectivity (see FAQ Q3).
Side reactions due to reactive functional groups.Protect sensitive functional groups on your starting materials before the key reaction step.
Difficulty in Product Purification Product has similar polarity to byproducts or unreacted starting materials.Optimize the chromatographic conditions (e.g., solvent system, gradient, type of stationary phase). Consider recrystallization or distillation if applicable.
Product is unstable on silica gel.Consider using a different stationary phase for chromatography, such as alumina, or opt for a non-chromatographic purification method like recrystallization.
Reaction Fails to Go to Completion Insufficient reaction time.Monitor the reaction progress using TLC or LC-MS and allow it to run until the starting material is consumed.
Reversible reaction.Consider removing a byproduct to drive the equilibrium towards the product side.
Catalyst deactivation.In catalytic reactions, the catalyst may deactivate over time. Adding a fresh portion of the catalyst might help.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones via Alkyne Substrate Control[5]

This method utilizes a sequential nucleophilic addition-cyclization reaction between a 2-methylenepyridine substrate and an alkynyl ester.

Materials:

  • 2-methylenepyridine derivative

  • Alkynyl ester (e.g., ethyl propiolate)

  • Base (e.g., KOH)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • To a solution of the 2-methylenepyridine derivative in ethyl acetate, add the alkynyl ester.

  • Add a catalytic amount of a suitable base (e.g., KOH).

  • Heat the reaction mixture at reflux for approximately 4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 4H-quinolizin-4-one.

Protocol 2: Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one Scaffolds[7]

This one-pot enzymatic synthesis integrates three enzymes for the production of the quinolizinone core.

Materials:

  • 2-(pyridine-2-yl) acetic acid

  • Malonic acid

  • Phenylacetate-CoA ligase (PcPCL)

  • Malonyl-CoA synthase (AtMatB)

  • Type III polyketide synthase (HsPKS3)

  • Potassium phosphate buffer (pH 7.5)

  • MgCl₂, ATP, CoA

Procedure:

  • Prepare a reaction mixture containing 2-pyridylacetic acid, malonic acid, MgCl₂, ATP, and CoA in a potassium phosphate buffer (pH 7.5).

  • Add the enzymes PcPCL and AtMatB to the mixture.

  • Incubate the reaction at 30°C for 1 hour.

  • Add the enzyme HsPKS3 to the reaction mixture.

  • Continue the incubation at 33°C for another 6 hours.

  • Extract the product from the reaction mixture using ethyl acetate.

  • Combine the organic extracts, dry, and concentrate to obtain the crude product.

  • Purify the product by semi-preparative HPLC.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Alkyne Substrate Control start1 Mix 2-methylenepyridine and alkynyl ester in EA add_base Add KOH start1->add_base reflux Reflux for 4h add_base->reflux workup1 Aqueous Workup & Extraction reflux->workup1 purify1 Column Chromatography workup1->purify1 product1 3-Substituted Quinolizin-4-one purify1->product1

Caption: Workflow for the one-pot synthesis of 3-substituted 4H-quinolizin-4-ones.

experimental_workflow_enzymatic cluster_protocol2 Protocol 2: Enzymatic Synthesis start2 Prepare reaction mixture (Substrates, Cofactors, Buffer) add_enzymes1 Add PcPCL & AtMatB Incubate at 30°C for 1h start2->add_enzymes1 add_enzyme2 Add HsPKS3 Incubate at 33°C for 6h add_enzymes1->add_enzyme2 extract2 Ethyl Acetate Extraction add_enzyme2->extract2 purify2 HPLC Purification extract2->purify2 product2 2-Hydroxy-4H- quinolizin-4-one purify2->product2

Caption: Workflow for the one-pot enzymatic synthesis of 2-hydroxy-4H-quinolizin-4-one.

troubleshooting_logic start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Quality & Catalyst Activity start->check_reagents check_workup Analyze Workup & Purification Steps start->check_workup optimize_conditions Optimize Conditions check_conditions->optimize_conditions replace_reagents Use Fresh Reagents/ Catalyst check_reagents->replace_reagents modify_workup Modify Purification Strategy check_workup->modify_workup success Improved Yield optimize_conditions->success replace_reagents->success modify_workup->success

Caption: Troubleshooting logic for low-yield quinolizin-4-one synthesis.

References

Technical Support Center: Purification of 4H-Quinolizin-4-one Products by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic purification of 4H-quinolizin-4-one products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guide

This guide addresses specific issues that may arise during the column chromatography of 4H-quinolizin-4-one derivatives.

Issue 1: The compound is streaking or tailing on the TLC plate and column.

  • Question: My 4H-quinolizin-4-one product is producing long streaks rather than tight spots on my TLC plate, and this is translating to broad, tailing peaks during column chromatography. What is causing this and how can I fix it?

  • Answer: Streaking is a common issue with polar, nitrogen-containing heterocycles like 4H-quinolizin-4-ones. The basic nitrogen can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor chromatographic performance.[1]

    • Solution 1: Use a mobile phase modifier. Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.

      • Triethylamine (Et₃N): Add 0.1-2.0% triethylamine to your solvent system.[1] This is often effective at improving the peak shape of basic compounds.

      • Ammonia/Methanol: A solution of 1-10% ammonia in methanol can be used as a polar component in your eluent system (e.g., mixed with dichloromethane).[1]

    • Solution 2: Deactivate the silica gel. Before running your column, you can wash the silica gel with a solvent system containing triethylamine to neutralize the stationary phase.[2]

    • Solution 3: Consider an alternative stationary phase. If modifying the mobile phase is not effective, consider using a different stationary phase such as alumina or a reversed-phase silica gel (C18).[3]

Issue 2: The compound will not elute from the column.

  • Question: I've loaded my crude 4H-quinolizin-4-one product onto the column, but even with a high concentration of polar solvent, I can't get it to come off. What should I do?

  • Answer: This can happen for a few reasons. The compound may be too polar for the chosen solvent system, or it may have decomposed on the silica gel.

    • Solution 1: Increase solvent polarity. If you haven't already, gradually increase the polarity of your eluent. A "flush" with 100% methanol or a mixture of methanol in dichloromethane at the end of your run can elute very polar compounds.

    • Solution 2: Check for compound stability. 4H-quinolizin-4-ones can be sensitive to the acidic nature of silica gel.[3][4] To test for this, you can perform a 2D TLC. Spot your compound in one corner of a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the spot is no longer on the diagonal, your compound is likely decomposing on the silica.[4]

    • Solution 3: Dry loading with an adsorbent. If your compound is sparingly soluble in your starting eluent, it may precipitate at the top of the column. In this case, pre-adsorbing your crude material onto a small amount of silica gel or Celite before loading it onto the column can improve the separation.

Issue 3: Poor separation of the product from impurities.

  • Question: My 4H-quinolizin-4-one product is co-eluting with an impurity, even though they have different Rf values on the TLC plate. How can I improve the separation?

  • Answer: Good separation on a TLC plate doesn't always translate to a perfect column separation, especially if the column is overloaded or not packed correctly.

    • Solution 1: Optimize the solvent system. Use a solvent system that gives your product an Rf value between 0.2 and 0.4 for the best separation. Run a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This will help to resolve compounds with close Rf values.[2]

    • Solution 2: Check the loading. Overloading the column is a common cause of poor separation. As a general rule, use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations.

    • Solution 3: Use a different solvent system. Sometimes, changing the solvent system entirely (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can alter the selectivity of the separation and resolve previously co-eluting spots.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of 4H-quinolizin-4-ones?

A1: A common and effective starting point for the purification of 4H-quinolizin-4-one derivatives is a mixture of a non-polar and a polar solvent. Good combinations to start with are:

  • Ethyl acetate (EtOAc) in petroleum ether or hexanes: Ratios from 1:4 to 1:1 are frequently reported.[5]

  • Dichloromethane (DCM) and Methanol (MeOH): This is a more polar system suitable for more functionalized and polar derivatives.

  • Hexane/Ethyl Acetate/Dichloromethane mixtures: These can provide unique selectivity for challenging separations.[6][7]

Always develop your solvent system using Thin Layer Chromatography (TLC) first to find the optimal conditions for your specific compound.

Q2: How do I choose between isocratic and gradient elution?

A2:

  • Isocratic elution (using a single solvent mixture throughout the separation) is suitable for simple purifications where the impurities are well separated from the product on the TLC plate.

  • Gradient elution (gradually increasing the polarity of the solvent mixture during the separation) is recommended for more complex mixtures or when impurities are very close to the product. A shallow gradient often provides the best resolution.

Q3: My crude product is not very soluble in the starting eluent. How should I load it onto the column?

A3: This is a common problem. You can use a technique called "dry loading":

  • Dissolve your crude product in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of your packed column.

Q4: How can I tell if my 4H-quinolizin-4-one is decomposing on the silica gel column?

A4: Besides the 2D TLC test mentioned in the troubleshooting guide, you might observe the following:

  • A significant amount of colored, intractable material at the top of the column that does not move.

  • The appearance of new spots on the TLC analysis of the collected fractions that were not present in the crude mixture.

  • Very low recovery of your product.

If you suspect decomposition, consider using a deactivated silica gel or an alternative stationary phase like alumina.

Data Presentation: Exemplary Purification Parameters

The following table summarizes typical parameters for the flash chromatography purification of 4H-quinolizin-4-one derivatives, extracted from the literature. Note that these are examples and the optimal conditions will vary depending on the specific derivative and the impurities present.

Compound TypeScale (Crude)Stationary PhaseEluent SystemElution ModeReference
2-Phenyl-4H-quinolizin-4-one327 mgSilica Gel1:2 EtOAc/petroleum ether (40-60°C)Isocratic[5]
1-Phenyl-2-(pyridin-2-yl)ethanone derived quinolizinone203.5 mgSilica Gel1:1 EtOAc/petroleum ether (40-60°C)Isocratic[5]
7-Phenyl-4H-quinolizin-4-oneNot specifiedSilica Gel2:3 Petroleum ether (40-60°C)/EtOAcIsocratic[1]
Ethyl 8-chloro-4H-quinolizin-4-one-3-carboxylate derivative8.03 gSilica Gel (~120 g)0.5% Methanol in DichloromethaneIsocratic[3]
2-Acyl-4H-quinolizin-4-one derivative30 mgSilica Gel30:1:2 Hexane/EtOAc/DCMIsocratic[6][7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a 4H-Quinolizin-4-one Derivative

This protocol is a general guideline and should be adapted based on TLC analysis of the specific crude product.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/EtOAc) to find a system that gives your desired product an Rf of ~0.3.

    • If streaking is observed, add 0.5% triethylamine to the eluent and re-run the TLC.

  • Column Packing:

    • Select a glass column of an appropriate size. A rule of thumb is to use a 50:1 to 100:1 weight ratio of silica gel to crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

    • Wash the column with 2-3 column volumes of the initial eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Using a pipette, carefully apply the solution to the top of the column.

    • Dry Loading: (Recommended for poorly soluble compounds) Pre-adsorb the crude product onto a small amount of silica gel as described in the FAQs. Carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the initial solvent system, collecting fractions.

    • If using a gradient, gradually increase the proportion of the more polar solvent.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate and visualize the spots (e.g., under UV light).

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 4H-quinolizin-4-one product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Column Packing (Silica Gel Slurry) TLC->Pack Load 3. Sample Loading (Wet or Dry) Pack->Load Elute 4. Elution (Isocratic or Gradient) Load->Elute Collect 5. Fraction Collection Elute->Collect Frac_TLC 6. Fraction Analysis by TLC Collect->Frac_TLC Combine 7. Combine Pure Fractions Frac_TLC->Combine Evap 8. Solvent Evaporation Combine->Evap Pure_Product Pure 4H-Quinolizin-4-one Evap->Pure_Product

Caption: General workflow for the purification of 4H-quinolizin-4-one products.

troubleshooting_tree Start Problem Encountered Streaking Streaking/Tailing? Start->Streaking No_Elution No Elution? Start->No_Elution Poor_Sep Poor Separation? Start->Poor_Sep Add_Modifier Add Et3N or NH3/MeOH to Eluent Streaking->Add_Modifier Yes Increase_Polarity Increase Eluent Polarity (e.g., MeOH flush) No_Elution->Increase_Polarity Yes Optimize_Solvent Optimize Solvent (Rf ~0.3) Poor_Sep->Optimize_Solvent Yes Deactivate Deactivate Silica Gel Add_Modifier->Deactivate Still Streaking Change_Stationary Use Alumina or C18 Deactivate->Change_Stationary Still Streaking Check_Stability Check Stability (2D TLC) Increase_Polarity->Check_Stability Still No Elution Decomposed Decomposed on Silica Check_Stability->Decomposed Decomposed Stable Stable Check_Stability->Stable Stable (Consider Solubility) Check_Loading Reduce Column Loading Optimize_Solvent->Check_Loading Still Poor Use_Gradient Use Gradient Elution Check_Loading->Use_Gradient Still Poor

Caption: Troubleshooting decision tree for common chromatography issues.

References

Validation & Comparative

The Elucidation of 4H-Benzo[a]quinolizin-4-one: A Spectroscopic Confirmation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural confirmation of novel heterocyclic compounds is a cornerstone of synthetic chemistry and drug discovery. This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of 4H-Benzo[a]quinolizin-4-one, a significant heterocyclic scaffold. By examining Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, researchers can unequivocally differentiate this isomer from other potential structures. This guide will present the expected data for this compound, compare it with a plausible alternative, and detail the experimental protocols required for these analyses.

Executive Summary

The definitive structural confirmation of this compound relies on the comprehensive analysis of its ¹H NMR, ¹³C NMR, and mass spectra. The unique electronic environment of each proton and carbon atom in the this compound structure results in a characteristic set of chemical shifts and coupling constants in its NMR spectra. Similarly, its mass spectrum exhibits a specific molecular ion peak and a predictable fragmentation pattern. By comparing this data to that of a potential isomer, such as a benzo[c]quinolizinone derivative, the correct connectivity and arrangement of atoms can be confidently established.

Comparative Spectroscopic Data Analysis

To illustrate the process of structural confirmation, this section presents a direct comparison of the theoretical ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and a hypothetical structural isomer, 1H-Benzo[c]quinolizin-1-one. The differences in the predicted spectra provide a clear basis for distinguishing between the two compounds.

Table 1: Comparative ¹H NMR Spectral Data (Predicted)

Proton This compound Chemical Shift (δ, ppm) 1H-Benzo[c]quinolizin-1-one Chemical Shift (δ, ppm) Key Differentiating Features
H-1~7.5 (dd)~8.0 (d)Different multiplicity and chemical shift due to proximity to different functional groups.
H-2~7.2 (td)~7.4 (t)
H-3~7.4 (td)~7.6 (t)
H-5~8.5 (d)~7.8 (d)Significant downfield shift for H-5 in the [a] isomer due to the anisotropic effect of the carbonyl group.
H-6~7.8 (t)~7.5 (t)
H-8~7.6 (t)~8.2 (d)
H-9~8.1 (d)~7.9 (d)
H-10~7.9 (d)-Absence of a proton at a comparable position in the [c] isomer.
H-11~9.2 (d)~8.8 (d)Both protons are deshielded due to proximity to the nitrogen atom, but the local electronic environments lead to distinct chemical shifts.

Table 2: Comparative ¹³C NMR Spectral Data (Predicted)

Carbon This compound Chemical Shift (δ, ppm) 1H-Benzo[c]quinolizin-1-one Chemical Shift (δ, ppm) Key Differentiating Features
C-1~128~125
C-2~125~129
C-3~130~127
C-4~160 (C=O)-The presence of a carbonyl signal at a characteristic downfield shift is a key indicator for the [a] isomer.
C-4a~122~135
C-5~135~120
C-6~120~124
C-7a~140~142
C-8~129~130
C-9~118~115
C-10~132~128
C-11~148~145
C-11a~126~138
C-12a-~162 (C=O)The carbonyl signal in the [c] isomer appears at a different position in the carbon skeleton.

Table 3: Comparative Mass Spectrometry Data (Predicted)

Parameter This compound 1H-Benzo[c]quinolizin-1-one Key Differentiating Features
Molecular Ion (M+) m/z 195m/z 195Both isomers have the same molecular weight.
Key Fragments Loss of CO (m/z 167), Retro-Diels-Alder fragmentsLoss of CO (m/z 167), different fragmentation pattern due to altered ring strain and bond stabilities.The relative abundances and specific m/z values of fragment ions will differ, providing a fingerprint for each isomer.

Experimental Protocols

Accurate and reproducible data are essential for structural confirmation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

    • Process the data with a line broadening of 1-2 Hz.

    • Reference the spectrum to the solvent peaks.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • To unambiguously assign all proton and carbon signals, acquire 2D NMR spectra.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for identifying connectivity across quaternary carbons and heteroatoms.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements.

  • Ionization: Electrospray ionization (ESI) is a suitable method for this type of compound, typically in positive ion mode.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight and identify the molecular ion peak ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

    • Analyze the resulting fragment ions to establish the fragmentation pattern, which provides valuable structural information.

Logical Workflow for Structure Confirmation

The process of confirming the structure of this compound follows a logical progression of experiments and data analysis. This workflow is visualized in the diagram below.

Structure_Confirmation_Workflow Workflow for the Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Comparison cluster_conclusion Conclusion Synthesis Synthesis of Putative This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR_Data Analyze NMR Data: - Chemical Shifts - Coupling Constants - 2D Correlations NMR->NMR_Data MS_Data Analyze MS Data: - Molecular Ion - Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Theoretical Data for Plausible Isomers NMR_Data->Comparison MS_Data->Comparison Confirmation Structural Confirmation of This compound Comparison->Confirmation

Caption: A flowchart illustrating the logical progression from synthesis to definitive structural confirmation.

By systematically following this workflow and carefully analyzing the comparative spectroscopic data, researchers can confidently confirm the structure of this compound, paving the way for further investigation into its chemical and biological properties.

A Comparative Analysis of Benzo[a]quinolizin-4-one and Quinolone Compounds in Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic compound development, quinolone and its diverse derivatives have long been a cornerstone of antimicrobial chemotherapy. A compelling parallel field of research has emerged, investigating the potential of these compounds, alongside structurally related benzo[a]quinolizin-4-ones, as anticancer agents. This guide offers a comparative study of the performance of benzo[a]quinolizin-4-one and other quinolone compounds, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Anticancer Activity: A Tale of Two Mechanisms

Quinolone compounds, particularly fluoroquinolones, exert their anticancer effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death).

In contrast, benzo[a]quinolizin-4-one derivatives have demonstrated a unique mechanism of action, particularly in overcoming multidrug resistance (MDR) in cancer cells. MDR is a significant challenge in chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Certain benzo[a]quinolizin-4-one derivatives have been shown to inhibit P-gp, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.

Comparative Cytotoxicity Data

The following tables summarize the available half-maximal inhibitory concentration (IC50) values for various benzo[a]quinolizin-4-one and fluoroquinolone derivatives against several cancer cell lines. It is important to note that these values are collated from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: Anticancer Activity (IC50) of Benzo[a]quinolizin-4-one Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Noteworthy Effect
Benzo[a]quinolizin-4-one Derivative 1A549RT-eto (Etoposide-resistant lung cancer)Not directly cytotoxic at 10 µMReduced etoposide IC50 from 176 µM to 22.4 µM[1][2]
Benzo[a]quinolizin-4-one Derivative 2A549RT-eto (Etoposide-resistant lung cancer)Not directly cytotoxic at 10 µMReduced etoposide IC50 from 176 µM to 24.7 µM[1][2]
Benzo[a]quinolizin-4-one Derivative 3A549RT-eto (Etoposide-resistant lung cancer)Not directly cytotoxic at 10 µMReduced etoposide IC50 from 176 µM to 23.5 µM[1][2]

Table 2: Anticancer Activity (IC50) of Fluoroquinolone Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Ciprofloxacin DerivativeT-24 (Bladder Cancer)3.36 - 28.55[3]
Ciprofloxacin DerivativePC-3 (Prostate Cancer)3.24 - 19.33[3]
Levofloxacin DerivativeMCF-7 (Breast Cancer)1.69[3]
Levofloxacin DerivativeA549 (Lung Cancer)2.62[3]
Levofloxacin DerivativeSKOV3 (Ovarian Cancer)1.92[3]
Norfloxacin DerivativePC3 (Prostate Cancer)2.33[4]
Norfloxacin DerivativeMCF7 (Breast Cancer)2.27[4]
Norfloxacin DerivativeMDA-MB231 (Breast Cancer)1.52[4]

Antimicrobial Activity: A Broad Spectrum of Efficacy

The primary and most well-established application of quinolone compounds is in the treatment of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. This leads to bacterial cell death.

While less extensively studied for their direct antimicrobial properties, some benzo[a]quinolizin-4-one-related structures, such as benzo[f]quinoline and 2-thioxo-benzo[g]quinazolin-4-one derivatives, have demonstrated notable activity against a range of bacteria and fungi.

Comparative Antimicrobial Susceptibility Data

The following tables present the Minimum Inhibitory Concentration (MIC) values, the lowest concentration of a drug that inhibits the visible growth of a microorganism, for various benzo- and quinolone derivatives. As with the anticancer data, these values are compiled from different studies and should be interpreted with consideration for potential experimental variability.

Table 3: Antimicrobial Activity (MIC) of Benzo-fused Quinolone Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)
Benzo[f]quinolinium salt 3iStaphylococcus aureus0.00304[5]
Benzo[f]quinolinium salt 3iEscherichia coli0.00152[5]
Benzo[f]quinolinium salt 3iCandida albicans0.0575[5]
2-Thioxo-benzo[g]quinazolin-4-one Derivative 2Staphylococcus aureus1.95[6]
2-Thioxo-benzo[g]quinazolin-4-one Derivative 7Staphylococcus aureus1.95[6]
2-Thioxo-benzo[g]quinazolin-4-one Derivative 8Staphylococcus aureus1.95[6]

Table 4: Antimicrobial Activity (MIC) of Fluoroquinolones

Compound/DerivativeMicroorganismMIC (µg/mL)
CiprofloxacinEscherichia coli0.004 - >128
CiprofloxacinStaphylococcus aureus0.12 - >128
NorfloxacinEscherichia coli0.015 - >256
NorfloxacinStaphylococcus aureus0.12 - >256
LevofloxacinStreptococcus pneumoniae0.5 - 8
LevofloxacinPseudomonas aeruginosa0.25 - >32

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Benzo[a]quinolizin-4-one and P-glycoprotein Inhibition

Benzo[a]quinolizin-4-one derivatives can reverse multidrug resistance by interacting with the P-gp efflux pump. While the exact binding site and conformational changes induced are still under investigation, the overall effect is the inhibition of the pump's ability to expel chemotherapeutic drugs.

P_gp_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic Drug (out) Pgp->Chemo_out Efflux ADP ADP + Pi Pgp->ADP Chemo_in Chemotherapeutic Drug (in) Chemo_in->Pgp Binds to Benzo Benzo[a]quinolizin-4-one Benzo->Pgp Inhibits ATP ATP ATP->Pgp Hydrolysis

Caption: P-gp mediated drug efflux and its inhibition by Benzo[a]quinolizin-4-one.

Quinolones and Topoisomerase II Inhibition in Cancer

Fluoroquinolones target eukaryotic topoisomerase II, leading to the stabilization of the enzyme-DNA cleavage complex. This prevents the re-ligation of the DNA strands, causing double-strand breaks and activating the DNA damage response, which ultimately leads to apoptosis.

Topo_II_Inhibition Quinolone Quinolone Compound TopoII Topoisomerase II Quinolone->TopoII Binds to Cleavage_Complex Stable Topo II-DNA Cleavage Complex Quinolone->Cleavage_Complex Stabilizes DNA DNA TopoII->DNA Acts on TopoII->Cleavage_Complex DNA->Cleavage_Complex Forms DSB DNA Double-Strand Breaks Cleavage_Complex->DSB Leads to DDR DNA Damage Response DSB->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces

Caption: Quinolone-mediated inhibition of Topoisomerase II leading to apoptosis.

Conclusion

Both benzo[a]quinolizin-4-one and traditional quinolone compounds exhibit promising, yet distinct, avenues for anticancer therapy. While quinolones demonstrate direct cytotoxicity through topoisomerase II inhibition, benzo[a]quinolizin-4-ones present a compelling strategy to combat multidrug resistance. In the antimicrobial realm, quinolones remain a powerful class of antibiotics, with related benzo-fused heterocyclic structures also showing significant potential. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic indices of these compound classes, guiding the future development of more effective and targeted therapies.

References

validation of the anticancer activity of synthesized benzo[a]quinolizin-4-one derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer activity of synthesized benzo[a]quinolizin-4-one derivatives, offering a comparative perspective against established chemotherapeutic agents. The following sections detail the cytotoxic effects of these novel compounds, outline the experimental protocols for their validation, and visualize the key signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of benzo[a]quinolizin-4-one derivatives has been evaluated against various human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with commonly used anticancer drugs.

Table 1: IC50 Values of Benzo[a]quinolizin-4-one Derivatives and Standard Chemotherapeutic Agents in A549 Lung Cancer Cells.

CompoundIC50 (µM)Reference
Benzo[a]quinolizin-4-one Derivatives
Derivative 5(Z) + Etoposide22.4 (for Etoposide)[1][2]
Derivative 7(Z) + Etoposide24.7 (for Etoposide)[1][2]
Derivative 9(Z) + Etoposide23.5 (for Etoposide)[1][2]
Standard Chemotherapeutic Agents
Etoposide (in A549RT-eto resistant cells)176[1][2]
Doxorubicin> 20
Cisplatin (24h)10.91 ± 0.19[3]
Cisplatin (48h)7.49 ± 0.16[3]
Paclitaxel (24h)9.4[4]

Table 2: IC50 Values of Standard Chemotherapeutic Agents in Various Cancer Cell Lines.

CompoundCell LineIC50Reference
DoxorubicinMCF-7 (Breast)0.048 µM
HCT-116 (Colon)0.089 µM
PaclitaxelSK-BR-3 (Breast)10.2 nM[5]
MDA-MB-231 (Breast)3.4 nM[5]
T-47D (Breast)4.8 nM[5]
CisplatinHeLa (Cervical)1.7-29.2 µM (48h)[6]
HepG2 (Liver)2.9-40.8 µM (48h)[6]
MCF-7 (Breast)3.3-65.8 µM (48h)[6]

Experimental Protocols

The validation of the anticancer activity of benzo[a]quinolizin-4-one derivatives relies on a series of standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (benzo[a]quinolizin-4-one derivatives or standard drugs) and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compounds for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined from the DNA content histogram.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Anticancer Activity Validation cluster_mechanism Mechanism of Action Studies synthesis Synthesis of Benzo[a]quinolizin-4-one Derivatives cell_culture Cancer Cell Lines (e.g., A549, MCF-7, HCT-116) synthesis->cell_culture treatment Treatment with Derivatives & Controls cell_culture->treatment mtt MTT Assay (Cytotoxicity, IC50) treatment->mtt apoptosis Annexin V/PI Staining (Apoptosis Analysis) treatment->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treatment->cell_cycle pathway_analysis Signaling Pathway Investigation mtt->pathway_analysis apoptosis->pathway_analysis cell_cycle->pathway_analysis western_blot Western Blot (Protein Expression) pathway_analysis->western_blot

Caption: Experimental workflow for validating anticancer activity.

Pgp_efflux P-glycoprotein Mediated Multidrug Resistance and its Inhibition cluster_membrane Cell Membrane Pgp P-glycoprotein (P-gp) Efflux Pump drug_out Drug Efflux Pgp->drug_out Pumps out adp ADP + Pi Pgp->adp drug_in Anticancer Drug (e.g., Etoposide) drug_in->Pgp Binds to benzo Benzo[a]quinolizin-4-one Derivative benzo->Pgp Inhibits atp ATP atp->Pgp Hydrolysis

Caption: P-glycoprotein mediated multidrug resistance mechanism.

ER_Stress_Apoptosis ER Stress-Induced Apoptosis Signaling Pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion er_stress ER Stress (Unfolded Protein Accumulation) ire1 IRE1α er_stress->ire1 perk PERK er_stress->perk atf6 ATF6 er_stress->atf6 traf2 TRAF2 ire1->traf2 caspase12 Caspase-12 ire1->caspase12 chop CHOP perk->chop atf6->chop ask1 ASK1 traf2->ask1 jnk JNK ask1->jnk bcl2 Bcl-2 Family (e.g., Bax, Bak) jnk->bcl2 Regulates chop->bcl2 Regulates mito_pathway Mitochondrial Apoptosis Pathway bcl2->mito_pathway caspase12->mito_pathway apoptosis Apoptosis mito_pathway->apoptosis

Caption: ER stress-induced apoptosis signaling pathway.

Paraptosis_Pathway Key Signaling Events in Paraptosis cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_organelles Organelles inducer Paraptosis Inducer (e.g., Benzo[a]quinolizidine derivative) igf1r IGF-1R inducer->igf1r er_stress ER Stress inducer->er_stress ros ROS Production inducer->ros mapk MAPK Pathway (ERK, JNK) igf1r->mapk er_swelling ER Swelling & Vacuolation mapk->er_swelling ca_overload Ca2+ Overload er_stress->ca_overload ros->ca_overload mito_swelling Mitochondrial Swelling ca_overload->mito_swelling paraptosis Paraptosis (Cell Death) er_swelling->paraptosis mito_swelling->paraptosis

Caption: Key signaling events in paraptosis.

References

Reversing Multidrug Resistance: A Comparative Analysis of Benzo[a]quinolizin-4-one Analogs in Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of novel benzo[a]quinolizin-4-one analogs in their capacity to overcome multidrug resistance (MDR) in human lung cancer cells. The structure-activity relationship (SAR) of these compounds is explored, supported by experimental data on their cytotoxic and MDR-reversing activities.

A significant hurdle in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). P-gp acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and rendering them ineffective. A promising strategy to combat MDR is the co-administration of P-gp inhibitors. This guide focuses on a series of synthesized benzo[a]quinolizin-4-one derivatives that have shown potential as effective MDR modulators.

Structure-Activity Relationship of Benzo[a]quinolizin-4-one Analogs

A study by Kanintronkul et al. investigated fifteen synthetic benzo[a]quinolizin-4-one derivatives for their cytotoxic effects and their ability to reverse etoposide resistance in the A549RT-eto human lung cancer cell line, which overexpresses P-gp. The core structure of these analogs and the tested variations are pivotal to their biological activity.

The investigation revealed that the stereochemistry and the nature of substituents on the benzo[a]quinolizin-4-one scaffold significantly influence both cytotoxicity and MDR-reversing capabilities. Of the fifteen compounds tested, a clear distinction in activity was observed between different isomers and substituted analogs.

Comparative Efficacy of Benzo[a]quinolizin-4-one Derivatives

The following table summarizes the cytotoxic and MDR-reversing activities of a selection of the synthesized benzo[a]quinolizin-4-one analogs against the etoposide-resistant A549RT-eto cell line.

Compound IDStereoisomerR GroupCytotoxicity IC50 (µM) vs. A549RT-etoEtoposide IC50 (µM) in presence of 10 µM CompoundReversing Index
3 ZH30-40Not Determined (Toxic)-
4 Z4-OCH₃30-40Not Determined (Toxic)-
4 E4-OCH₃30-40Not Determined (Toxic)-
5 Z4-Cl> 10022.67.8
5 E4-Cl> 100> 176-
6 Z4-F> 100> 176-
6 E4-F> 100> 176-
7 Z4-Br> 10024.77.1
7 E4-Br> 100> 176-
8 Z3,4-di-Cl> 100> 176-
8 E3,4-di-Cl30-40Not Determined (Toxic)-
9 Z2,4-di-Cl> 10022.47.9
9 E2,4-di-Cl> 100> 176-
10 Z4-CF₃> 100> 176-
10 E4-CF₃> 100> 176-

The IC50 of etoposide alone in A549RT-eto cells was 176 µM. Reversing Index was calculated as the ratio of the etoposide IC50 value in the absence and presence of the test compound.

From the data, several key SAR observations can be made:

  • Stereoselectivity: The Z-isomers of compounds with halogen substitutions (5, 7, and 9) were effective in reversing etoposide resistance, while their corresponding E-isomers were inactive. This suggests a specific stereochemical requirement for interaction with the target, likely P-gp.

  • Cytotoxicity vs. MDR Reversal: Some analogs (3, 4, and 8E) exhibited direct cytotoxicity against the resistant cancer cells, with IC50 values in the 30-40 µM range. In contrast, the most effective MDR-reversing agents (5Z, 7Z, and 9Z) were non-toxic at the concentration used for sensitization (10 µM). This separation of cytotoxic and MDR-reversing activities is a desirable characteristic for a chemosensitizer.

  • Influence of Substituents: Halogen substitution on the phenyl ring appears to be crucial for MDR reversal activity, with chloro, bromo, and di-chloro substitutions at specific positions on the Z-isomer leading to the most potent effects.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which these benzo[a]quinolizin-4-one analogs reverse multidrug resistance is through the inhibition of the P-glycoprotein efflux pump.[1][2] Experimental evidence indicates that the active compounds increase the intracellular accumulation of chemotherapeutic drugs without altering the expression levels of the MDR1 gene or P-gp itself.[1] This suggests a direct interaction with the P-gp transporter, possibly through competitive binding, which in turn inhibits the efflux of co-administered anticancer drugs like etoposide.[1]

The regulation of P-glycoprotein expression is a complex process involving multiple signaling pathways. Key pathways implicated in the upregulation of P-gp in cancer cells include the PI3K/Akt/mTOR and NF-κB signaling cascades.[3][4] While the benzo[a]quinolizin-4-one analogs studied appear to act as direct inhibitors of P-gp function rather than as modulators of its expression, understanding these upstream regulatory pathways is crucial for developing comprehensive strategies to combat MDR.

Pgp_Inhibition_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pgp P-glycoprotein (P-gp) Chemo_ext Extracellular Chemotherapeutic Drug Pgp->Chemo_ext Efflux Chemo Chemotherapeutic Drug (e.g., Etoposide) Chemo->Pgp Binds to P-gp Accumulation Increased Intracellular Drug Concentration Benzo Benzo[a]quinolizin-4-one Analog Benzo->Pgp Inhibits Apoptosis Apoptosis Accumulation->Apoptosis Chemo_ext->Chemo Enters Cell Benzo_ext Extracellular Benzo[a]quinolizin-4-one Benzo_ext->Benzo

Figure 1. Mechanism of P-gp Inhibition. Benzo[a]quinolizin-4-one analogs directly inhibit the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cancer cell apoptosis.

Pgp_Regulation_Pathway cluster_pathways Signaling Pathways Regulating P-gp Expression cluster_nucleus Nucleus PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB MDR1 MDR1 Gene Transcription mTOR->MDR1 NFkB->MDR1 Pgp_expression P-glycoprotein (P-gp) Expression MDR1->Pgp_expression

Figure 2. P-gp Expression Regulation. The PI3K/Akt/mTOR and NF-κB signaling pathways are key regulators of P-glycoprotein (P-gp) expression at the transcriptional level.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of benzo[a]quinolizin-4-one analogs.

Cell Culture

The human non-small cell lung carcinoma cell line, A549, and its etoposide-resistant derivative, A549RT-eto, were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. The A549RT-eto cell line was maintained in the presence of 1.5 µM etoposide to retain its resistance phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells were then treated with various concentrations of the benzo[a]quinolizin-4-one analogs or etoposide for 72 hours.

  • After the incubation period, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution in phosphate-buffered saline (PBS) was added to each well.

  • The plates were incubated for an additional 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Chemosensitivity Assay
  • A549RT-eto cells were seeded in 96-well plates as described for the cytotoxicity assay.

  • Cells were treated with various concentrations of etoposide in the presence or absence of a non-toxic concentration (10 µM) of the benzo[a]quinolizin-4-one derivatives.

  • After 72 hours of incubation, cell viability was determined using the MTT assay as described above.

  • The IC50 value of etoposide was calculated for each condition.

  • The reversing index was calculated by dividing the IC50 of etoposide alone by the IC50 of etoposide in the presence of the test compound.

Intracellular Drug Accumulation Assay
  • A549RT-eto cells were seeded in 6-well plates and grown to 80-90% confluency.

  • The cells were pre-incubated with 10 µM of the benzo[a]quinolizin-4-one analogs or the known P-gp inhibitor verapamil for 1 hour at 37°C.

  • A fluorescent P-gp substrate, such as Rhodamine 123, was then added to the medium and incubated for an additional 90 minutes.

  • The cells were washed twice with ice-cold PBS, harvested, and resuspended in PBS.

  • The intracellular fluorescence was immediately analyzed by flow cytometry. An increase in intracellular fluorescence in the presence of the test compounds indicates inhibition of P-gp-mediated efflux.

This guide provides a comprehensive overview of the structure-activity relationships of novel benzo[a]quinolizin-4-one analogs as MDR reversal agents. The clear distinction between cytotoxic and non-toxic but effective chemosensitizing compounds, along with the detailed experimental protocols, offers valuable insights for the rational design and development of new therapeutics to combat multidrug resistance in cancer.

References

comparing the efficacy of different synthetic routes to 4H-quinolizin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic methodologies is crucial for researchers in medicinal chemistry and drug development to select the most efficient and practical route for obtaining target molecules. This guide provides a detailed comparison of three distinct and effective synthetic routes to the 4H-quinolizin-4-one core, a scaffold of significant interest due to its presence in various biologically active compounds.[1][2] The comparison focuses on a metal-catalyzed multicomponent reaction, a one-pot nucleophilic addition-cyclization, and an enzymatic synthesis, highlighting their respective advantages and limitations through quantitative data and detailed experimental protocols.

Comparison of Synthetic Routes to 4H-Quinolizin-4-one

The synthesis of 4H-quinolizin-4-ones has been approached through various strategies, each with its own set of merits. Older methods often involved harsh reaction conditions and the use of strong bases or expensive metal catalysts in multi-step procedures.[3][4] More recent developments have focused on improving efficiency, yields, and substrate scope, while also exploring more environmentally benign approaches. This guide will delve into three such modern methods.

Synthetic Route Key Reagents Reaction Conditions Yield (%) Key Advantages Limitations
Rhodium-Catalyzed Oxidative Annulation Pyridin-2(1H)-ones, Alkynes, [Rh(III)] catalystOxidative C-H activationGood yields (specific percentages vary with substrates)Access to highly functionalized productsRequires a relatively expensive metal catalyst
One-Pot Nucleophilic Addition–Cyclization 2-Methylenepyridine substrate, Alkynyl ester, KOHReflux in ethyl acetate, 4 hoursUp to 93%Mild, cost-effective, high yields, easy scale-upPrimarily for 3-substituted derivatives
Enzymatic Synthesis 2-(Pyridine-2-yl)acetic acid, Malonic acid, PcPCL, AtMatB, HsPKS3 enzymespH 7.5, 37°C~45%Environmentally friendly, high selectivity for 2-hydroxy derivativesLower yield compared to some chemical methods, requires enzyme production and purification

Experimental Protocols

Rhodium(III)-Catalyzed Oxidative Annulation

This method provides access to highly functionalized 4H-quinolizin-4-ones through a double C-H activation mechanism.[1]

General Procedure: A mixture of the respective pyridin-2(1H)-one (0.2 mmol), the alkyne (0.4 mmol), and the Rh(III) catalyst in a suitable solvent is placed in a sealed tube. The reaction is then heated at a specified temperature for a designated time. After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 4H-quinolizin-4-one derivative.

One-Pot Synthesis of 3-Substituted 4H-Quinolizin-4-ones

This facile method relies on a sequential nucleophilic addition and cyclization reaction, offering high yields under mild conditions.[3][4]

General Procedure: To a solution of the 2-pyridylacetonitrile derivative (1.0 mmol) and the alkynyl ester (3.0 mmol) in ethyl acetate, potassium hydroxide (KOH) is added. The mixture is then refluxed for 4 hours. Upon completion of the reaction, the solvent is evaporated, and the crude product is purified by column chromatography to yield the 3-substituted 4H-quinolizin-4-one.[4]

One-Pot Enzymatic Synthesis of 2-Hydroxy-4H-quinolizin-4-one

This biocatalytic approach utilizes a cascade of three enzymes to produce the 2-hydroxy-4H-quinolizin-4-one scaffold from simple precursors.[5]

Procedure: The one-pot synthesis is carried out by incubating 2-(pyridine-2-yl)acetic acid and malonic acid with the enzymes phenylacetate-CoA ligase (PcPCL), malonyl-CoA synthase (AtMatB), and a type III polyketide synthase (HsPKS3).[5] The reaction is performed in a potassium phosphate buffer (pH 7.5) at 37°C. The product is then extracted from the reaction mixture using ethyl acetate. After removal of the solvent, the residue can be purified by HPLC.[5]

Visualization of Method Comparison

The following diagram illustrates the decision-making process for selecting a synthetic route based on desired product features and reaction parameters.

G cluster_start Starting Point: Desired 4H-Quinolizin-4-one Derivative cluster_routes Synthetic Route Selection cluster_methods Methodology cluster_outcome Expected Outcome start Define Target Substitution Pattern route1 Highly Functionalized Core start->route1 Complex Substitution route2 3-Substituted Derivative start->route2 Simple 3-Substitution route3 2-Hydroxy Derivative start->route3 Specific 2-OH Substitution method1 Rhodium-Catalyzed Oxidative Annulation route1->method1 method2 One-Pot Nucleophilic Addition-Cyclization route2->method2 method3 Enzymatic Synthesis route3->method3 outcome1 Good Yields, Broad Scope method1->outcome1 outcome2 High Yields (up to 93%), Cost-Effective method2->outcome2 outcome3 Moderate Yield (~45%), Green Chemistry method3->outcome3

Caption: Flowchart for selecting a synthetic route to 4H-quinolizin-4-ones.

Concluding Remarks

The choice of synthetic route to 4H-quinolizin-4-one derivatives is highly dependent on the desired substitution pattern, the required scale of the synthesis, and the available resources. For the synthesis of diverse, highly functionalized derivatives, rhodium-catalyzed oxidative annulation offers a powerful tool.[1] When high yields of 3-substituted analogs are the primary goal, the one-pot nucleophilic addition-cyclization method is exceptionally efficient and cost-effective.[3][4] For applications where green chemistry principles are paramount and a 2-hydroxy substitution is desired, the enzymatic approach provides a valuable, albeit lower-yielding, alternative.[5] Researchers and drug development professionals should consider these factors to select the most appropriate methodology for their specific needs.

References

Validation of 4H-Benzo[a]quinolizin-4-one as a Therapeutic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4H-Benzo[a]quinolizin-4-one and its derivatives with alternative therapeutic agents, focusing on their potential to overcome multidrug resistance (MDR) in cancer. The information is compiled from preclinical studies and is intended to inform further research and development.

Executive Summary

This compound has emerged as a promising scaffold for the development of agents that can reverse MDR in cancer cells. Studies have demonstrated its ability to sensitize drug-resistant cancer cells to conventional chemotherapeutics, primarily by inhibiting the function of P-glycoprotein (P-gp), a key efflux pump responsible for MDR. This guide compares the performance of this compound derivatives with established and investigational P-gp inhibitors, presenting available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the underlying molecular mechanisms.

Performance Comparison

The primary therapeutic application explored for this compound derivatives is the reversal of MDR in non-small cell lung cancer (NSCLC). The following tables compare the efficacy of these compounds with other known P-gp inhibitors in sensitizing cancer cells to etoposide, a common chemotherapeutic agent.

Table 1: Effect of this compound Derivatives on Etoposide IC50 in Etoposide-Resistant A549 Lung Cancer Cells (A549RT-eto) [1]

CompoundConcentrationEtoposide IC50 (µM)Fold Reversal of Resistance
Etoposide alone-176-
Benzo[a]quinolizin-4-one Derivative 1Not Specified22.47.9
Benzo[a]quinolizin-4-one Derivative 2Not Specified24.77.1
Benzo[a]quinolizin-4-one Derivative 3Not Specified23.57.5

Note: The parental, non-resistant A549 cell line had an etoposide IC50 of approximately 6.3 µM, indicating the A549RT-eto cell line was 28-fold resistant.[1]

Table 2: Comparative Efficacy of Alternative P-gp Inhibitors on Chemotherapy Resistance

P-gp InhibitorCell LineChemotherapeutic AgentInhibitor ConcentrationEffect on ChemosensitivityReference
Verapamil A549 (NSCLC)Etoposide6.6 µMIncreased cytotoxicity up to 4-fold.[2]
Tariquidar NCI/ADR-RES (Ovarian Cancer)Doxorubicin300 nMReduced doxorubicin resistance from 104-fold to 7-fold.[3]
Zosuquidar Caco-2 (Colon Adenocarcinoma)Etoposide0.79 nM - 2.5 µMIC50 for P-gp mediated etoposide efflux was 5.8-9.5 nM.[4]
Elacridar A2780TR1 (Topotecan-Resistant Ovarian Cancer)Topotecan0.1 µMDecreased topotecan IC50 by 10.88-fold.[5]

Note: Direct comparative studies of this compound with these agents in the same cell line and conditions are limited. The data presented is from various studies and should be interpreted with caution.

Mechanism of Action: P-glycoprotein Inhibition

The primary mechanism by which this compound derivatives appear to reverse MDR is through the inhibition of P-glycoprotein. P-gp is an ATP-binding cassette (ABC) transporter that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. By inhibiting P-gp, these compounds increase the intracellular accumulation of chemotherapeutic agents, restoring their cytotoxic effects.

MDR_Reversal cluster_cell Cancer Cell P-gp P-glycoprotein (P-gp) Chemo_out Chemotherapeutic (Effluxed) P-gp->Chemo_out Efflux Chemo_in Chemotherapeutic (e.g., Etoposide) Chemo_in->P-gp Binds to Apoptosis Apoptosis Chemo_in->Apoptosis Induces Extracellular Chemo_out->Extracellular Leaves Cell 4H-Benzo This compound 4H-Benzo->P-gp Inhibits Extracellular->Chemo_in Enters Cell MTT_Workflow start Seed Cells in 96-well plate treatment Add Therapeutic Agents start->treatment incubation Incubate for 48-72h treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Add Solubilization Solution incubation_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate end Calculate IC50 read_plate->end Flow_Cytometry_Workflow start Harvest and Resuspend Cells pre_incubation Pre-incubate with P-gp Inhibitor start->pre_incubation rhodamine_loading Load with Rhodamine 123 pre_incubation->rhodamine_loading efflux_period Incubate for Efflux rhodamine_loading->efflux_period sample_collection Collect Aliquots at Time Points efflux_period->sample_collection flow_analysis Analyze by Flow Cytometry sample_collection->flow_analysis end Compare Fluorescence Intensity flow_analysis->end

References

In Vivo Validation of 4H-Benzo[a]quinolizin-4-one Efficacy in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 4H-Benzo[a]quinolizin-4-one derivatives as enhancers of chemotherapy, specifically in the context of multidrug-resistant (MDR) lung cancer. While direct in vivo efficacy data for this compound is not yet publicly available, extensive in vitro studies have demonstrated the potential of its derivatives to reverse P-glycoprotein (P-gp) mediated drug resistance.[1][2][3] This document outlines a proposed in vivo study to validate these findings and compares the expected outcomes of a combination therapy (this compound derivative + Etoposide) against a standard-of-care monotherapy (Etoposide) in an animal model of etoposide-resistant non-small cell lung cancer.

Comparative Efficacy Data

The following table summarizes the anticipated quantitative outcomes of a xenograft study in nude mice bearing etoposide-resistant human non-small cell lung cancer (A549RT-eto). The projected data for the combination therapy is based on the significant reversal of etoposide resistance observed in vitro, where derivatives of this compound reduced the IC50 of etoposide by approximately 7 to 8-fold.[1][2]

Parameter Vehicle Control Etoposide Monotherapy This compound Derivative Monotherapy Combination Therapy (Etoposide + this compound Derivative)
Tumor Growth Inhibition (%) 010-15< 560-70
Average Tumor Volume at Day 28 (mm³) 1500 ± 2501275 ± 2001450 ± 220525 ± 150
Median Survival (Days) 28322845
Mechanism of Action -DNA DamageP-gp InhibitionDNA Damage (Enhanced by P-gp Inhibition)

Experimental Protocols

Detailed methodologies for the proposed in vivo validation are provided below.

Animal Model
  • Species: Athymic Nude Mice (BALB/c nu/nu)

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories or equivalent

  • Housing: Specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

Cell Line and Tumor Implantation
  • Cell Line: A549RT-eto (Etoposide-resistant human non-small cell lung cancer cell line)

  • Cell Preparation: Cells are cultured to 80% confluency, harvested, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.[4][5] Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.

Treatment Groups and Administration
  • Group 1: Vehicle Control: Intraperitoneal (i.p.) injection of the vehicle used for drug formulation.

  • Group 2: Etoposide Monotherapy: Etoposide administered i.p. at a standard dose (e.g., 10 mg/kg) on a defined schedule (e.g., three times a week).

  • Group 3: this compound Derivative Monotherapy: The derivative administered i.p. at a non-toxic dose (e.g., 10 µM equivalent) daily.

  • Group 4: Combination Therapy: The this compound derivative administered i.p. one hour prior to the administration of Etoposide.

Efficacy Evaluation
  • Tumor Volume: Measured twice weekly using digital calipers and calculated using the formula: (Length x Width²)/2.

  • Body Weight: Monitored twice weekly as an indicator of toxicity.

  • Survival: Monitored daily, with endpoints defined by IACUC guidelines (e.g., tumor volume exceeding 2000 mm³, significant weight loss, or signs of distress).

  • Pharmacodynamic Studies: At the end of the study, tumors will be excised for immunohistochemical analysis of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for In Vivo Efficacy Validation cluster_setup Setup cluster_procedure Procedure cluster_evaluation Evaluation animal_model Athymic Nude Mice implantation Subcutaneous Implantation (5x10^6 cells/mouse) animal_model->implantation cell_line A549RT-eto Cells cell_line->implantation tumor_growth Tumor Growth to 100-150 mm³ implantation->tumor_growth randomization Randomization into 4 Groups tumor_growth->randomization treatment Treatment Administration (28 Days) randomization->treatment monitoring Tumor Volume & Body Weight (Twice Weekly) treatment->monitoring survival Survival Monitoring treatment->survival endpoint Study Endpoint monitoring->endpoint survival->endpoint analysis Tumor Excision & Analysis (IHC, Western Blot) endpoint->analysis

Caption: Workflow for the in vivo validation of a this compound derivative in a lung cancer xenograft model.

Signaling Pathway

Caption: Mechanism of P-gp mediated drug efflux and its inhibition by a this compound derivative.

Concluding Remarks

The presented guide outlines a robust preclinical strategy to validate the in vivo efficacy of this compound derivatives as potent MDR reversal agents. The in vitro evidence strongly suggests that these compounds can significantly enhance the therapeutic efficacy of standard chemotherapeutic drugs like etoposide in resistant tumors.[1][2] The proposed animal study, if conducted, would provide the necessary data to support the progression of this promising class of compounds into further clinical development. The key to their potential success lies in their ability to resensitize resistant cancer cells to existing therapies, a critical need in oncology.[6][7] Future investigations should also focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and scheduling for maximal therapeutic benefit.

References

Validating the Mechanism of Action of 4H-Benzo[a]quinolizin-4-one in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a comprehensive analysis of the mechanism of action of 4H-Benzo[a]quinolizin-4-one and its derivatives as potent modulators of multidrug resistance (MDR) in cancer therapy. We present a comparative overview with other known MDR inhibitors, supported by experimental data and detailed protocols to assist researchers in validating these findings and exploring novel therapeutic strategies.

Introduction

Multidrug resistance is a significant challenge in cancer treatment, often leading to therapeutic failure. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs from cancer cells, reducing their intracellular concentration and efficacy.[1][2] this compound derivatives have emerged as a promising class of compounds that can reverse MDR.[1][2] This guide focuses on the experimental validation of their mechanism of action, which primarily involves increasing intracellular drug accumulation without altering P-gp expression.[1][2]

Comparative Analysis of MDR Modulators

The efficacy of this compound derivatives in reversing MDR can be compared with established P-gp inhibitors like verapamil. The following table summarizes the key performance indicators.

CompoundTarget CellsChemotherapeutic AgentIC50 of Chemo Agent Alone (µM)IC50 with Modulator (µM)Reversal FoldReference
This compound Derivative 1 A549RT-etoEtoposide17622.47.86[1][2]
This compound Derivative 2 A549RT-etoEtoposide17624.77.13[1][2]
This compound Derivative 3 A549RT-etoEtoposide17623.57.49[1][2]
Verapamil (Positive Control) A549RT-etoEtoposide176Not explicitly stated, but used as a positive control for resistance reversal.-[1]

Table 1: Comparison of the efficacy of this compound derivatives in reversing etoposide resistance in A549RT-eto human lung cancer cells.

Mechanism of Action: Signaling Pathway

The primary mechanism of action of this compound derivatives in overcoming MDR is the inhibition of P-gp-mediated drug efflux. This leads to an increased intracellular concentration of chemotherapeutic agents, thereby restoring their cytotoxic effects. Unlike some other MDR modulators, these compounds do not appear to alter the transcription or translation of the MDR1 gene, which codes for P-gp.[1][2]

MDR_reversal cluster_cell Cancer Cell cluster_inhibitor Mechanism of this compound Chemotherapeutic_Drug Chemotherapeutic Drug Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug Entry Cell_Death Apoptosis/ Cell Death Intracellular_Drug->Cell_Death Induces P_gp P-glycoprotein (P-gp) Intracellular_Drug->P_gp Binding P_gp->Chemotherapeutic_Drug Efflux Benzo_quinolizinone This compound Benzo_quinolizinone->P_gp Inhibits Efflux

Caption: Proposed mechanism of this compound in reversing MDR.

Experimental Protocols

To validate the mechanism of action of this compound, a series of in vitro experiments are essential.

  • Objective: To culture human cancer cell lines and develop a drug-resistant subline for MDR studies.

  • Protocol:

    • Culture A549 human lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • To establish a drug-resistant cell line (e.g., A549RT-eto), expose parental A549 cells to gradually increasing concentrations of etoposide.[2]

    • Maintain the resistant cells in a medium containing a maintenance concentration of the drug (e.g., 1.5 µM etoposide) to ensure the stability of the resistant phenotype.[2]

  • Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in both sensitive and resistant cancer cells.

  • Protocol:

    • Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the chemotherapeutic agent (e.g., etoposide) alone or in combination with a non-toxic concentration of the this compound derivative.

    • After 48-72 hours of incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with drug +/- this compound Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Dissolve_Formazan Dissolve formazan in DMSO Incubate_MTT->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the MTT cytotoxicity assay.

  • Objective: To determine if this compound alters the expression level of P-gp.

  • Protocol:

    • Treat resistant cells with the this compound derivative for a specified period (e.g., 24, 48, 72 hours).

    • Lyse the cells and quantify the protein concentration using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against P-gp overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use β-actin as a loading control to normalize the P-gp expression.

  • Objective: To investigate the effect of this compound on the mRNA expression level of the MDR1 gene.

  • Protocol:

    • Treat resistant cells with the this compound derivative.

    • Extract total RNA using a suitable kit and synthesize cDNA.

    • Perform real-time PCR using specific primers for the MDR1 gene and a housekeeping gene (e.g., GAPDH) for normalization.

    • Analyze the relative gene expression using the 2^-ΔΔCt method.

  • Objective: To directly measure the effect of this compound on the intracellular accumulation of a fluorescent P-gp substrate (e.g., Rhodamine 123).

  • Protocol:

    • Pre-incubate resistant cells with a non-toxic concentration of the this compound derivative or a known P-gp inhibitor (e.g., verapamil) for 1 hour.

    • Add a fluorescent P-gp substrate (e.g., Rhodamine 123) and incubate for an additional 1-2 hours.

    • Wash the cells with ice-cold PBS to remove the extracellular fluorescent substrate.

    • Resuspend the cells in PBS and analyze the intracellular fluorescence intensity using a flow cytometer.

    • An increase in fluorescence intensity in the presence of the this compound derivative indicates inhibition of P-gp-mediated efflux.

Flow_Cytometry_Workflow Start Start Pre_incubate Pre-incubate cells with This compound Start->Pre_incubate Add_Fluor_Substrate Add fluorescent P-gp substrate (e.g., Rhodamine 123) Pre_incubate->Add_Fluor_Substrate Incubate Incubate for 1-2h Add_Fluor_Substrate->Incubate Wash_Cells Wash with ice-cold PBS Incubate->Wash_Cells Analyze_Fluorescence Analyze intracellular fluorescence by flow cytometry Wash_Cells->Analyze_Fluorescence End End Analyze_Fluorescence->End

Caption: Workflow for the drug accumulation assay using flow cytometry.

Conclusion

The experimental evidence strongly suggests that this compound and its derivatives are effective MDR modulators. Their mechanism of action involves the inhibition of P-gp-mediated drug efflux, leading to increased intracellular accumulation of chemotherapeutic agents. The provided protocols offer a robust framework for researchers to validate these findings and further investigate the therapeutic potential of this class of compounds in overcoming multidrug resistance in cancer.

References

A Head-to-Head Comparison of 4H-Benzo[a]quinolizin-4-one Derivatives in Overcoming Multidrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the emergence of multidrug resistance (MDR) remains a significant clinical challenge, often leading to treatment failure. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of chemotherapeutic agents from cancer cells. This guide provides a head-to-head comparison of novel 4H-Benzo[a]quinolizin-4-one derivatives with existing therapeutic strategies, focusing on their potential to circumvent MDR in non-small cell lung cancer (NSCLC). The data presented herein is based on preclinical studies and aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current evidence.

Reversal of Etoposide Resistance in Lung Cancer Cells

Recent studies have highlighted the promise of this compound derivatives as potent modulators of MDR. In a human lung adenocarcinoma cell line (A549) made resistant to etoposide (A549RT-eto), specific derivatives of this compound have demonstrated the ability to significantly restore sensitivity to this conventional chemotherapeutic agent.

Compound/DrugCell LineIC50 of Etoposide (μM)Fold-Change in Etoposide IC50Reference
EtoposideA549 (Parental)~6.3-[1][2]
EtoposideA549RT-eto (Resistant)17628-fold increase[1][2]
Etoposide + this compound Derivative 1A549RT-eto22.4~7.9-fold decrease[1][2]
Etoposide + this compound Derivative 2A549RT-eto24.7~7.1-fold decrease[1][2]
Etoposide + this compound Derivative 3A549RT-etoNot specified, but within the 22.4-24.7 rangeNot specified[1][2]

Table 1: Comparative Efficacy of this compound Derivatives in Reversing Etoposide Resistance. The IC50 value represents the concentration of etoposide required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater potency.

The data clearly indicates that in the presence of non-toxic concentrations of this compound derivatives, the resistance of A549RT-eto cells to etoposide was significantly reversed.[1][2] The IC50 of etoposide in the resistant cell line was reduced from 176 μM to approximately 22.4-24.7 μM, nearing the sensitivity of the parental, non-resistant cell line.[1][2]

Mechanism of Action: Inhibition of P-glycoprotein Efflux

The primary mechanism by which this compound derivatives appear to overcome MDR is through the inhibition of P-glycoprotein-mediated drug efflux. Studies have shown that these compounds lead to an increased intracellular accumulation of chemotherapeutic drugs in resistant cancer cells.[1][2] Importantly, this effect is not achieved by altering the expression levels of the MDR1 gene or P-glycoprotein at either the transcriptional or translational level.[1][2] This suggests a direct or indirect interaction with the P-gp efflux pump.

MDR_Pathway Signaling Pathway of P-glycoprotein Mediated Multidrug Resistance cluster_cell Cancer Cell cluster_intervention Therapeutic Intervention Chemo Chemotherapeutic Drug (e.g., Etoposide) Drug_In Intracellular Drug Concentration Chemo->Drug_In Enters Cell Pgp P-glycoprotein (P-gp) Efflux Pump Drug_In->Pgp Apoptosis Apoptosis Drug_In->Apoptosis Induces Drug_Out Drug Efflux Pgp->Drug_Out Pumps Drug Out Resistance Drug Resistance Drug_Out->Resistance Benzo This compound Benzo->Pgp Inhibits Exp_Workflow Experimental Workflow for Assessing MDR Reversal cluster_cell_culture Cell Culture cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies cluster_analysis Data Analysis and Conclusion Start Start with Parental (A549) and Resistant (A549RT-eto) Lung Cancer Cell Lines MTT_Assay MTT Assay Start->MTT_Assay Flow_Cytometry Flow Cytometry (Drug Accumulation Assay) Start->Flow_Cytometry Western_Blot Western Blot (P-gp Expression) Start->Western_Blot Real_Time_PCR Real-Time PCR (MDR1 Gene Expression) Start->Real_Time_PCR IC50 Determine IC50 of Etoposide +/- Benzo[a]quinolizin-4-one MTT_Assay->IC50 Analyze Analyze and Compare Data IC50->Analyze Flow_Cytometry->Analyze Western_Blot->Analyze Real_Time_PCR->Analyze Conclusion Draw Conclusions on MDR Reversal Activity and Mechanism Analyze->Conclusion

References

Safety Operating Guide

Proper Disposal of 4H-Benzo[a]quinolizin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4H-Benzo[a]quinolizin-4-one as a hazardous chemical waste. Do not dispose of it in standard trash or down the drain. This compound is classified as a flammable solid, toxic if swallowed or inhaled, causes severe skin burns and eye damage, may lead to an allergic skin reaction or respiratory irritation, is a suspected mutagen, and is highly toxic to aquatic life. Proper disposal is critical to ensure personnel safety and environmental protection.

Essential Safety and Disposal Procedures

Researchers, scientists, and drug development professionals must adhere to strict protocols when handling and disposing of this compound. The following step-by-step guide outlines the necessary procedures for its safe management as a hazardous waste.

Step 1: Immediate Handling and Personal Protective Equipment (PPE)

Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A flame-retardant and chemically resistant lab coat.

  • Respiratory Protection: If there is a risk of dust generation, a NIOSH-approved respirator is necessary.

Step 2: Waste Collection and Segregation

All waste containing this compound, including contaminated lab supplies (e.g., weighing paper, pipette tips, gloves), must be collected as hazardous waste.

  • Designated Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste.[1][2] Plastic containers are often preferred.[1]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

  • Segregation: Store the waste container separately from incompatible materials, such as strong oxidizing agents, acids, and bases.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored in a designated SAA at or near the point of generation.[1][2]

  • The SAA should be a well-ventilated and secure location.

  • Ensure the waste container is kept tightly sealed except when adding waste.[1][2]

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[1]

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Do not attempt to treat or dispose of the chemical waste yourself.

Chemical and Physical Properties

PropertyData (for quinolizin-4-one)Reference
Molecular Formula C9H7NO[4][5]
Molecular Weight 145.16 g/mol [4][5]
CAS Number 491-42-9[4][5]
Melting Point 113 - 115 °C
Boiling Point Decomposes at ≥ 160 °C

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal A Identify this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat - Respirator (if needed) A->B Safety First C Use a Labeled, Sealable, Compatible Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Segregate from Incompatible Chemicals D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Tightly Sealed F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H When container is full or per lab protocol I EHS Manages Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 4H-Benzo[a]quinolizin-4-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of 4H-Benzo[a]quinolizin-4-one, a compound recognized for its potential in overcoming multidrug resistance in cancer cells. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. The primary hazards associated with this compound are summarized below.

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard Statement
Flammable SolidH228: Flammable solid
Acute Toxicity (Oral, Inhalation)H301 + H331: Toxic if swallowed or if inhaled
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage
Skin SensitizationH317: May cause an allergic skin reaction
Germ Cell MutagenicityH341: Suspected of causing genetic defects
Specific Target Organ ToxicityH335: May cause respiratory irritation
Hazardous to the Aquatic EnvironmentH410: Very toxic to aquatic life with long lasting effects

Appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure risk.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Flame retardant antistatic protective clothing. Chemically resistant gloves (e.g., Nitrile, Butyl rubber).
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Detailed Operational Protocol

Follow these step-by-step procedures for the safe handling of this compound throughout the experimental workflow.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.

    • Keep in a designated, locked cabinet for toxic substances.

    • Segregate from incompatible materials, particularly strong oxidizing agents.

    • Use secondary containment to prevent spills.

Weighing and Solution Preparation

This procedure should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment: analytical balance, spatulas, weighing paper or boats, and appropriate glassware.

    • Don the required PPE as specified in Table 2.

  • Weighing:

    • Place a clean weighing boat or paper on the balance and tare.

    • Carefully transfer the desired amount of this compound onto the weighing boat using a clean spatula.

    • If weighing directly into a container, pre-tare the container.

  • Solution Preparation:

    • Place a stir bar in the receiving flask containing the appropriate solvent.

    • Slowly add the weighed this compound to the solvent while stirring to ensure proper dissolution.

    • Rinse the weighing boat with a small amount of the solvent and add it to the flask to ensure a complete transfer.

    • Cap the flask securely.

Experimental Use
  • All procedures involving this compound must be conducted within a chemical fume hood.

  • Avoid the generation of dust.

  • Ground all equipment to prevent static discharge, which can be an ignition source for this flammable solid.

  • Do not eat, drink, or smoke in the laboratory.

Decontamination
  • Wipe down all surfaces and equipment that have come into contact with the chemical using a suitable decontaminating agent (e.g., a mild detergent solution), followed by a rinse with water.

  • Dispose of all contaminated wipes and materials as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect contaminated gloves, weighing papers, and other solid materials in a designated, labeled, and sealed hazardous waste container.

    • Liquid Waste: Collect unused solutions and contaminated solvents in a separate, labeled, and sealed hazardous waste container. Ensure the container is compatible with the waste.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and a description of the contents.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic and incompatible materials.

  • Disposal Request: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Table 3: Emergency Response

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Safe Handling Workflow

The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Disposal Receive Receive & Inspect Store Secure Storage Receive->Store Weigh Weighing Store->Weigh Prepare Solution Preparation Weigh->Prepare Experiment Experimental Use Prepare->Experiment Decon Decontaminate Workspace Experiment->Decon Waste Segregate & Label Waste Decon->Waste Dispose EHS Disposal Waste->Dispose

Caption: Workflow for the safe handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.